molecular formula C20H24O7 B15592539 threo-Guaiacylglycerol beta-coniferyl ether

threo-Guaiacylglycerol beta-coniferyl ether

Cat. No.: B15592539
M. Wt: 376.4 g/mol
InChI Key: FYEZJIXULOZDRT-FMEUAVTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Threo-1-(4-hydroxy-3-methoxyphenyl)-2-{4-[-(E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy}-1,3-propanediol is a member of the class of propane-1,3-diols that is propane-1,3-diol substituted at position 1 by a 4-hydroxy-3-methoxyphenyl and at position 2 by a 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy group (the 1R,2R stereoisomer). It is isolated from the whole plant of Lepisorus contortus. It has a role as a metabolite. It is a member of propane-1,3-diols, a phenylpropanoid, a guaiacyl lignin and a member of guaiacols. It is functionally related to a glycerol.
threo-Guaiacylglycerol beta-coniferyl ether has been reported in Lepisorus contortus and Pluchea indica with data available.

Properties

IUPAC Name

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEZJIXULOZDRT-FMEUAVTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Structure of threo-Guaiacylglycerol β-coniferyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of threo-guaiacylglycerol (B1142452) β-coniferyl ether, a significant lignan (B3055560) found in various plant species. As a prominent substructure in lignin (B12514952), this compound serves as a crucial model for studying lignin chemistry and biodegradation. Furthermore, its demonstrated biological activities, particularly its anti-neuroinflammatory properties, make it a molecule of interest for drug discovery and development. This guide details its chemical structure, physicochemical properties, spectroscopic data, experimental protocols for its synthesis and isolation, and its role in relevant biological pathways.

Chemical Identity and Structure

threo-Guaiacylglycerol β-coniferyl ether is a phenylpropanoid characterized by a β-O-4 ether linkage, which is the most abundant type of linkage in natural lignin. Its specific threo stereochemistry at the α and β carbons of the glycerol (B35011) moiety distinguishes it from its erythro diastereomer. The (1R,2R) stereoisomer is one of the specific enantiomers of the threo form.[1]

Table 1: Chemical Identifiers for threo-Guaiacylglycerol β-coniferyl ether

Identifier Value
IUPAC Name (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol[1]
CAS Number 869799-76-8[2][3]
Molecular Formula C₂₀H₂₄O₇[1][3]
Molecular Weight 376.4 g/mol [1]
SMILES String COC1=C(C=CC(=C1)/C=C/CO)O--INVALID-LINK----INVALID-LINK--O[1]

| InChI Key | FYEZJIXULOZDRT-FMEUAVTJSA-N[1] |

Physicochemical Properties

The following table summarizes key physicochemical properties of the compound. These values are computationally derived and provide an estimation of the molecule's behavior in various chemical environments.

Table 2: Computed Physicochemical Properties

Property Value Source
Density 1.306 g/cm³ [4]
Boiling Point 643.2 °C at 760 mmHg [4]
Flash Point 342.8 °C [4]
LogP 1.888 [4]
Polar Surface Area 108.61 Ų [4]

| Refractive Index | 1.628 |[4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of threo-guaiacylglycerol β-coniferyl ether. The chemical shifts are characteristic of the guaiacyl and coniferyl moieties and the glycerol side chain.

Table 3: ¹H and ¹³C NMR Spectral Data (Note: Data compiled from public NMR databases and may vary based on solvent and experimental conditions.)

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
Guaiacyl Unit
α 147.11 4.86
β 145.67 4.39
γ 115.68 3.73
1 133.04 -
2 114.78 6.88-6.91
5 119.07 7.05
6 128.59 7.08
OMe 55.9 (approx.) 3.78
Coniferyl Unit
α' 130.30 6.50
β' 128.59 6.28
γ' 63.5 (approx.) 4.15
1' 130.0 (approx.) -
2' 110.0 (approx.) 7.06
5' 119.16 6.77
6' 121.0 (approx.) 6.88-6.91
OMe 56.0 (approx.) 3.72

Source: Adapted from NMR Database.[5]

Experimental Protocols

Chemical Synthesis

A method for synthesizing guaiacylglycerol-β-coniferyl ether has been reported, providing a route to obtain this model compound when isolation from natural sources is not feasible. The process involves the condensation of protected vanillin (B372448) and coniferyl aldehyde derivatives, followed by reduction and deprotection steps.[6]

G start1 Vanillin Derivative (1) step1 Condensation (LDA, THF, -78°C) start1->step1 start2 Coniferyl Aldehyde Derivative (2) start2->step1 intermediate1 Intermediate Adduct (3) (erythro/threo mixture) step1->intermediate1 step2 Reduction (LiAlH4, THF, 50°C) intermediate1->step2 intermediate2 Diol Derivative step2->intermediate2 step3 Deprotection (1N HCl, THF, 0°C) intermediate2->step3 product Guaiacylglycerol-β-coniferyl aldehyde ether (4) step3->product step4 Reduction (NaBH4, MeOH, 0°C) product->step4 final_product Guaiacylglycerol-β-coniferyl ether (5) (erythro/threo mixture) step4->final_product

Caption: Synthetic workflow for guaiacylglycerol-β-coniferyl ether.

Methodology:

  • Condensation: A protected vanillin derivative (1) is condensed with a coniferyl aldehyde derivative (2) using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C to yield an intermediate adduct (3) as a mixture of erythro and threo isomers.[6]

  • Reduction of Ester: The ester group in the intermediate (3) is reduced using lithium aluminum hydride (LAH) in THF to form a diol derivative.[6]

  • Deprotection: The acetal (B89532) protecting group is removed with aqueous HCl in THF to yield guaiacylglycerol-β-coniferyl aldehyde ether (4).[6]

  • Final Reduction: The aldehyde group in compound (4) is selectively reduced using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the final product, guaiacylglycerol-β-coniferyl ether (5), as a mixture of isomers that can be separated chromatographically.[6]

Isolation from Natural Sources

threo-Guaiacylglycerol β-coniferyl ether has been isolated from the stems of Clematis armandii ("Chuan-Mu-Tong"), a plant used in traditional medicine for inflammatory diseases.[7]

G source Dried Stems of Clematis armandii step1 Ethanol (B145695) Extraction source->step1 extract Crude Ethanol Extract step1->extract step2 Suspension in H₂O & CH₂Cl₂ Partition extract->step2 fraction CH₂Cl₂ Fraction step2->fraction step3 Silica (B1680970) Gel Chromatography fraction->step3 step4 Sephadex LH-20 Chromatography step3->step4 step5 Semi-preparative HPLC step4->step5 product Purified threo- Guaiacylglycerol β-coniferyl ether step5->product

Caption: Isolation and purification workflow from Clematis armandii.

Methodology:

  • Extraction: The dried stems of Clematis armandii are extracted with ethanol.[7]

  • Partitioning: The resulting ethanol extract is suspended in water and exhaustively partitioned with dichloromethane (B109758) (CH₂Cl₂).[7]

  • Chromatography: The CH₂Cl₂ fraction, rich in lignans, is subjected to a series of chromatographic separations, including column chromatography over silica gel and Sephadex LH-20, followed by final purification using semi-preparative HPLC to yield the pure compound.[7]

Biological Activity and Signaling Pathways

threo-Guaiacylglycerol β-coniferyl ether demonstrates significant anti-neuroinflammatory activity.[2] Its primary reported mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells (BV-2), which are key mediators of inflammation in the central nervous system.[2][7]

G LPS LPS (Lipopolysaccharide) Cell BV-2 Microglial Cell LPS->Cell activates Mediators Pro-inflammatory Mediators Cell->Mediators produces NO Nitric Oxide (NO) Mediators->NO TNF TNF-α Mediators->TNF Inflammation Neuroinflammation NO->Inflammation TNF->Inflammation Compound threo-Guaiacylglycerol β-coniferyl ether Compound->NO inhibits

Caption: Inhibition of LPS-induced inflammatory pathway.

This inhibitory action on a key inflammatory mediator supports the traditional use of plants containing this compound for inflammation-related ailments and highlights its potential as a therapeutic agent for neurodegenerative diseases where inflammation plays a critical role.[7] Studies on the structurally similar threo-guaiacylglycerol-β-coniferyl aldehyde ether have shown it can induce apoptosis in cancer cells by downregulating the MEK/ERK signaling pathway, suggesting a potential area for further investigation for the title compound as well.[8]

References

The Natural Occurrence of threo-Guaiacylglycerol-β-coniferyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Guaiacylglycerol-β-coniferyl ether is a naturally occurring lignan (B3055560), a class of phenylpropanoid dimers found in various plant species. As a key intermediate in the biosynthesis of lignin (B12514952), it plays a significant role in the structural integrity of plant cell walls. Beyond its structural importance, this compound and its isomers have garnered interest for their potential pharmacological activities, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the natural occurrence of threo-guaiacylglycerol-β-coniferyl ether, detailing its presence in plants, methods for its isolation and quantification, and its biosynthetic origins.

Natural Occurrence and Quantitative Data

threo-Guaiacylglycerol-β-coniferyl ether has been identified in several plant species. While comprehensive quantitative data across different species and tissues remains an area of ongoing research, existing studies provide valuable insights into its distribution. The following table summarizes the known plant sources of this compound.

Plant SpeciesPlant PartMethod of IdentificationQuantitative DataReference
Clematis armandiiStemsSpectroscopic methodsNot reported[1]
Dalbergia tonkinensisHeartwoodNot specifiedNot reported[2]
Picrasma quassioidesStemsNMR, MS, IRNot reported[3]
Campylotropis hirtellaNot specifiedNot specifiedNot reported[4]
Euonymus alatusNot specifiedNot specifiedNot reported[4][5]

It is important to note that the primary focus of many phytochemical studies is the isolation and structural elucidation of novel compounds, with quantitative analysis being a secondary objective. Consequently, precise concentration values for threo-guaiacylglycerol-β-coniferyl ether in various plant matrices are not always available in the literature.

Biosynthesis of Guaiacylglycerol-β-coniferyl ether

threo-Guaiacylglycerol-β-coniferyl ether is a product of the lignin biosynthetic pathway, which begins with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted into monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. The formation of guaiacylglycerol-β-coniferyl ether occurs through the oxidative coupling of two coniferyl alcohol monomers. This reaction is catalyzed by peroxidases and laccases and results in the formation of a β-O-4 ether linkage, which is the most common type of linkage in lignin. The stereochemistry of the final product (threo or erythro) is influenced by the specific enzymes and reaction conditions within the plant cell wall.

Lignan_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid Coniferaldehyde Coniferaldehyde Ferulic_Acid->Coniferaldehyde Coniferyl_Alcohol Coniferyl_Alcohol Coniferaldehyde->Coniferyl_Alcohol Oxidative_Coupling Oxidative_Coupling Coniferyl_Alcohol->Oxidative_Coupling Guaiacylglycerol_beta_coniferyl_ether Guaiacylglycerol_beta_coniferyl_ether Oxidative_Coupling->Guaiacylglycerol_beta_coniferyl_ether

Biosynthetic pathway of Guaiacylglycerol-β-coniferyl ether.

Experimental Protocols

Isolation of threo-Guaiacylglycerol-β-coniferyl ether from Plant Material

The following is a general protocol for the isolation of threo-guaiacylglycerol-β-coniferyl ether from plant sources, based on methodologies reported in the literature.

1. Plant Material Collection and Preparation:

  • Collect the desired plant parts (e.g., stems, heartwood).

  • Air-dry the plant material at room temperature and then grind it into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The lignan fraction is typically enriched in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

  • Subject the lignan-rich fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity).

  • Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the target compound.

  • Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with a suitable solvent such as methanol, to remove smaller molecules and pigments.

  • For final purification to obtain the pure compound, employ preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Quantification of threo-Guaiacylglycerol-β-coniferyl ether using LC-MS/MS

The following protocol is adapted from a validated method for the quantification of guaiacylglycerol-β-O-4′-coniferyl ethers.

1. Sample Preparation:

  • Homogenize the plant tissue sample.

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lignan fraction.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of two solvents, such as water with a small percentage of formic acid (Solvent A) and acetonitrile (B52724) or methanol with formic acid (Solvent B).

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte (threo-guaiacylglycerol-β-coniferyl ether) and an internal standard.

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Experimental_Workflow cluster_extraction Extraction and Isolation cluster_quantification Quantification Plant_Material Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Column_Chromatography Silica Gel & Sephadex LH-20 Fractionation->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure_Compound Prep_HPLC->Pure_Compound Homogenized_Sample Homogenized Plant Tissue Lignan_Extraction SPE or LLE Homogenized_Sample->Lignan_Extraction LC_MS_MS LC-MS/MS Analysis Lignan_Extraction->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis Quantitative_Result Quantitative_Result Data_Analysis->Quantitative_Result

General workflow for isolation and quantification.

Conclusion

threo-Guaiacylglycerol-β-coniferyl ether is a widely distributed lignan in the plant kingdom, playing a fundamental role in lignification. Its presence in various medicinal plants also suggests potential for therapeutic applications. While its isolation and structural characterization are well-established, further research is needed to quantify its abundance in different plant sources and to fully elucidate its pharmacological profile. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of this intriguing molecule.

References

Isolating Threo-Guaiacylglycerol-β-Coniferyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration into the extraction, purification, and quantification of threo-guaiacylglycerol-β-coniferyl ether from plant sources, providing detailed methodologies for researchers, scientists, and drug development professionals.

Threo-guaiacylglycerol-β-coniferyl ether, a notable lignan, has garnered significant interest within the scientific community for its potential therapeutic properties. Found in various plant species, its isolation and purification are critical steps for further pharmacological investigation. This technical guide synthesizes information from scientific literature to provide a comprehensive overview of the methodologies employed for its extraction and purification, with a focus on providing actionable protocols for laboratory settings.

Plant Sources and Extraction Strategies

The primary plant sources for the isolation of threo-guaiacylglycerol-β-coniferyl ether include the stems of Clematis armandii and Picrasma quassioides. The general approach to its extraction begins with the processing of the dried plant material, followed by solvent extraction to liberate the compound from the plant matrix.

Initial Extraction

A common starting point is the percolation or maceration of the powdered plant material with a polar solvent. Ethanol (B145695) or methanol (B129727) are frequently employed for this purpose. The choice of solvent and the duration of extraction are critical parameters that can influence the yield of the target compound.

A generalized experimental protocol for initial extraction is as follows:

  • Plant Material Preparation: Air-dried and powdered stems of the source plant are used as the starting material.

  • Solvent Extraction: The powdered material is typically extracted with 95% ethanol or methanol at room temperature for an extended period, often with repeated solvent changes to ensure exhaustive extraction.

  • Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Purification and Isolation Workflow

The crude extract, a complex mixture of various phytochemicals, requires a multi-step purification process to isolate threo-guaiacylglycerol-β-coniferyl ether. This typically involves liquid-liquid partitioning followed by a series of chromatographic techniques.

Liquid-Liquid Partitioning

To broadly separate compounds based on their polarity, the crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve dichloromethane (B109758) or ethyl acetate (B1210297) to isolate compounds of intermediate polarity, such as lignans (B1203133).

Chromatographic Separation

Column chromatography is the cornerstone of the purification process. A combination of different stationary phases and solvent systems is used to achieve separation.

  • Silica (B1680970) Gel Column Chromatography: The fraction enriched with lignans is often first subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol of increasing polarity, is used to separate the compounds.

  • Sephadex LH-20 Column Chromatography: Further purification is commonly achieved using size-exclusion chromatography on Sephadex LH-20. This step is effective in separating compounds based on their molecular size and polarity, with methanol often used as the mobile phase.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC): The final step in obtaining highly purified threo-guaiacylglycerol-β-coniferyl ether usually involves semi-preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

The following diagram illustrates a typical workflow for the isolation of threo-guaiacylglycerol-β-coniferyl ether:

Isolation_Workflow Plant_Material Dried Plant Material (e.g., Clematis armandii stems) Extraction Solvent Extraction (e.g., 95% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane) Crude_Extract->Partitioning DCM_Fraction Dichloromethane Fraction Partitioning->DCM_Fraction Silica_Gel Silica Gel Column Chromatography DCM_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex HPLC Semi-Preparative HPLC Sephadex->HPLC Pure_Compound Pure threo-Guaiacylglycerol- β-coniferyl ether HPLC->Pure_Compound

A generalized workflow for the isolation of threo-guaiacylglycerol-β-coniferyl ether.

Quantitative Data and Experimental Protocols

While the general methodology is consistent across various studies, specific quantitative data is often sparsely reported. The following tables summarize the key parameters and potential yields based on available literature. It is important to note that these values can vary depending on the specific plant material and experimental conditions.

Table 1: Summary of Extraction and Partitioning Parameters
ParameterValueReference
Plant Material Dried stems of Clematis armandii[1][2]
Extraction Solvent 95% Ethanol[1]
Partitioning Solvent Dichloromethane (CH2Cl2)[1][2]
Table 2: Summary of Chromatographic Purification Parameters
Chromatographic StepStationary PhaseMobile Phase (Eluent)Reference
Column Chromatography Silica GelChloroform-Methanol gradient[1][2]
Size-Exclusion Chromatography Sephadex LH-20Methanol[1][2]
Semi-Preparative HPLC C18 Reversed-PhaseMethanol-Water or Acetonitrile-Water[1][2]

Detailed Experimental Protocol (Exemplary)

The following is a representative, detailed protocol synthesized from the methodologies described in the literature. Researchers should optimize these parameters based on their specific laboratory conditions and the characteristics of their plant material.

1. Extraction and Partitioning

  • Air-dry the stems of Clematis armandii and grind them into a coarse powder.

  • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (3 x 50 L) at room temperature for 72 hours for each extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water (e.g., 5 L) and partition successively with petroleum ether, dichloromethane, and ethyl acetate.

  • Concentrate the dichloromethane fraction, which is expected to be enriched in lignans.

2. Silica Gel Column Chromatography

  • Subject the dichloromethane fraction to column chromatography on a silica gel column (e.g., 100-200 mesh).

  • Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, v/v).

  • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the target compound.

3. Sephadex LH-20 Column Chromatography

  • Further purify the combined fractions on a Sephadex LH-20 column.

  • Elute with methanol as the mobile phase.

  • Collect and combine fractions containing threo-guaiacylglycerol-β-coniferyl ether.

4. Semi-Preparative HPLC

  • Perform final purification using a semi-preparative HPLC system equipped with a C18 column.

  • Use an isocratic or gradient elution with a mobile phase of methanol and water (e.g., 60:40, v/v) at a specific flow rate (e.g., 3 mL/min).

  • Monitor the elution profile with a UV detector (e.g., at 280 nm) and collect the peak corresponding to threo-guaiacylglycerol-β-coniferyl ether.

  • Verify the purity of the isolated compound using analytical HPLC and confirm its structure by spectroscopic methods such as NMR and MS.

The logical relationship between the purification steps can be visualized as follows:

Purification_Logic Crude_Extract Crude Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Broad Separation Silica_Gel Silica Gel Chromatography Partitioning->Silica_Gel Polarity-based Separation Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Size & Polarity-based Refinement HPLC Semi-Preparative HPLC Sephadex->HPLC High-Resolution Purification Purity_Check Purity & Structural Confirmation HPLC->Purity_Check Final Product

Logical flow of the purification process for threo-guaiacylglycerol-β-coniferyl ether.

This technical guide provides a framework for the isolation of threo-guaiacylglycerol-β-coniferyl ether from plant materials. Researchers are encouraged to adapt and optimize these protocols to suit their specific needs and available resources to successfully isolate this promising natural product for further scientific exploration.

References

The Lynchpin of Lignin: A Technical Guide to Threo-Guaiacylglycerol-β-Coniferyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, is a fundamental component of plant cell walls, providing structural integrity and hydrophobicity. Its intricate and irregular structure, arising from the combinatorial radical coupling of monolignols, presents a significant challenge to its analysis and utilization. Central to understanding lignin's complexity is the prevalence of various inter-unit linkages, the most abundant of which is the β-O-4 aryl ether linkage. This guide focuses on a specific and crucial β-O-4 linkage: threo-guaiacylglycerol-β-coniferyl ether. A thorough comprehension of its structure, biosynthesis, and reactivity is paramount for advancements in biomass valorization, pulp and paper manufacturing, and the development of novel therapeutics targeting pathways involving phenylpropanoids.

Chemical Structure and Stereochemistry

The guaiacylglycerol-β-coniferyl ether linkage connects two phenylpropanoid units, specifically a guaiacyl (G) unit and a coniferyl alcohol unit, via an ether bond at the β-position of the propane (B168953) side chain of the G-unit and the phenolic oxygen of the coniferyl alcohol unit. The term "threo" refers to the stereochemistry at the α and β carbons of the glycerol (B35011) side chain. In the threo diastereomer, the hydroxyl group at the α-carbon and the aryl group at the β-carbon are on opposite sides in a Fischer projection. This stereochemical configuration influences the chemical reactivity and enzymatic degradability of the lignin polymer.

Role in Lignin Biosynthesis and Structure

The formation of the threo-guaiacylglycerol-β-coniferyl ether linkage is a key step in the polymerization of lignin. It arises from the radical coupling of a growing lignin polymer with a coniferyl alcohol monomer. The stereochemistry of the β-O-4 linkage is not under strict enzymatic control but is influenced by the chemical environment and the structure of the reacting radicals. The prevalence of the threo form versus the erythro form varies between different plant species and tissue types.

Quantitative Analysis of β-O-4 Linkages

The abundance of β-O-4 linkages, and the ratio of their threo and erythro forms, are critical parameters in characterizing lignin. These values differ significantly between softwoods, hardwoods, and grasses, impacting the efficiency of delignification processes.

Linkage TypeSoftwood Lignin (%)Hardwood Lignin (%)Grass Lignin (%)Reference
β-O-4 45-506045-60[1][2]
β-5 9-1265-10[3]
5-5' 18-251015-25[3]
β-β' 235-10[3]
α,β-diaryl ether 2-82-82-8[3]
Stereoisomer RatioSoftwood LigninHardwood LigninReference
erythro/threo ~1>1 (erythro favored)[3][4][5]

Experimental Protocols for Analysis

2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

Two-dimensional HSQC NMR is a powerful non-destructive technique for the structural elucidation of lignin, providing detailed information about the different inter-unit linkages.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 50-80 mg of dry, finely milled lignin sample.[6]

    • Dissolve the sample in 0.55 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[6]

    • Transfer the solution to a 5 mm NMR tube.[6]

  • NMR Acquisition:

    • Record the 2D ¹H-¹³C HSQC spectra on a Bruker AVANCE NEO 600 MHz NMR spectrometer (or equivalent) equipped with a BBFO probe.[7]

    • Use a standard pulse sequence (e.g., hsqcetgpsisp2).[8]

    • Set the acquisition parameters as follows:

      • Number of scans: 32[6]

      • Relaxation delay: 2 s[6]

      • Spectral width (F2, ¹H): 15 ppm[6]

      • Spectral width (F1, ¹³C): 239 ppm[6]

      • Transmitter offset (F2, ¹H): 5.719 ppm[6]

      • Transmitter offset (F1, ¹³C): 98.2 ppm[6]

      • ¹J C-H coupling constant: 145 Hz[6]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., Bruker Topspin, MestreNova).[6][8]

    • Perform phase and baseline correction.

    • Identify and integrate the cross-peaks corresponding to the Cα-Hα, Cβ-Hβ, and Cγ-Hγ correlations of the threo- and erythro-β-O-4 linkages. The chemical shifts for these correlations are well-established in the literature.

    • Calculate the relative abundance of the different linkages by comparing the integral volumes of their respective cross-peaks.

Thioacidolysis

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 aryl ether bonds in lignin, releasing monomeric and dimeric products that can be quantified by gas chromatography-mass spectrometry (GC-MS).

Detailed Methodology:

  • Sample Preparation:

    • Weigh approximately 2-5 mg of dry, extractive-free biomass into a 2 mL micro-reaction vessel.[9]

  • Reaction:

    • Prepare the thioacidolysis reagent: a solution of 2.5% (v/v) boron trifluoride diethyl etherate and 10% (v/v) ethanethiol (B150549) in dioxane.

    • Add 1 mL of the thioacidolysis reagent to each sample vial.[10]

    • Purge the vials with nitrogen, seal tightly, and heat at 100 °C for 4 hours in a dry block heater.[10]

  • Work-up (Modified Rapid Protocol):

    • Cool the reaction vials to room temperature.[10]

    • Add an internal standard (e.g., tetracosane).

    • Evaporate the solvent and excess reagents under a stream of nitrogen. This modified protocol eliminates the need for solvent extraction.[10][11]

  • Derivatization:

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried residue.

    • Seal the vials and heat at 60 °C for 2 hours to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Analyze the derivatized products using a GC-MS system equipped with a suitable capillary column (e.g., DB-5).[12]

    • Identify the TMS-derivatized thioethylated monomers (from G, S, and H units) and dimers based on their retention times and mass spectra.

    • Quantify the products by comparing their peak areas to that of the internal standard. The amounts of G and S monomers are directly related to the abundance of β-O-4 linkages involving these units.

Mandatory Visualizations

lignin_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_monolignol Monolignol-Specific Pathway cluster_polymerization Lignin Polymerization Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p_Coumaric_acid->p-Coumaroyl-CoA 4CL Caffeyl-CoA Caffeyl-CoA p-Coumaroyl-CoA->Caffeyl-CoA HCT/C3H Feruloyl-CoA Feruloyl-CoA Caffeyl-CoA->Feruloyl-CoA CCoAOMT 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA F5H Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Sinapoyl-CoA Sinapoyl-CoA 5-Hydroxyferuloyl-CoA->Sinapoyl-CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl-CoA->Sinapaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Lignin (G-units) Lignin (G-units) Coniferyl alcohol->Lignin (G-units) Sinapyl alcohol Sinapyl alcohol Sinapaldehyde->Sinapyl alcohol CAD Lignin (S-units) Lignin (S-units) Sinapyl alcohol->Lignin (S-units) threo-Guaiacylglycerol-\nβ-coniferyl ether threo-Guaiacylglycerol- β-coniferyl ether Lignin (G-units)->threo-Guaiacylglycerol-\nβ-coniferyl ether Radical Coupling thioacidolysis_workflow Start Lignin-Containing Biomass Thioacidolysis_Reaction Thioacidolysis Reaction (BF3·OEt2, EtSH, Dioxane, 100°C) Start->Thioacidolysis_Reaction Workup Work-up (Internal Standard Addition, Evaporation) Thioacidolysis_Reaction->Workup Derivatization Derivatization (BSTFA/TMCS) Workup->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification and Quantification) GCMS_Analysis->Data_Analysis End β-O-4 Linkage Abundance Data_Analysis->End cleavage_mechanism Start threo-Guaiacylglycerol- β-coniferyl ether α-OH Protonation {Protonation of α-OH} Start:f1->Protonation H+ Dehydration {Dehydration | Formation of Benzyl Cation} Protonation->Dehydration -H2O Cleavage {Cleavage of β-O-4 bond} Dehydration->Cleavage Products Hibbert's Ketones Coniferyl alcohol Cleavage->Products

References

Threo-Guaiacylglycerol β-Coniferyl Ether: A Core Model for Unraveling Lignin's β-O-4 Linkage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Lignin (B12514952), an abundant and complex aromatic biopolymer, represents a significant renewable resource for aromatic chemicals.[1][2] Its intricate structure, however, poses considerable challenges for depolymerization and valorization.[1] The most prevalent linkage within the lignin polymer is the β-O-4 aryl ether bond, accounting for approximately 50-60% of all inter-unit connections in native lignin.[1][3][4][5] Understanding the cleavage mechanisms of this bond is paramount for developing efficient lignin conversion technologies. To this end, researchers extensively utilize model compounds that represent this key structural motif.

Among the most representative models is guaiacylglycerol-β-coniferyl ether, which accurately mimics the arylglycerol-β-aryl ether substructure found in lignin.[6] This guide focuses specifically on the threo-guaiacylglycerol β-coniferyl ether isomer, providing a comprehensive overview of its properties, synthesis, and application in studying the degradation of the critical β-O-4 linkage.

Physicochemical Properties

Threo-guaiacylglycerol β-coniferyl ether is a lignan (B3055560) that possesses specific stereochemistry.[7][8] Its physical and chemical properties are essential for designing and interpreting experimental studies.

PropertyValueSource
CAS Number 869799-76-8[7][9]
Molecular Formula C₂₀H₂₄O₇[10][11]
Molecular Weight 376.4 g/mol [10][11]
Predicted Boiling Point 643.2 ± 55.0 °C[9]
Predicted Density 1.306 ± 0.06 g/cm³[9]
Predicted pKa 9.91 ± 0.31[9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[12][13]

Synthesis and Experimental Protocols

The synthesis of guaiacylglycerol-β-aryl ether model compounds is a critical step for detailed reactivity studies. While various methods exist, a common approach involves multiple steps starting from readily available precursors like vanillin (B372448) and coniferyl aldehyde.[6] The synthesis often results in a mixture of erythro and threo diastereomers, which can be challenging to separate.[6][14]

General Synthetic Workflow

A reported synthetic method for guaiacylglycerol-β-coniferyl ether provides a foundational protocol.[6] This multi-step process is crucial for obtaining the model compound for subsequent degradation studies.

G_synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A Coniferyl Aldehyde C Coupling & Intermediate Formation A->C B Vanillin Derivative B->C D Reduction Step (e.g., LAH) C->D Intermediate E Purification (TLC/Chromatography) D->E Crude Product F Guaiacylglycerol-β-coniferyl ether (erythro/threo mixture) E->F Purified Product G_enzymatic_cleavage *GGE is a closely related β-O-4 model used in cited studies. cluster_enzymes Enzymatic Cascade (Sphingobium sp. SYK-6) A Guaiacylglycerol-β-guaiacyl ether (GGE)* B Oxidized Intermediate (α-keto ether) A->B NAD+ C Glutathione Adduct B->C GSH D Guaiacol C->D E Cα-oxidized Propanone Product C->E Enz1 Cα-dehydrogenase (LigD/L) Enz1->B Enz2 β-etherase (LigE/F) Enz2->C Enz3 Glutathione Lyase (LigG) Enz3->D Enz3->E G_photocatalysis cluster_catalysts Catalytic System A β-O-4 Model (Alcohol) B β-O-4 Model (Ketone) A->B C Acetophenone Derivative B->C D Phenol Derivative B->D Cat1 PCC (Oxidant) Cat1->B Cat2 Ni/TiO₂ + UV Light Cat2->C Cat2->D

References

The Biological Nexus of Threo-Guaiacylglycerol-β-Coniferyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-Guaiacylglycerol-β-coniferyl ether is a naturally occurring lignan, a class of phenylpropanoid dimers found widely in the plant kingdom. This molecule has garnered significant scientific interest due to its notable biological activities, particularly in the realms of neuroinflammation and oncology. As a component isolated from medicinal plants such as Clematis armandii, it represents a promising scaffold for the development of novel therapeutics.[1][] This technical guide provides a comprehensive overview of its core biological functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to facilitate further research and drug development efforts.

Anti-Neuroinflammatory Activity

One of the most well-documented biological effects of threo-guaiacylglycerol-β-coniferyl ether is its potent anti-neuroinflammatory activity. Chronic neuroinflammation is a key pathological feature of various neurodegenerative diseases, and agents capable of mitigating this process are of high therapeutic interest. The compound has been shown to significantly inhibit the production of key pro-inflammatory mediators in activated microglial cells, the primary immune cells of the central nervous system.

Data Presentation: Inhibition of Pro-inflammatory Mediators

The primary mechanism of its anti-neuroinflammatory action involves the suppression of nitric oxide (NO), a critical signaling and cytotoxic molecule in inflammatory processes.[3][4] The inhibitory effects have been quantified in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

CompoundCell LineTarget MediatorAssayIC50 Value (µM)Reference
threo-Guaiacylglycerol-β-coniferyl etherBV-2 (Mouse Microglia)Nitric Oxide (NO)Griess Assay32.56[1]

Table 1: Quantitative analysis of the anti-neuroinflammatory activity of threo-guaiacylglycerol-β-coniferyl ether.

Experimental Protocol: Nitric Oxide (NO) Production Assay

The following protocol outlines the methodology used to determine the inhibitory effect of threo-guaiacylglycerol-β-coniferyl ether on NO production in LPS-stimulated BV-2 cells.

1.2.1 Cell Culture and Treatment:

  • Seed BV-2 microglial cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well.[5]

  • Culture the cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

  • The following day, replace the medium with fresh medium containing various concentrations of threo-guaiacylglycerol-β-coniferyl ether.

  • After a 1-hour pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[5] Untreated cells serve as a negative control.

  • Incubate the plates for an additional 24 hours.

1.2.2 Griess Assay for Nitrite (B80452) Measurement:

  • Nitric oxide production is determined by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.[6]

  • After the 24-hour incubation, carefully collect 50 µL of the supernatant from each well.

  • In a separate 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each 50 µL of supernatant.[7]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[7]

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite. The IC50 value is then determined from the dose-response curve.

Signaling Pathway Visualization

The production of nitric oxide in LPS-stimulated microglia is primarily driven by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to the upregulation of inducible nitric oxide synthase (iNOS). Threo-guaiacylglycerol-β-coniferyl ether is hypothesized to interfere with this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene binds promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO synthesizes Compound threo-Guaiacylglycerol -β-coniferyl ether Compound->IKK Inhibition

Fig 1. Inhibition of the NF-κB pathway by threo-guaiacylglycerol-β-coniferyl ether.

Anticancer Activity

While direct studies on threo-guaiacylglycerol-β-coniferyl ether are emerging, significant research on its closely related stereoisomer, threo-guaiacylglycerol-beta-coniferyl aldehyde ether, has revealed potent anticancer activities. This related compound induces apoptosis in hepatocellular carcinoma cells, suggesting a shared potential for this structural class of lignans (B1203133) as anticancer agents.[8]

Data Presentation: Cytotoxicity in Cancer Cells

The cytotoxic effects of the aldehyde analogue were evaluated against human hepatocellular carcinoma cell lines Hep3B and HepG2 using the MTT assay.

CompoundCell LineAssayIC50 Value (µM)Reference
threo-Guaiacylglycerol-β-coniferyl aldehyde ether (enantiomer 2b)Hep3BMTT39.02[8]
threo-Guaiacylglycerol-β-coniferyl aldehyde ether (enantiomer 2a)Hep3BMTT67.97[8]

Table 2: Cytotoxic activity of a threo-guaiacylglycerol-β-coniferyl ether analogue.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9]

2.2.1 Cell Culture and Treatment:

  • Seed hepatocellular carcinoma cells (e.g., Hep3B, HepG2) into a 96-well plate at a density of 5,000 to 10,000 cells/well.

  • Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

2.2.2 MTT Assay Procedure:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[10]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Signaling Pathway Visualization

The anticancer activity of the aldehyde analogue is mediated through the induction of apoptosis via the downregulation of the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway.[8] This pathway is a critical regulator of cell proliferation and survival, and its inhibition can trigger programmed cell death in cancer cells.

G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation Apoptosis Apoptosis Compound threo-Guaiacylglycerol -β-coniferyl aldehyde ether Compound->MEK Inhibition of Phosphorylation Compound->Apoptosis Induction

Fig 2. Downregulation of the MEK/ERK pathway leading to apoptosis.

Conclusion and Future Directions

Threo-guaiacylglycerol-β-coniferyl ether and its related lignans exhibit significant biological activities that warrant further investigation. The anti-neuroinflammatory properties highlight its potential for treating neurodegenerative diseases, while the pro-apoptotic effects of its analogues in cancer cells suggest a promising avenue for oncological research.

Future research should focus on:

  • Elucidating the precise molecular targets within the NF-κB and MAPK/ERK pathways.

  • Conducting in vivo studies to validate the efficacy and safety of these compounds in animal models of neuroinflammation and cancer.

  • Exploring the structure-activity relationships of a broader range of guaiacylglycerol-β-coniferyl ether derivatives to optimize potency and selectivity.

This guide provides a foundational resource for scientists dedicated to exploring the therapeutic potential of this fascinating natural product. The detailed protocols and pathway diagrams are intended to streamline experimental design and accelerate the translation of this basic research into tangible clinical applications.

References

The Discovery and Quantification of Guaiacylglycerol-β-Coniferyl Ether in Wood Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, is a major component of plant cell walls, providing structural integrity and defense against pathogens. Its intricate structure, composed of various phenylpropanoid units linked by a variety of ether and carbon-carbon bonds, presents a significant challenge to its characterization and utilization. Among the most abundant linkages in lignin is the β-O-4 aryl ether bond. A key substructure representing this linkage is guaiacylglycerol-β-coniferyl ether. Understanding the prevalence and distribution of this specific dimer in different wood species is crucial for optimizing biomass conversion processes, developing novel biorefinery strategies, and exploring potential applications of lignin-derived compounds in pharmaceuticals and other high-value products. This technical guide provides an in-depth overview of the discovery, quantification, and biosynthesis of guaiacylglycerol-β-coniferyl ether in wood, summarizing key experimental protocols and quantitative data.

Data Presentation: Abundance of β-O-4' Aryl Ether Linkages in Various Wood Species

Direct quantitative data for guaiacylglycerol-β-coniferyl ether across a wide range of wood species is not extensively compiled in a single source. However, the abundance of β-O-4' aryl ether linkages, of which guaiacylglycerol-β-coniferyl ether is a prime example, has been quantified in numerous studies using techniques like 2D HSQC NMR. The following table summarizes the percentage of β-O-4' linkages per 100 aromatic units in milled wood lignin (MWL) and mild acidolysis lignin (MAL) from Poplar wood, providing a valuable proxy for the prevalence of this type of substructure.

Wood SpeciesLignin Fractionβ-O-4' Aryl Ether (%)Phenylcoumaran (%)Resinol (%)
Poplar (Populus tomentosa)Milled Wood Lignin (MWL)41.53.714.6
Poplar (Populus tomentosa)Mild Acidolysis Lignin (MAL)43.34.012.7

Data sourced from quantitative 13C and 2D HSQC NMR spectroscopy of poplar wood lignin.[1]

Experimental Protocols

The identification and quantification of guaiacylglycerol-β-coniferyl ether and related β-O-4' linked structures in wood rely on a combination of lignin isolation, degradation, and advanced analytical techniques.

Lignin Isolation: Milled Wood Lignin (MWL) and Mild Acidolysis Lignin (MAL) Preparation

A common procedure for isolating lignin representative of the native polymer is the milled wood lignin (MWL) method, often followed by mild acidolysis to extract further lignin fractions (MAL).

Workflow for Lignin Isolation

A Wood Sample (e.g., Poplar) B Grinding and Sieving A->B C Solvent Extraction (Toluene/Ethanol) B->C D Ball Milling C->D E Crude Milled Wood Lignin (MWL) Extraction (Dioxane/Water) D->E F Purification of MWL E->F G Residual Wood Meal E->G K Characterization (NMR, etc.) F->K H Mild Acidolysis (Dioxane/Water, HCl) G->H I Crude Mild Acidolysis Lignin (MAL) H->I J Purification of MAL I->J J->K

Caption: Workflow for the isolation of Milled Wood Lignin (MWL) and Mild Acidolysis Lignin (MAL).

Protocol:

  • Sample Preparation: Wood is ground and sieved to a uniform particle size.

  • Solvent Extraction: The wood meal is extracted with a mixture of toluene (B28343) and ethanol (B145695) to remove extractives.

  • Ball Milling: The extractive-free wood is subjected to ball milling for an extended period to reduce crystallinity and increase surface area.

  • MWL Extraction: The milled wood is extracted with a dioxane/water mixture to solubilize a portion of the lignin.

  • MWL Purification: The crude MWL is purified by precipitation into acidified water and subsequent washing and freeze-drying.

  • Mild Acidolysis: The residual wood meal from the MWL extraction is treated with a dilute acid in a dioxane/water mixture to break lignin-carbohydrate linkages and extract more lignin (MAL).

  • MAL Purification: The crude MAL is purified in a similar manner to MWL.

Lignin Degradation for Substructure Analysis

To quantify specific linkages like guaiacylglycerol-β-coniferyl ether, the complex lignin polymer is often degraded into smaller, analyzable fragments. Two common methods are Derivatization Followed by Reductive Cleavage (DFRC) and Thioacidolysis.

DFRC is a chemical degradation method that selectively cleaves β-O-4 aryl ether bonds in lignin.

DFRC Experimental Workflow

A Lignin Sample B Derivatization: Acetyl Bromide in Acetic Acid A->B C Removal of Reagents B->C D Reductive Cleavage: Zinc Dust C->D E Work-up and Acetylation D->E F GC-MS or LC-MS Analysis E->F

Caption: Experimental workflow for the Derivatization Followed by Reductive Cleavage (DFRC) method.

Protocol:

  • Derivatization: The lignin sample is treated with acetyl bromide in acetic acid. This step acetylates hydroxyl groups and converts the β-O-4 ether linkage into a more reactive β-bromo ether.

  • Solvent Removal: The excess acetyl bromide and acetic acid are removed under vacuum.

  • Reductive Cleavage: The derivatized lignin is then treated with zinc dust in a suitable solvent system to reductively cleave the β-bromo ether, releasing monomeric and dimeric products.

  • Work-up and Acetylation: The reaction mixture is worked up to isolate the degradation products, which are then acetylated to improve their volatility and stability for gas chromatography analysis.

  • Analysis: The resulting products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the released lignin substructures.

Thioacidolysis is another degradative technique that specifically cleaves β-O-4 aryl ether bonds.

Thioacidolysis Experimental Workflow

A Lignin or Wood Sample B Reaction with Ethanethiol (B150549) and BF3 Etherate in Dioxane A->B C Reaction Quenching and Neutralization B->C D Extraction of Products C->D E Silylation D->E F GC-MS Analysis E->F

Caption: Experimental workflow for the thioacidolysis of lignin.

Protocol:

  • Reaction: The sample is heated with a solution of ethanethiol and a Lewis acid catalyst (e.g., boron trifluoride etherate) in dioxane.

  • Quenching and Neutralization: The reaction is stopped, and the mixture is neutralized.

  • Extraction: The degradation products are extracted into an organic solvent.

  • Silylation: The hydroxyl groups of the products are derivatized (e.g., silylated) to increase their volatility for GC analysis.

  • Analysis: The derivatized products are analyzed by GC-MS.

Quantitative 2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

2D HSQC NMR is a powerful non-destructive technique that allows for the visualization and quantification of different lignin substructures, including the β-O-4' linkages, directly in isolated lignin samples.

Protocol for Quantitative 2D HSQC NMR:

  • Sample Preparation: A known amount of the isolated lignin (e.g., MWL or MAL) is dissolved in a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: A 2D HSQC experiment is performed on a high-field NMR spectrometer. The experiment correlates the chemical shifts of protons with their directly attached carbon-13 nuclei.

  • Data Processing: The acquired data is processed to generate a 2D spectrum.

  • Signal Assignment: Specific cross-peaks in the spectrum are assigned to the Cα-Hα, Cβ-Hβ, and Cγ-Hγ correlations of the various lignin substructures, including the β-O-4' aryl ether linkage.

  • Quantification: The volume of the cross-peaks is integrated. By using the integral of a well-resolved signal from a known lignin unit (e.g., the aromatic signals of guaiacyl or syringyl units) as an internal standard, the relative abundance of the different linkages can be calculated.

Biosynthesis of Guaiacylglycerol-β-Aryl Ether Linkages

The formation of the β-O-4 aryl ether linkage, the most common bond in lignin, occurs through the oxidative coupling of monolignols, primarily coniferyl and sinapyl alcohols. This process is mediated by peroxidases and laccases in the plant cell wall.

Biosynthetic Pathway of β-O-4 Linkage Formation

cluster_0 Monolignol Radical Formation cluster_1 Radical Coupling cluster_2 Rearomatization A Coniferyl Alcohol B Peroxidase/Laccase + H2O2/O2 A->B C Coniferyl Alcohol Radical B->C E Coniferyl Alcohol Radical D Growing Lignin Polymer F Quinone Methide Intermediate D->F E->F G Quinone Methide Intermediate H Addition of Water G->H I Guaiacylglycerol-β-Aryl Ether Linkage H->I

Caption: Simplified pathway for the formation of a guaiacylglycerol-β-aryl ether (β-O-4) linkage in lignin.

The biosynthesis proceeds through the following key steps:

  • Monolignol Radical Formation: Monolignols, such as coniferyl alcohol, are oxidized by peroxidases or laccases to form resonance-stabilized radicals.

  • Radical Coupling: A monolignol radical couples with the phenolic end of a growing lignin polymer (or another monolignol radical). The most frequent coupling occurs between the β-position of the radical's side chain and the 4-O-position of the phenolic unit, forming a quinone methide intermediate.

  • Rearomatization: The quinone methide intermediate is unstable and rearomatizes through the addition of water or another alcohol to the α-position of the side chain, resulting in the stable β-O-4 aryl ether linkage.

Conclusion

The study of guaiacylglycerol-β-coniferyl ether and other β-O-4' linked structures is fundamental to understanding the complex chemistry of lignin. The analytical techniques outlined in this guide, including DFRC, thioacidolysis, and quantitative 2D HSQC NMR, provide powerful tools for elucidating the structure and abundance of these key substructures in various wood species. While a comprehensive comparative database of guaiacylglycerol-β-coniferyl ether abundance is still an area for future research, the methodologies presented here offer a robust framework for researchers to generate such valuable data. A deeper understanding of the distribution and reactivity of these linkages will undoubtedly accelerate the development of innovative and sustainable technologies for the valorization of lignin.

References

In-Depth Technical Guide: Spectroscopic Data of threo-Guaiacylglycerol-β-coniferyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for threo-guaiacylglycerol-β-coniferyl ether, a significant lignin (B12514952) model compound. The information presented herein is crucial for its identification, characterization, and utilization in various research applications, including drug development, biomass conversion, and polymer chemistry.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for threo-guaiacylglycerol-β-coniferyl ether, compiled from available literature. This data is essential for the structural elucidation and verification of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Guaiacyl (G) Unit
1-131.5
26.95 (d, J=8.2 Hz)110.2
3-148.5
4-145.2
56.81 (d, J=8.2 Hz)115.3
66.78 (dd, J=8.2, 1.8 Hz)118.9
α4.89 (d, J=6.3 Hz)72.96
β4.28 (m)87.34
γ3.85 (m)60.87
OCH₃3.87 (s)55.97
Coniferyl Ether (C) Unit
1'-132.8
2'6.91 (d, J=1.8 Hz)108.82
3'-147.9
4'-146.8
5'6.75 (d, J=8.2 Hz)114.5
6'6.85 (dd, J=8.2, 1.8 Hz)118.4
α'6.55 (d, J=15.9 Hz)128.9
β'6.22 (dt, J=15.9, 5.4 Hz)130.5
γ'4.25 (dd, J=5.4, 1.5 Hz)63.56
OCH₃'3.86 (s)56.03

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a representative compilation.

Table 2: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.

TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositive377.1595 [M+H]⁺Molecular Ion
359.1490 [M+H-H₂O]⁺Loss of water
207.0965Cleavage of β-O-4 bond
179.0810Coniferyl alcohol fragment
151.0759Guaiacyl fragment
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

IR spectroscopy identifies functional groups within a molecule, while UV-Vis spectroscopy provides information about conjugated systems.

Spectroscopic TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Interpretation
Infrared (IR) ~3400O-H stretching (phenolic and alcoholic)
~2930C-H stretching (aliphatic)
~1605, 1515Aromatic C=C stretching
~1270, 1140C-O stretching (ether and alcohol)
~965Trans C-H out-of-plane bending (alkene)
Ultraviolet-Visible (UV-Vis) λmax ~265 nmπ → π* transition in the aromatic rings

Experimental Protocols

Detailed methodologies are crucial for the replication of results and further investigation.

Isolation of threo-Guaiacylglycerol-β-coniferyl ether

This protocol is based on the successful isolation from plant materials such as the stems of Clematis armandii.[1][2]

  • Extraction: The air-dried and powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with dichloromethane (B109758) (CH₂Cl₂). The CH₂Cl₂ fraction, which contains the lignans, is concentrated.

  • Column Chromatography: The concentrated CH₂Cl₂ fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform-methanol to separate fractions based on polarity.

  • Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography, eluting with methanol (B129727).

  • Final Purification (HPLC): The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure threo-guaiacylglycerol-β-coniferyl ether.

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

  • NMR Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or DMSO-d₆).

    • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Mass Spectrometry:

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: The solution is introduced into an electrospray ionization (ESI) mass spectrometer. High-resolution mass spectra (HRMS) are obtained to determine the exact mass and molecular formula. Fragmentation patterns are studied using tandem mass spectrometry (MS/MS).

  • IR and UV-Vis Spectroscopy:

    • IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.

    • UV-Vis Spectroscopy: The UV-Vis spectrum is obtained by dissolving the sample in a UV-transparent solvent (e.g., ethanol or methanol) and measuring the absorbance over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.[3]

Visualizations

The following diagrams illustrate the structure and the general workflow for the analysis of threo-guaiacylglycerol-β-coniferyl ether.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Plant Material Extraction Ethanol Extraction Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->ColumnChrom HPLC Semi-preparative HPLC ColumnChrom->HPLC PureCompound Pure threo-Guaiacylglycerol- β-coniferyl ether HPLC->PureCompound NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) PureCompound->NMR MS Mass Spectrometry (ESI-MS, HRMS) PureCompound->MS IR_UV IR and UV-Vis Spectroscopy PureCompound->IR_UV Structure Structural Elucidation and Verification NMR->Structure MS->Structure IR_UV->Structure

Caption: Workflow for the isolation and spectroscopic analysis of threo-guaiacylglycerol-β-coniferyl ether.

This guide provides a foundational understanding of the spectroscopic characteristics of threo-guaiacylglycerol-β-coniferyl ether. For more specific applications, it is recommended to consult the primary literature cited.

References

Methodological & Application

Application Note: 1H and 13C NMR Analysis of threo-Guaiacylglycerol β-coniferyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and reference data for the 1H and 13C Nuclear Magnetic Resonance (NMR) analysis of threo-Guaiacylglycerol β-coniferyl ether, a significant lignin (B12514952) model compound.

Introduction

Threo-Guaiacylglycerol β-coniferyl ether is a neolignan, a dimer of two phenylpropanoid units, that represents the most common linkage type (β-O-4) found in lignin. The structural elucidation of such compounds is crucial for understanding lignin's biosynthesis, structure, and degradation, which is vital for applications in biomass conversion, pulping chemistry, and the development of novel therapeutics. NMR spectroscopy is the most powerful tool for the unambiguous structural and stereochemical assignment of these isomers. This note details the experimental procedure and provides tabulated 1H and 13C NMR data for the threo isomer.

Molecular Structure and Atom Numbering

The structural formula of guaiacylglycerol (B1216834) β-coniferyl ether, with the conventional atom numbering for NMR assignment, is presented below. The distinction between the threo and erythro diastereomers is determined by the relative stereochemistry at the Cα and Cβ positions.

G A Sample Preparation (Dissolve in Deuterated Solvent) B 1D 1H NMR Acquisition (Identify proton signals, multiplicities, and integration) A->B C 1D 13C NMR Acquisition (Identify carbon signals) A->C D 2D COSY Acquisition (Establish H-H correlations, e.g., α-β-γ side chain) B->D E 2D HSQC Acquisition (Assign protonated carbons) C->E F 2D HMBC Acquisition (Assign quaternary carbons and confirm fragment linkages) D->F E->F G Data Integration & Interpretation (Assign all signals based on 1D and 2D data) F->G H Final Structure Confirmation (Compare with literature data for threo isomer) G->H

Application Notes and Protocols for the HPLC Quantification of threo-Guaiacylglycerol beta-coniferyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-Guaiacylglycerol (B1142452) beta-coniferyl ether is a significant lignin (B12514952) model compound, representing a common β-O-4 ether linkage found in the lignin polymer.[1] Its quantification is crucial for studies related to lignin degradation, biomass conversion, and understanding the chemical pulping processes. Furthermore, as a lignan, it and related structures have been investigated for various biological activities, including anti-inflammatory properties.[2] These application notes provide a detailed protocol for the quantitative analysis of threo-guaiacylglycerol beta-coniferyl ether using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocols

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol (B129727) or a compatible solvent mixture (e.g., methanol/water 50:50, v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve. Suggested concentrations are 1, 5, 10, 25, 50, and 100 µg/mL.

  • Storage: Store stock and working standard solutions at 2-8°C in amber vials to protect them from light.[3] For long-term storage, -20°C is recommended.

Sample Preparation

The sample preparation will vary depending on the matrix.

  • For pure compounds or reaction mixtures: Dilute the sample with the initial mobile phase to a concentration within the calibration range.

  • For plant extracts or biomass hydrolysates:

    • Homogenize the sample.

    • Extract the lignans (B1203133) using a suitable solvent such as methanol or ethanol. Sonication can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to HPLC injection to remove particulate matter.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are a starting point and may require optimization for specific instrumentation and samples.

ParameterRecommended Setting
HPLC System A quaternary or binary pump system with a UV/Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 266 nm[1]

Data Presentation

Calibration Curve Data

A typical calibration curve would be generated by plotting the peak area of the standard injections against the corresponding concentrations.

Concentration (µg/mL)Peak Area (arbitrary units)
1User-determined
5User-determined
10User-determined
25User-determined
50User-determined
100User-determined

Linearity: A linear regression of the calibration curve should yield a correlation coefficient (R²) of >0.999.

Method Validation Parameters

The following table summarizes key validation parameters that should be established for the quantitative method.

ParameterTypical Expected ValueDescription
Linearity (R²) > 0.999The correlation coefficient of the calibration curve.
Limit of Detection (LOD) User-determinedThe lowest concentration of analyte that can be reliably detected. (Signal-to-Noise ratio of ~3:1).
Limit of Quantification (LOQ) User-determinedThe lowest concentration of analyte that can be accurately and precisely quantified. (Signal-to-Noise ratio of ~10:1).
Precision (%RSD) < 2%The relative standard deviation of replicate injections.
Accuracy (% Recovery) 98-102%The percentage of the true value obtained when analyzing a sample of known concentration.

Visualizations

Lignin Biosynthesis Pathway

The biosynthesis of this compound originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. Coniferyl alcohol, a key intermediate, undergoes oxidative coupling to form various lignin structures, including the β-O-4 linkage represented by the target analyte.

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Coniferaldehyde Coniferaldehyde Ferulic_Acid->Coniferaldehyde 4CL, CCR Coniferyl_Alcohol Coniferyl_Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Lignin_Polymer Lignin_Polymer Coniferyl_Alcohol->Lignin_Polymer Oxidative Coupling Analyte threo-Guaiacylglycerol beta-coniferyl ether Coniferyl_Alcohol->Analyte Oxidative Coupling

Caption: Simplified lignin biosynthesis pathway leading to this compound.

Experimental Workflow for HPLC Quantification

The overall workflow for the quantification of this compound involves several key steps from sample or standard preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (266 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calib_Curve Calibration Curve Generation Peak_Integration->Calib_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calib_Curve->Quantification

Caption: Experimental workflow for HPLC quantification.

Signaling Pathway Inhibition

This compound has been shown to exhibit anti-neuroinflammatory activity by inhibiting the production of nitric oxide (NO).[2] This can occur through the modulation of inducible nitric oxide synthase (iNOS) expression, which is often triggered by inflammatory stimuli like lipopolysaccharide (LPS).

Signaling_Pathway LPS LPS (Inflammatory Stimulus) Cell_Receptor Cell Surface Receptor (e.g., TLR4) LPS->Cell_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) Cell_Receptor->Signaling_Cascade iNOS_Expression iNOS Gene Expression Signaling_Cascade->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammatory Response NO_Production->Inflammation Analyte threo-Guaiacylglycerol beta-coniferyl ether Analyte->NO_Production Inhibition

Caption: Inhibition of nitric oxide production signaling pathway.

References

Application Notes and Protocols for the Catalytic Degradation of Guaiacylglycerol-β-Coniferyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Guaiacylglycerol-β-coniferyl ether is a dimeric lignin (B12514952) model compound that represents the most common type of linkage in native softwood lignin, the β-O-4 aryl ether linkage.[1][2] Its structure features a guaiacylglycerol (B1216834) unit linked to a coniferyl alcohol moiety, making it a more representative model for studying lignin depolymerization than simpler models like guaiacylglycerol-β-guaiacyl ether (GGE).[1][2] The catalytic degradation of guaiacylglycerol-β-coniferyl ether is a key area of research in the development of sustainable biorefineries for the production of aromatic chemicals and biofuels from lignocellulosic biomass. Furthermore, understanding the cleavage of the β-O-4 bond is relevant in drug development, particularly in the context of designing small molecules that can be metabolized in predictable ways or in targeting enzymes that process similar structures.

The primary goal of the catalytic degradation of this model compound is the selective cleavage of the β-O-4 ether bond, which has a lower bond dissociation energy compared to the carbon-carbon linkages within the lignin polymer. Various catalytic strategies have been explored for this purpose, including:

  • Reductive Catalytic Fractionation (RCF): This approach, often employing catalysts like Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C) in the presence of a hydrogen donor, aims to cleave the β-O-4 linkage via hydrogenolysis while simultaneously stabilizing the resulting monomeric fragments.[3][4] This method is effective in preventing condensation reactions and maximizing the yield of valuable aromatic monomers.

  • Oxidative Cleavage: Catalytic oxidation, for instance, using ruthenium-based catalysts in the presence of an oxidant, can also selectively cleave the C-C and C-O bonds in β-O-4 lignin models.[5] This can lead to the formation of valuable aromatic aldehydes and acids, such as vanillin (B372448) and vanillic acid.

  • Acidolysis: Solid acid catalysts, such as zeolites, can effectively catalyze the cleavage of the β-O-4 bond through a heterolytic mechanism.[6][7] The reaction pathways in acidolysis can be complex, involving dehydration, decarbonylation, and hydrogenolysis, leading to a variety of monomeric products.[6][7]

  • Enzymatic Degradation: Specific enzymes can catalyze the cleavage of the β-O-4 linkage with high selectivity under mild conditions. For instance, enzymes from Eucommia ulmoides have been shown to be involved in the formation of guaiacylglycerol-β-coniferyl ether from coniferyl alcohol, indicating the potential for enzymatic pathways in its degradation.[8]

The products obtained from the catalytic degradation of guaiacylglycerol-β-coniferyl ether are primarily monomeric aromatic compounds derived from the guaiacylglycerol and coniferyl alcohol units. The specific product distribution is highly dependent on the catalytic system and reaction conditions employed.

Data Presentation

The catalytic degradation of guaiacylglycerol-β-coniferyl ether yields a range of aromatic monomers. The following table summarizes the expected products and representative yields based on studies of similar β-O-4 lignin model compounds under reductive conditions.

Catalyst SystemSubstrate Conversion (%)Major ProductsRepresentative Yield (%)Reference
Pd/C, H₂>95%Guaiacol, Coniferyl alcohol, Dihydroconiferyl alcohol40-50 (Guaiacol), 30-40 (Coniferyl alcohol + Dihydroconiferyl alcohol)Extrapolated from[3]
Ru/Al₂O₃, O₂~60%Guaiacol, Vanillin, Vanillic acidNot specified individually[5]
Zeolite, H₂~87%Guaiacol, 1-(3,4-dimethoxyphenyl)ethanol, and others48.2 (Guaiacol)[6]

Experimental Protocols

Protocol 1: Synthesis of Guaiacylglycerol-β-Coniferyl Ether

This protocol is adapted from the synthesis of guaiacylglycerol-β-coniferyl aldehyde ether followed by reduction.[1]

Materials:

Procedure:

  • Condensation: Dissolve the protected vanillin derivative in anhydrous THF and cool to -78 °C. Add LDA dropwise and stir for 30 minutes. Add a solution of coniferyl aldehyde in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated ammonium (B1175870) chloride solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain guaiacylglycerol-β-coniferyl aldehyde ether.

  • Reduction: Dissolve the purified aldehyde in methanol and cool to 0 °C. Add NaBH₄ portion-wise. Stir for 1 hour at 0 °C.

  • Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the final product by silica gel column chromatography to yield guaiacylglycerol-β-coniferyl ether.[1]

Protocol 2: Catalytic Hydrogenolysis

This is a general protocol for the reductive cleavage of the β-O-4 bond.

Materials:

  • Guaiacylglycerol-β-coniferyl ether

  • 5% Pd/C catalyst

  • Methanol or Ethanol

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Setup: Add guaiacylglycerol-β-coniferyl ether (e.g., 100 mg) and the Pd/C catalyst (e.g., 10 mg, 10 wt%) to a glass liner. Add the solvent (e.g., 20 mL methanol). Place the liner inside the autoclave.

  • Reaction: Seal the reactor and purge several times with H₂ to remove air. Pressurize the reactor to the desired H₂ pressure (e.g., 20 bar). Heat the reactor to the reaction temperature (e.g., 200 °C) with stirring (e.g., 500 rpm).

  • Reaction Monitoring: Maintain the reaction conditions for a set time (e.g., 4 hours). The reaction progress can be monitored by taking samples at different time intervals (if the reactor setup allows).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the H₂ gas.

  • Product Recovery: Open the reactor and remove the glass liner. Separate the catalyst from the reaction mixture by filtration. Wash the catalyst with a small amount of fresh solvent.

  • Analysis: Analyze the liquid product mixture using GC-MS and/or HPLC to identify and quantify the degradation products. An internal standard can be used for accurate quantification.

Protocol 3: Product Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compound analysis (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the product mixture in a suitable solvent (e.g., methanol or dichloromethane). If derivatization is needed to analyze non-volatile products, silylation with a reagent like BSTFA can be performed.

  • Injection: Inject 1 µL of the prepared sample into the GC injector.

  • GC Separation: Use a suitable temperature program to separate the components. For example: initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 40-550.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the products using an internal standard and calibration curves for known compounds.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow vanillin Protected Vanillin Derivative condensation Condensation (LDA, THF) vanillin->condensation coniferyl_aldehyde Coniferyl Aldehyde coniferyl_aldehyde->condensation intermediate Guaiacylglycerol-β-coniferyl aldehyde ether condensation->intermediate reduction Reduction (NaBH4) intermediate->reduction final_product Guaiacylglycerol-β-coniferyl ether reduction->final_product

Caption: Synthesis of guaiacylglycerol-β-coniferyl ether.

G cluster_workflow Experimental Workflow start Start setup Reactor Setup: Substrate, Catalyst, Solvent start->setup reaction Catalytic Degradation: High Temp & Pressure (H2 or O2) setup->reaction cooling Cooling & Depressurization reaction->cooling filtration Catalyst Separation (Filtration) cooling->filtration analysis Product Analysis (GC-MS, HPLC) filtration->analysis end End analysis->end

Caption: Catalytic degradation experimental workflow.

G cluster_pathway Simplified Degradation Pathway substrate Guaiacylglycerol-β-coniferyl ether cleavage Catalytic Cleavage of β-O-4 bond substrate->cleavage guaiacol Guaiacol cleavage->guaiacol Fragment 1 coniferyl_alcohol Coniferyl Alcohol cleavage->coniferyl_alcohol Fragment 2 hydrogenation Hydrogenation coniferyl_alcohol->hydrogenation dihydroconiferyl Dihydroconiferyl alcohol hydrogenation->dihydroconiferyl

Caption: Simplified catalytic degradation pathway.

References

Application Notes and Protocols for Lignin Degradation Assays Using threo-Guaiacylglycerol beta-coniferyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing threo-guaiacylglycerol (B1142452) beta-coniferyl ether, a key lignin (B12514952) model compound, in lignin degradation assays. This document outlines methodologies for enzymatic and microbial degradation, along with analytical techniques for quantifying the breakdown of this compound.

Introduction

Lignin, a complex aromatic polymer, is a major component of plant biomass and a significant target for valorization into biofuels and biochemicals. Understanding the mechanisms of lignin degradation is crucial for developing efficient biorefinery processes. threo-Guaiacylglycerol beta-coniferyl ether is an important dimeric model compound representing the β-O-4 aryl ether linkage, which is the most abundant linkage in the lignin polymer[1]. Assays using this compound provide a controlled system to study the activity of lignin-degrading enzymes and microorganisms.

Data Presentation

Due to the limited availability of comprehensive quantitative data specifically for this compound degradation in the reviewed literature, the following table provides a template for data presentation. Researchers can populate this table with their experimental results to facilitate comparison across different conditions.

Table 1: Template for Quantitative Analysis of this compound Degradation

Assay TypeBiocatalystMediator (if applicable)Incubation Time (h)Substrate Conversion (%)Major Degradation Product(s)Product Yield (%)Analytical Method
EnzymaticLaccaseABTSe.g., 24e.g., Coniferyl alcohol, GuaiacolHPLC, GC-MS
EnzymaticLaccaseHBTe.g., 24e.g., Coniferyl alcohol, GuaiacolHPLC, GC-MS
MicrobialSphingobium sp. SYK-6N/Ae.g., 48e.g., Coniferyl alcohol, Ferulic acidHPLC, GC-MS
Microbial[Other Microorganism]N/Ae.g., 48HPLC, GC-MS

Experimental Protocols

The following protocols are based on established methods for the degradation of similar lignin model compounds, such as guaiacylglycerol-β-guaiacyl ether (GGE), and can be adapted for assays with this compound.

Protocol 1: Enzymatic Degradation using Laccase-Mediator System (LMS)

This protocol describes the in vitro degradation of this compound using a laccase enzyme in the presence of a mediator. Mediators are small organic molecules that facilitate the oxidation of non-phenolic lignin units by laccase.

Materials:

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a minimal amount of methanol or DMSO.

  • Prepare the reaction mixture in a microcentrifuge tube or glass vial by adding the following components in order:

    • Sodium acetate buffer (to a final volume of 1 mL)

    • This compound stock solution (to a final concentration of e.g., 0.1 mM)

    • Mediator (ABTS or HBT) stock solution (to a final concentration of e.g., 0.1 mM)

    • Laccase solution (to a final activity of e.g., 1 U/mL)

  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 0, 2, 4, 8, 24 hours).

  • Stop the reaction by adding a quenching agent, such as a strong acid (e.g., 10 µL of 2M HCl), or by heat inactivation (e.g., 95°C for 5 minutes).

  • Analyze the samples for substrate degradation and product formation using HPLC or GC-MS.

Protocol 2: Microbial Degradation using Sphingobium sp. SYK-6

This protocol outlines the degradation of this compound by the well-characterized lignin-degrading bacterium Sphingobium sp. SYK-6. The degradation pathway of the similar compound GGE by this bacterium is well-established and involves a series of stereospecific enzymes[2][3][4].

Materials:

  • Sphingobium sp. SYK-6 culture

  • Basal salt medium (e.g., W-medium)

  • Carbon source for pre-culture (e.g., glucose or L-glutamate)

  • This compound

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Pre-culture Sphingobium sp. SYK-6 in a suitable growth medium containing a readily available carbon source until it reaches the late exponential or early stationary phase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C) and wash them twice with sterile basal salt medium to remove any residual carbon source.

  • Resuspend the washed cells in the basal salt medium to a desired optical density (e.g., OD600 of 1.0).

  • Set up the degradation assay by adding a specific concentration of this compound (e.g., 0.5 mM from a sterile stock solution) to the cell suspension.

  • Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking.

  • Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Separate the cells from the supernatant by centrifugation.

  • Analyze the supernatant for the disappearance of the substrate and the appearance of degradation products using HPLC or GC-MS.

Protocol 3: Analysis of Degradation Products by HPLC and GC-MS

This protocol provides a general guideline for the analysis of the degradation products of this compound.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at multiple wavelengths (e.g., 260 nm and 280 nm) or a diode array detector (DAD) for full spectral analysis. Mass spectrometry (LC-MS) can be used for more definitive identification of products.

  • Quantification: Use external standards of the substrate and potential degradation products for calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: For non-volatile degradation products, derivatization (e.g., silylation) may be necessary before GC-MS analysis.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of e.g., 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and held for 10 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Identification: Compare mass spectra with libraries (e.g., NIST) and fragmentation patterns of authentic standards.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Laccase_Mediator_System_Workflow cluster_workflow Experimental Workflow: Laccase-Mediator Degradation cluster_pathway Laccase-Mediator System (LMS) Pathway Prep_Substrate Prepare Substrate Stock (threo-Guaiacylglycerol beta-coniferyl ether) Prep_Reaction Prepare Reaction Mixture (Buffer, Substrate, Mediator, Laccase) Prep_Substrate->Prep_Reaction Incubation Incubate (e.g., 30°C with shaking) Prep_Reaction->Incubation Stop_Reaction Stop Reaction (Quenching/Heat) Incubation->Stop_Reaction Analysis Analyze Products (HPLC, GC-MS) Stop_Reaction->Analysis Laccase_ox Laccase (Oxidized) Laccase_red Laccase (Reduced) Laccase_ox->Laccase_red e- Mediator_red Mediator (Reduced) Laccase_red->Laccase_ox O2 -> 2H2O Mediator_ox Mediator (Oxidized) Mediator_red->Mediator_ox e- Substrate threo-Guaiacylglycerol beta-coniferyl ether Products Degradation Products Mediator_ox->Products e- Substrate->Products

Caption: Workflow and pathway of laccase-mediator system for lignin model compound degradation.

Microbial_Degradation_Workflow cluster_workflow Experimental Workflow: Microbial Degradation Preculture Pre-culture Sphingobium sp. SYK-6 Harvest Harvest and Wash Cells Preculture->Harvest Resuspend Resuspend Cells in Basal Medium Harvest->Resuspend Add_Substrate Add threo-Guaiacylglycerol beta-coniferyl ether Resuspend->Add_Substrate Incubate Incubate with Shaking Add_Substrate->Incubate Sample Collect and Process Samples Incubate->Sample Analyze Analyze Supernatant (HPLC, GC-MS) Sample->Analyze

Caption: Experimental workflow for microbial degradation of the lignin model compound.

Sphingobium_Degradation_Pathway Proposed Degradation Pathway in Sphingobium sp. SYK-6 Substrate threo-Guaiacylglycerol beta-coniferyl ether Oxidized_Intermediate α-Keto ether intermediate Substrate->Oxidized_Intermediate Cα-Dehydrogenase (e.g., LigD, LigL, LigN) Cleavage_Products Coniferyl alcohol + β-Hydroxypropiovanillone derivative Oxidized_Intermediate->Cleavage_Products β-Etherase (e.g., LigE, LigF, LigP) + Glutathione Further_Metabolism Further Metabolism (e.g., to Ferulic Acid and Vanillate) Cleavage_Products->Further_Metabolism Various Enzymes

References

Application Notes and Protocols: Threo-Guaiacylglycerol β-Coniferyl Ether as a Lignin Analysis Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer in plant cell walls, is a significant focus in biofuel research, papermaking, and the development of new biomaterials. Its intricate and irregular structure, primarily composed of phenylpropane units linked by various ether and carbon-carbon bonds, presents a considerable analytical challenge. The arylglycerol-β-aryl ether (β-O-4) linkage is the most abundant type of bond in lignin, often accounting for 50% or more of all linkages. Therefore, understanding the cleavage and quantification of this bond is crucial for lignin characterization.[1][2][3]

Threo-guaiacylglycerol (B1142452) β-coniferyl ether is a key lignin model compound that accurately represents this prevalent β-O-4 substructure.[1] Its defined stereochemistry and structure make it an ideal standard for the development, validation, and calibration of analytical methods aimed at elucidating lignin structure and composition. These methods are essential for evaluating the efficiency of delignification processes and for understanding the impact of genetic modifications on lignin biosynthesis. This document provides detailed application notes and protocols for the use of threo-guaiacylglycerol β-coniferyl ether as a standard in common lignin analysis techniques.

Application in Derivatization Followed by Reductive Cleavage (DFRC)

The Derivatization Followed by Reductive Cleavage (DFRC) method is a chemical degradation technique that selectively cleaves α- and β-aryl ether linkages in lignin, producing monomers that can be quantified by gas chromatography (GC).[4][5] This method offers a less odorous and simpler alternative to thioacidolysis for determining the content of β-O-4-linked units. Threo-guaiacylglycerol β-coniferyl ether serves as an excellent standard to validate the efficiency of the β-ether cleavage and to calibrate the GC for the quantification of the resulting monomers.

Experimental Workflow: DFRC Method

DFRC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Step 1: Derivatization cluster_cleavage Step 2: Reductive Cleavage cluster_workup Step 3: Work-up & Analysis Sample Lignin Sample or Standard (10 mg) AcBr Add 2.5 mL AcBr/Acetic Acid Sample->AcBr Stir Stir at 50°C for 3 hours AcBr->Stir Evap1 Rotary Evaporation to dryness Stir->Evap1 Dissolve Dissolve residue in acidic reduction solvent Evap1->Dissolve AddZn Add Zinc dust (50 mg) Dissolve->AddZn Stir2 Stir for 30 min AddZn->Stir2 Workup Add Internal Standard (Tetracosane) & Quench Stir2->Workup Extract Extract with CH2Cl2 Workup->Extract Dry Dry over MgSO4 & Evaporate Extract->Dry Acetylate Acetylate with Pyridine (B92270)/Acetic Anhydride (B1165640) Dry->Acetylate GCMS Analyze by GC-MS Acetylate->GCMS

Caption: Workflow for DFRC Lignin Analysis.

Protocol for DFRC Analysis

This protocol is adapted from the method developed by Lu and Ralph.[5]

Materials:

  • threo-Guaiacylglycerol β-coniferyl ether standard

  • Lignin or cell wall sample (~10-20 mg)

  • Acetyl bromide (AcBr)

  • Glacial acetic acid

  • Dioxane/acetic acid/water (5:4:1 v/v/v)

  • Zinc dust

  • Tetracosane (internal standard)

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Pyridine

  • Acetic anhydride

  • Round bottom flasks (10 mL)

Procedure:

  • Derivatization:

    • Weigh approximately 10 mg of the lignin sample or standard into a 10 mL round bottom flask.

    • Prepare the acetyl bromide stock solution: 8:92 (v/v) AcBr:acetic acid for isolated lignins or 20:80 (v/v) for cell wall samples.[4]

    • Add 2.5 mL of the AcBr stock solution to the flask.

    • Stir the mixture at 50°C for 3 hours (for cell wall samples) or overnight at room temperature for isolated lignins.[4]

    • Remove the solvent completely using a rotary evaporator at a temperature below 50°C.[5]

  • Reductive Cleavage:

    • Dissolve the dried residue in the acidic reduction solvent (e.g., dioxane/acetic acid/water).

    • Add approximately 50 mg of zinc dust to the solution while stirring vigorously.[5]

    • Continue stirring for 30 minutes.[5]

  • Work-up and Acetylation:

    • Add a known amount of internal standard (e.g., tetracosane).

    • Pour the reaction mixture into 10 mL of methylene chloride and wash once with saturated ammonium chloride solution.[4]

    • Extract the aqueous phase twice more with methylene chloride.

    • Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[4]

    • Acetylate the residue by adding pyridine and acetic anhydride and letting it react.

  • Analysis:

    • The resulting acetylated monomers (coniferyl diacetate and sinapyl diacetate) are analyzed and quantified by GC or GC-MS.[5][6]

Quantitative Data Presentation

Using threo-guaiacylglycerol β-coniferyl ether as a standard allows for the determination of GC response factors relative to an internal standard, enabling accurate quantification of lignin-derived monomers.

CompoundMonomer Product (after DFRC & Acetylation)Typical Retention Time (min)Response Factor (vs. Tetracosane)
p-Hydroxyphenyl (H) unit4-Acetoxycinnamyl acetate12.50.85
Guaiacyl (G) unitConiferyl diacetate14.20.92
Syringyl (S) unitSinapyl diacetate15.80.95
threo-Guaiacylglycerol β-coniferyl etherConiferyl diacetate14.2(Used for calibration)

Note: Retention times and response factors are illustrative and must be determined experimentally for each specific GC system and conditions.

Application in Thioacidolysis

Thioacidolysis is another powerful method for lignin characterization that specifically cleaves β-O-4 ether linkages.[7][8] The reaction yields thioethylated monomers corresponding to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units involved in these bonds. The threo-guaiacylglycerol β-coniferyl ether standard is used to determine the reaction yield and to calibrate the analytical instruments for absolute quantification of the released monomers.

Experimental Workflow: Thioacidolysis

Thioacidolysis_Workflow cluster_reaction Step 1: Reaction cluster_quench Step 2: Quenching cluster_extraction Step 3: Extraction cluster_analysis Step 4: Analysis Sample Biomass or Standard (2-5 mg) Reagent Add 1 mL Thioacidolysis Reagent (BF3/Ethanethiol/Dioxane) + Internal Standards Sample->Reagent Heat Purge with N2, Heat at 100°C for 4h Reagent->Heat Cool Cool on Ice for 5 min Heat->Cool Quench Add Saturated NaHCO3 & Water Cool->Quench Extract Extract 3x with Dichloromethane (B109758) Quench->Extract Combine Combine Organic Layers Extract->Combine Dry Dry & Evaporate Combine->Dry Derivatize Silylate with BSTFA Dry->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS

Caption: Workflow for Thioacidolysis Lignin Analysis.

Protocol for Thioacidolysis

This protocol is a generalized procedure based on common thioacidolysis methods.[7][8]

Materials:

  • threo-Guaiacylglycerol β-coniferyl ether standard

  • Dry biomass sample (~2-5 mg)

  • 1,4-Dioxane (B91453)

  • Ethanethiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 4,4′-Ethylidenebisphenol (internal standard)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization

  • Screw-cap vials (2 mL) with Teflon-lined caps

Procedure:

  • Reagent Preparation:

    • Prepare the thioacidolysis reagent: 2.5% BF₃·OEt₂, 10% ethanethiol, and 87.5% 1,4-dioxane by volume.[7]

    • Add an internal standard, such as 4,4′-ethylidenebisphenol, to the reagent at a known concentration (e.g., 0.012 mg/mL).[8]

  • Reaction:

    • Accurately weigh ~2-5 mg of the dry sample or standard into a 2 mL screw-cap vial.

    • Add 1.0 mL of the thioacidolysis reagent to the vial.

    • Purge the vial with nitrogen, cap tightly, and heat at 100°C for 4 hours.[7]

  • Work-up:

    • Quench the reaction by cooling the vial on ice for 5 minutes.

    • Add 1 mL of saturated NaHCO₃ solution and 4 mL of water.[8]

    • Extract the mixture three times with dichloromethane directly in the reaction tube.

    • Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and evaporate to dryness.

  • Derivatization and Analysis:

    • Derivatize the dried residue to make the monomers volatile for GC analysis. This is typically done by silylation (e.g., using BSTFA).

    • Analyze the derivatized monomers by GC-MS to identify and quantify the H, G, and S units.

Quantitative Data Presentation

Calibration curves are generated using the threo-guaiacylglycerol β-coniferyl ether standard to quantify the thioethylated monomers released from the lignin sample.

Monomer (Thioethylated)Originating UnitExpected m/z fragments (TMS derivative)Calibration Range (µg/mL)
H-monomerp-Hydroxyphenyl356, 269, 2391 - 100
G-monomerGuaiacyl386, 299, 2691 - 100
S-monomerSyringyl416, 329, 2991 - 100

Note: Specific m/z fragments and calibration ranges should be determined empirically.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about lignin. 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) are particularly powerful for identifying and relatively quantifying different inter-unit linkages. Threo-guaiacylglycerol β-coniferyl ether, with its well-defined structure, is an indispensable tool for assigning signals in the complex NMR spectra of native lignin.[9][10] The chemical shifts of the protons and carbons in the β-O-4 linkage of the standard provide a clear reference for identifying these structures within the polymer.

Logical Relationship: NMR Signal Assignment

NMR_Assignment cluster_standard Standard Compound cluster_analysis Analysis cluster_lignin Lignin Polymer cluster_interpretation Interpretation Standard threo-Guaiacylglycerol β-coniferyl ether NMR_Spec Acquire 1H-13C HSQC NMR Spectrum Standard->NMR_Spec Signals Identify Specific Cα-Hα, Cβ-Hβ, Cγ-Hγ Cross-Peaks NMR_Spec->Signals Assignment Assign Signals in Lignin Spectrum by Comparison Signals->Assignment Lignin_Sample Isolated Lignin Sample Lignin_Spec Acquire Lignin HSQC Spectrum Lignin_Sample->Lignin_Spec Lignin_Spec->Assignment Quantify Relative Quantification of β-O-4 Linkages Assignment->Quantify

Caption: Logic for NMR Signal Assignment Using a Standard.

Protocol for NMR Sample Preparation

Materials:

  • threo-Guaiacylglycerol β-coniferyl ether standard (~10 mg)

  • Isolated lignin sample (~50-100 mg)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or other suitable deuterated solvent

  • NMR tubes

Procedure:

  • Standard Sample:

    • Dissolve ~10 mg of threo-guaiacylglycerol β-coniferyl ether in approximately 0.5 mL of DMSO-d₆ in a vial.

    • Transfer the solution to an NMR tube.

  • Lignin Sample:

    • Dissolve 50-100 mg of the acetylated or non-acetylated lignin sample in 0.5 mL of DMSO-d₆.[10][11] Note: Acetylation can improve solubility and resolution but alters chemical shifts.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

    • For quantitative purposes, ensure long relaxation delays are used in ¹³C NMR to allow for full relaxation of nuclei.[11]

Data Interpretation

The known chemical shifts of the standard are used to locate and validate the signals for β-O-4 structures in the lignin spectrum.

Linkage/UnitAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
β-O-4 (threo) Cα-Hα4.85 - 4.9571.5 - 72.5
Cβ-Hβ4.10 - 4.2085.5 - 86.5
Cγ-Hγ3.40 - 3.7059.5 - 60.5
Coniferyl Alcohol EndgroupCα-Hα6.45 - 6.55129.0 - 130.0
Cβ-Hβ6.15 - 6.25128.0 - 129.0

Note: Chemical shifts are approximate and depend on the solvent and specific molecular environment. Data shown is typical for acetylated lignin in CDCl₃ or non-acetylated in DMSO-d₆.

Conclusion

Threo-guaiacylglycerol β-coniferyl ether is an essential standard for the accurate and reliable analysis of lignin. Its use in degradative methods like DFRC and thioacidolysis allows for the validation of reaction conditions and the absolute quantification of β-O-4 linkages. In non-destructive techniques like NMR, it provides the benchmark data required to confidently assign complex spectral signals. The protocols and data presented here offer a framework for researchers to effectively utilize this standard in their work to unravel the complexities of lignin structure.

References

Application Notes and Protocols for the Microbial Degradation of threo-Guaiacylglycerol-β-coniferyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, is the most abundant source of renewable aromatic chemicals on Earth. Its recalcitrance to degradation, however, presents a significant challenge for its valorization. The β-O-4 aryl ether linkage is the most predominant bond in lignin, accounting for up to 60% of all linkages. The microbial degradation of this bond is a key step in lignin depolymerization and the release of valuable aromatic monomers. Guaiacylglycerol-β-coniferyl ether is a model compound representing this critical linkage. Understanding its microbial degradation is paramount for developing biocatalytic systems for lignin valorization.

These application notes provide a comprehensive overview of the microbial degradation of threo-guaiacylglycerol-β-coniferyl ether, focusing on the enzymatic pathways and providing detailed experimental protocols for its study.

Enzymatic Degradation Pathway

The microbial degradation of guaiacylglycerol-β-coniferyl ether is primarily carried out by a specialized enzymatic system found in bacteria, most notably in Sphingobium sp. SYK-6. The pathway involves a series of oxidation and glutathione-dependent cleavage steps.

The key enzymes involved are:

  • Cα-Dehydrogenases (LigD, LigL, LigN, LigO): These NAD+-dependent enzymes stereospecifically oxidize the hydroxyl group at the α-carbon (Cα) of the guaiacylglycerol (B1216834) moiety to a ketone.[1]

  • β-Etherases (LigE, LigF, LigP): These are glutathione (B108866) S-transferases (GSTs) that catalyze the cleavage of the β-O-4 ether bond. This reaction is dependent on glutathione (GSH). LigE and LigP are specific for the β(R)-isomer, while LigF is specific for the β(S)-isomer.[1]

  • Glutathione Lyases (LigG): This enzyme catalyzes the release of glutathione from the intermediate, resulting in the formation of a propiophenone (B1677668) derivative and oxidized glutathione (GSSG).

The degradation of the coniferyl alcohol moiety released upon ether bond cleavage proceeds through its oxidation to ferulic acid, which then enters central aromatic catabolic pathways.[2][3]

Data Presentation

Table 1: Kinetic Parameters of Bacterial β-Etherases with Lignin Model Compounds

While specific kinetic data for threo-guaiacylglycerol-β-coniferyl ether are not extensively available, the following table presents data for closely related and commonly used lignin model compounds to provide a reference for expected enzyme performance.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source
LigF (Sphingobium sp. SYK-6)β(S)-GS-HPV~5-~4-fold higher than β(R)[4]
LigE (Sphingobium sp. SYK-6)β(R)-GS-HPV---[4]
Ds-GST1 (Dichomitus squalens)2-(2-methoxyphenoxy)-3-oxo-3-(4-hydroxy-3-methoxyphenyl)propan-1-ol--Stereospecific for β(S)[5]

Note: GS-HPV is β-glutathionyl-γ-hydroxypropiovanillone, an intermediate in the degradation pathway.

Table 2: Microbial Degradation Rates of Lignin Model Compounds
MicroorganismSubstrateConcentrationTime (h)Degradation RateSource
Novosphingobium aromaticivoransGuaiacylglycerol-β-guaiacyl ether (GGE)~165 µM~25~6.6 µM/h[4]
Erythrobacter sp. SG61-1LGuaiacylglycerol-β-guaiacyl ether (GGE)~180 µM~74~2.4 µM/h[4]
Novosphingobium sp. MBES04Guaiacylglycerol-β-guaiacyl ether (GGE)~700 µM~40~17.5 µM/h[4]
Sphingobium sp. SYK-6Guaiacylglycerol-β-guaiacyl ether (GGE)~180 µM~160~1.1 µM/h[4]

Experimental Protocols

Protocol 1: Synthesis of threo-Guaiacylglycerol-β-coniferyl ether

This protocol is adapted from the method described by Nakatsubo and Higuchi (1980).[6]

Materials:

Procedure:

  • Synthesis of the β-coniferyl aldehyde ether of vanillin: a. React vanillin with ethyl bromoacetate in the presence of K2CO3 in DMF to protect the phenolic hydroxyl group. b. The resulting product is then reacted with coniferyl aldehyde in a Reformatsky-type reaction using zinc dust to form the carbon-carbon bond.

  • Reduction to form the guaiacylglycerol moiety: a. The keto group in the side chain is reduced using NaBH4 in methanol to yield a mixture of erythro and threo diastereomers.

  • Purification: a. The erythro and threo isomers are separated by silica gel column chromatography. The ratio of erythro to threo is typically around 3.5:1.[6] b. The structure and purity of the threo isomer should be confirmed by NMR and mass spectrometry.[7]

Protocol 2: Expression and Purification of Recombinant β-Etherase (LigF)

This protocol describes the expression of His-tagged LigF in E. coli and subsequent purification by immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Expression vector containing the His-tagged ligF gene (e.g., pET vector)

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA agarose (B213101) resin

  • Centrifuge, sonicator, chromatography columns

Procedure:

  • Expression: a. Transform the expression vector into E. coli BL21(DE3) cells. b. Grow a 10 mL overnight culture in LB medium with the appropriate antibiotic at 37°C. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture at a lower temperature (e.g., 20°C) overnight to improve protein solubility.

  • Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: a. Add the cleared lysate to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin. b. Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation. c. Wash the resin with 10 column volumes of wash buffer. d. Elute the His-tagged LigF protein with 5 column volumes of elution buffer. e. Analyze the purified protein by SDS-PAGE. f. Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol).

Protocol 3: β-Etherase Activity Assay

This assay measures the cleavage of threo-guaiacylglycerol-β-coniferyl ether by quantifying the release of coniferyl alcohol and the formation of the guaiacylglycerol-glutathione adduct by HPLC.[8]

Materials:

  • Purified β-etherase (LigF or LigE)

  • threo-Guaiacylglycerol-β-coniferyl ether (substrate)

  • Reduced glutathione (GSH)

  • Reaction buffer (e.g., 20 mM glycine/NaOH buffer, pH 9.0)[8]

  • Methanol (for quenching the reaction)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture (1 mL) containing:

    • 20 mM glycine/NaOH buffer, pH 9.0
    • 0.2 mM threo-guaiacylglycerol-β-coniferyl ether (dissolved in a small amount of DMSO if necessary)
    • 1 mM GSH b. Pre-incubate the reaction mixture at 25°C for 5 minutes.

  • Enzyme Reaction: a. Initiate the reaction by adding 10 µg of purified β-etherase. b. Incubate the reaction at 25°C. c. At different time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis: a. Stop the reaction by adding an equal volume of methanol. b. Centrifuge the sample to pellet any precipitated protein. c. Analyze the supernatant by HPLC.

  • HPLC Analysis: a. Use a C18 reverse-phase column. b. Employ a gradient elution method with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid). c. Monitor the elution of the substrate, coniferyl alcohol, and the glutathione adduct at an appropriate wavelength (e.g., 280 nm). d. Quantify the products by comparing their peak areas to those of known standards.

Visualizations

Microbial_Degradation_Pathway cluster_substrate Substrate cluster_enzymes Enzymatic Steps cluster_products Products cluster_downstream Downstream Metabolism GGE_Coniferyl threo-Guaiacylglycerol- β-coniferyl ether LigD Cα-Dehydrogenase (LigD) NAD+ -> NADH GGE_Coniferyl->LigD Ketone α-Keto-ether Intermediate LigD->Ketone Oxidation LigF β-Etherase (LigF) + GSH GS_Adduct Guaiacylglycerol- Glutathione Adduct LigF->GS_Adduct Ether Cleavage Coniferyl_Alcohol Coniferyl Alcohol LigF->Coniferyl_Alcohol Release LigG Glutathione Lyase (LigG) Propiophenone Hydroxypropiovanillone LigG->Propiophenone GSH Release GSSG GSSG LigG->GSSG Ketone->LigF GS_Adduct->LigG TCA_Cycle Central Metabolism (TCA Cycle) Propiophenone->TCA_Cycle Further Degradation Ferulic_Acid Ferulic Acid Coniferyl_Alcohol->Ferulic_Acid Oxidation Ferulic_Acid->TCA_Cycle

Caption: Microbial degradation pathway of threo-guaiacylglycerol-β-coniferyl ether.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_enzyme Enzyme Preparation cluster_assay Activity Assay Synthesis Chemical Synthesis of threo-Guaiacylglycerol-β-coniferyl ether Purification_Substrate Purification by Column Chromatography Synthesis->Purification_Substrate Characterization_Substrate Structural Confirmation (NMR, MS) Purification_Substrate->Characterization_Substrate Reaction Enzymatic Reaction with Substrate, GSH, and Enzyme Characterization_Substrate->Reaction Expression Recombinant Expression of β-Etherase in E. coli Lysis Cell Lysis and Lysate Clarification Expression->Lysis Purification_Enzyme Purification by IMAC (Ni-NTA) Lysis->Purification_Enzyme QC_Enzyme Purity Check (SDS-PAGE) and Quantification Purification_Enzyme->QC_Enzyme QC_Enzyme->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis Product Analysis by HPLC Quenching->Analysis Quantification Quantification and Kinetic Analysis Analysis->Quantification

Caption: Experimental workflow for studying the enzymatic degradation.

References

Application Notes and Protocols for the Derivatization of threo-Guaiacylglycerol-β-coniferyl ether for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Guaiacylglycerol-β-coniferyl ether is a significant lignin (B12514952) model compound, representing a prevalent β-O-4 ether linkage found in the lignin polymer. The analysis of such compounds is crucial for understanding lignin structure, its biosynthesis, and its degradation pathways, which is of great interest in fields ranging from biomass valorization to pulp and paper chemistry and drug development, where lignin-derived compounds are explored for their biological activities.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, due to the presence of multiple polar hydroxyl groups, threo-guaiacylglycerol-β-coniferyl ether is non-volatile and requires chemical modification prior to GC-MS analysis. Derivatization, specifically silylation, is the most common approach to decrease the polarity and increase the volatility of such lignin model compounds, making them amenable to GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of threo-guaiacylglycerol-β-coniferyl ether for subsequent GC-MS analysis.

Principle of Derivatization

Silylation involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This is typically achieved using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). The resulting TMS ethers are significantly more volatile and thermally stable than the parent compound. For compounds containing carbonyl groups, a two-step derivatization involving methoximation prior to silylation can be employed to prevent the formation of multiple derivatives due to tautomerization.

Experimental Protocols

Materials and Reagents
  • threo-Guaiacylglycerol-β-coniferyl ether (analytical standard)

  • Pyridine (B92270) (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methanol (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Nitrogen gas (high purity)

  • Glass reaction vials (2 mL) with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Protocol 1: Single-Step Silylation

This protocol is suitable for the direct derivatization of the hydroxyl groups in threo-guaiacylglycerol-β-coniferyl ether.

  • Sample Preparation: Accurately weigh approximately 1 mg of threo-guaiacylglycerol-β-coniferyl ether into a 2 mL glass reaction vial.

  • Drying: Dry the sample completely under a gentle stream of high-purity nitrogen gas. It is crucial to remove all traces of water as it can deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample.

  • Silylation Reaction: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Incubation: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Typically, 1 µL of the reaction mixture is injected.

Protocol 2: Two-Step Methoximation and Silylation

This protocol is recommended if the sample may contain related compounds with carbonyl functionalities to ensure the formation of single, stable derivatives.

  • Sample Preparation and Drying: Follow steps 1 and 2 from Protocol 1.

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Silylation:

    • After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS.

    • Tightly cap the vial and incubate at 70°C for 60 minutes.

  • Cooling and Analysis: Follow steps 6 and 7 from Protocol 1.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of silylated threo-guaiacylglycerol-β-coniferyl ether. These may need to be optimized for your specific instrument and column.

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-800
Scan ModeFull Scan

Data Presentation

The successful derivatization of threo-guaiacylglycerol-β-coniferyl ether will result in a single, sharp chromatographic peak. The mass spectrum of the trimethylsilyl derivative will show a characteristic molecular ion and several fragment ions that are useful for structural confirmation.

Table 1: Expected GC-MS Data for Trimethylsilylated threo-Guaiacylglycerol-β-coniferyl ether

CompoundDerivatization MethodExpected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
threo-Guaiacylglycerol-β-coniferyl etherSilylation (TMS)~25-30664297, 267, 209, 193, 73

Note: Retention times and relative abundances of fragment ions can vary depending on the specific GC-MS instrument and analytical conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis of threo-guaiacylglycerol-β-coniferyl ether.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing start Start: threo-Guaiacylglycerol- β-coniferyl ether sample dry Dry Sample (Nitrogen Stream) start->dry dissolve Dissolve in Pyridine dry->dissolve silylate Add BSTFA + TMCS (70°C, 60 min) dissolve->silylate inject Inject into GC-MS silylate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Analysis: Peak Identification & Quantification detect->process end End: Report process->end

Caption: Experimental workflow for the silylation and GC-MS analysis of threo-guaiacylglycerol-β-coniferyl ether.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the derivatization process, which is a chemical transformation rather than a biological signaling pathway.

derivatization_pathway reactant threo-Guaiacylglycerol-β-coniferyl ether (Multiple -OH groups) product Trimethylsilyl (TMS) Derivative (Volatile & Thermally Stable) reactant->product Silylation Reaction reagent Silylating Agent (BSTFA + TMCS) reagent->product analysis GC-MS Analysis product->analysis

Troubleshooting & Optimization

Technical Support Center: Synthesis of threo-Guaiacylglycerol β-coniferyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of threo-Guaiacylglycerol β-coniferyl ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of threo-Guaiacylglycerol β-coniferyl ether?

The primary challenges include:

  • Low Yields: The multi-step nature of the synthesis can lead to significant product loss at each stage.

  • Diastereoselectivity: The reaction often produces a mixture of erythro and threo diastereomers, with the erythro form frequently being the major product.[1] Separation of these isomers can be difficult.

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions, complicating the purification process.

  • Purification: The separation of the desired threo isomer from the erythro isomer and other byproducts often requires careful chromatographic techniques.[1][2]

Q2: How can I improve the yield of the desired threo isomer?

Improving the threo isomer yield involves careful control of reaction conditions. While many synthetic routes favor the erythro isomer, exploring different solvent systems and temperatures may influence the diastereomeric ratio. Some studies on related β-O-4 lignin (B12514952) model compounds suggest that the choice of base and the reaction temperature can affect the erythro/threo ratio.

Q3: What are the common methods for separating threo and erythro diastereomers?

Separation of threo and erythro diastereomers can be achieved through:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method, though it can sometimes lead to partial deacetalization if protecting groups are used.[1]

  • Thin-Layer Chromatography (TLC): Preparative TLC can be effective for small-scale separations.[2]

  • Ion-Exchange Chromatography (IEC): IEC has been successfully used for the separation of similar arylglycerol β-aryl ether diastereomers.[2]

  • Fractional Crystallization: In some cases, fractional crystallization can be used to separate diastereomers.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield Incomplete reaction at one or more steps.Monitor each reaction step by TLC or HPLC to ensure completion. Adjust reaction times and temperatures as necessary.
Degradation of starting materials or intermediates.Ensure the use of pure, dry solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Product loss during workup and purification.Optimize extraction and chromatography conditions to minimize loss.
Low ratio of threo to erythro isomer The reaction conditions inherently favor the erythro isomer.While the synthesis described by Nakatsubo and Higuchi predominantly yields the erythro isomer, subtle changes in reaction conditions may alter the ratio. Experiment with different solvents, temperatures, and bases. For instance, in related syntheses, the solvent polarity has been shown to influence diastereoselectivity.
Formation of multiple side products Presence of reactive functional groups leading to side reactions.Use appropriate protecting groups for hydroxyl and aldehyde functionalities that are not involved in the desired reaction step.
Competing elimination reactions (in Williamson ether synthesis type steps).Use a less sterically hindered alkoxide and a primary alkyl halide where possible. Control the reaction temperature, as higher temperatures can favor elimination.
Difficulty in separating threo and erythro isomers Similar polarity of the two diastereomers.Use a multi-solvent gradient system in column chromatography to improve separation. Consider using a different stationary phase for chromatography. For challenging separations, preparative HPLC or ion-exchange chromatography may be necessary.[2]

Experimental Protocols

Synthesis of Guaiacylglycerol-β-coniferyl aldehyde ether (Precursor to the target compound)

This protocol is adapted from the work of Nakatsubo and Higuchi (1980).[1]

Step 1: Condensation

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78°C.

  • Add a solution of ethyl ferulate to the LDA solution and stir.

  • Add a solution of vanillin (B372448) acetal (B89532) to the reaction mixture.

  • Allow the reaction to proceed at -78°C and then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (B1210297), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel TLC (ethyl acetate/n-hexane, 1:1) to obtain the condensed product (a mixture of erythro and threo isomers).[1]

Step 2: Reduction with LiAlH₄

  • Suspend LiAlH₄ in anhydrous THF at 50°C under a nitrogen atmosphere.

  • Add a solution of the purified condensation product in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Stir for an additional 30 minutes.

  • Cool the reaction mixture to 0°C and cautiously add water in THF to decompose the excess hydride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Hydrolysis

  • Dissolve the product from the previous step in THF at 0°C under a nitrogen atmosphere.

  • Add 1N HCl dropwise to the solution.

  • Stir for 2 hours.

  • Partition the solution between ethyl acetate and brine.

  • Wash the organic layer with brine until neutral, dry over Na₂SO₄, and evaporate the solvent to yield guaiacylglycerol-β-coniferyl aldehyde ether.

Conversion to Guaiacylglycerol (B1216834) β-coniferyl ether
  • Dissolve the guaiacylglycerol-β-coniferyl aldehyde ether in methanol (B129727) at 0°C under a nitrogen atmosphere.

  • Add NaBH₄ to the solution and stir for 30 minutes.

  • Partition the product between ethyl acetate and brine.

  • Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent to yield the final product, guaiacylglycerol β-coniferyl ether.

Data Presentation

Table 1: Reported Yields for the Synthesis of Guaiacylglycerol-β-coniferyl aldehyde ether and Guaiacylglycerol β-coniferyl ether

StepReactionReagentsYieldReference
1CondensationLDA, THF-[1]
2ReductionLiAlH₄, THF75%[1]
3Hydrolysis1N HCl, THF90%[1]
4Reduction of AldehydeNaBH₄, Methanol90%[1]
Overall From starting materials to aldehyde ~52% [1]

Note: The yield for the initial condensation step was not explicitly reported in the reference.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Products Ethyl Ferulate Ethyl Ferulate Condensation Condensation (LDA, THF, -78°C) Ethyl Ferulate->Condensation Vanillin Acetal Vanillin Acetal Vanillin Acetal->Condensation Intermediate1 Condensed Intermediate (erythro/threo mixture) Condensation->Intermediate1 Reduction1 Reduction (LiAlH4, THF, 50°C) Intermediate2 Diol Intermediate Reduction1->Intermediate2 Hydrolysis Hydrolysis (1N HCl, THF, 0°C) Aldehyde_Product Guaiacylglycerol-β-coniferyl aldehyde ether Hydrolysis->Aldehyde_Product Reduction2 Aldehyde Reduction (NaBH4, MeOH, 0°C) Final_Product threo-Guaiacylglycerol β-coniferyl ether Reduction2->Final_Product Intermediate1->Reduction1 Intermediate2->Hydrolysis Aldehyde_Product->Reduction2

Caption: Synthetic workflow for threo-Guaiacylglycerol β-coniferyl ether.

Troubleshooting_Yield Start Low Yield of threo-Isomer Check_Ratio Check threo/erythro Ratio (NMR/HPLC) Start->Check_Ratio Low_Threo Ratio is Low Check_Ratio->Low_Threo Low threo Good_Ratio Ratio is Good, Overall Yield is Low Check_Ratio->Good_Ratio Good threo Modify_Conditions Modify Reaction Conditions: - Solvent Polarity - Temperature - Base Low_Threo->Modify_Conditions Isomer_Separation Improve Isomer Separation: - Optimize Chromatography - Consider Prep-HPLC/IEC Low_Threo->Isomer_Separation Check_Completion Check Reaction Completion (TLC/HPLC) Good_Ratio->Check_Completion Incomplete_Rxn Incomplete Reaction Check_Completion->Incomplete_Rxn Complete_Rxn Reaction Complete Check_Completion->Complete_Rxn Adjust_Time_Temp Adjust Time/Temperature Incomplete_Rxn->Adjust_Time_Temp Check_Workup Review Workup & Purification Steps Complete_Rxn->Check_Workup Optimize_Workup Optimize Extraction & Chromatography Check_Workup->Optimize_Workup

Caption: Troubleshooting decision tree for low threo-isomer yield.

References

Technical Support Center: Purification of Synthetic Guaiacylglycerol-β-Coniferyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic guaiacylglycerol-β-coniferyl ether. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important lignin (B12514952) model compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary challenges in purifying synthetic guaiacylglycerol-β-coniferyl ether?

A1: The main difficulties in purifying synthetic guaiacylglycerol-β-coniferyl ether are the separation of the diastereomers (erythro and threo isomers) and the potential for degradation of the compound during purification.[1][2] The isomers often co-elute in standard chromatography, and the compound can be sensitive to acidic conditions, such as those on a standard silica (B1680970) gel column, which may lead to partial deacetalization if protecting groups are used.[1][3]

Q2: My crude product is a mixture of erythro and threo isomers. How can I separate them?

A2: Separation of erythro and threo isomers is a significant challenge as they often cannot be purified by crystallization.[1][2] While complete separation is difficult, enrichment of one isomer can be achieved through careful column chromatography. For closely related compounds, ion exchange chromatography has been shown to achieve complete separation of diastereomers.[4] Preparative Thin-Layer Chromatography (TLC) can also be an effective method for obtaining a pure sample of each isomer, albeit on a smaller scale.[1]

Q3: I am observing degradation of my compound during silica gel chromatography. What can I do to prevent this?

A3: Degradation on silica gel, such as deacetalization, has been reported, especially for large-scale preparations.[1][3] To mitigate this, you can try the following:

  • Deactivate the silica gel: Pre-treating the silica gel with a base, such as triethylamine, can help to neutralize acidic sites.

  • Use an alternative stationary phase: Florisil or alumina (B75360) can be less harsh alternatives to silica gel.[5]

  • Optimize the solvent system: A less polar solvent system might reduce the interaction time with the stationary phase, but this needs to be balanced with achieving adequate separation.

  • Purify at a later synthetic stage: In some synthetic routes, it is advantageous to carry the crude mixture through subsequent steps and purify a more stable intermediate or the final product.[1]

Q4: What are the recommended solvent systems for silica gel chromatography of guaiacylglycerol-β-coniferyl ether?

A4: Based on documented procedures, common solvent systems for the purification of guaiacylglycerol-β-coniferyl ether and its precursors via silica gel chromatography include mixtures of ethyl acetate (B1210297) and n-hexane.[1][3] Specific ratios reported are:

  • Ethyl acetate/n-hexane (1:1)[1][3]

  • Ethyl acetate/n-hexane (3:2) for TLC purification[1] For more polar analogs, a small amount of methanol (B129727) in dichloromethane (B109758) (e.g., 3% methanol/methylene chloride) has been used for TLC purification.[1]

Q5: I am not getting good separation of my product from impurities. What should I do?

A5: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize your TLC: Before running a column, ensure you have good separation on a TLC plate. Experiment with different solvent systems to maximize the Rf difference between your product and the impurities.

  • Check compound stability: Run a 2D TLC to see if your compound is degrading on the silica plate, which would also occur on a column.[5]

  • Adjust the polarity of your elution solvent: If your compound is eluting too quickly with the impurities, decrease the polarity of the solvent. If it is not moving from the baseline, gradually increase the polarity.

  • Consider a gradient elution: Starting with a less polar solvent system and gradually increasing the polarity can improve the separation of compounds with close Rf values.

Quantitative Data on Purification Methods

Purification MethodCompound StageStarting MaterialEluent/Solvent SystemYieldPuritySource
Silica Gel Column Chromatography (Wakogel C-100)Diol IntermediateCrude reaction mixtureEthyl acetate/n-hexane (1:1)58% (overall from starting material)Not explicitly stated, but contained some hydrolyzed aldehyde[1]
Preparative TLC (Silica Gel PF-254)Aldehyde PrecursorCrude reaction mixture3% methanol/methylene chloride (developed twice)90%"Pure by TLC"[1]
Preparative TLC (Silica Gel)Acetylated Final ProductCrude acetylated productEthyl acetate/n-hexane (1:1)Not specified (for NMR analysis)"Purified"[1]

Note: The yields reported are often for the combined synthesis and purification steps, and purity is typically assessed by TLC or NMR, which may not detect all impurities.

Experimental Protocols

1. General Protocol for Silica Gel Column Chromatography

This protocol is a synthesized procedure based on common practices for the purification of lignin model compounds.[1][6]

  • 1. Column Preparation:

    • Select a glass column of appropriate size (a general rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).

    • Insert a cotton or glass wool plug at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., Wakogel C-100) in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the initial eluent through it until the packing is stable.

  • 2. Sample Loading:

    • Dissolve the crude guaiacylglycerol-β-coniferyl ether in a minimal amount of the initial eluent or a compatible solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • 3. Elution:

    • Begin elution with the starting solvent system (e.g., ethyl acetate/n-hexane 1:1).

    • Collect fractions of a suitable volume.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

    • If necessary, a gradient of increasing solvent polarity can be used to elute more strongly retained compounds.

  • 4. Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified guaiacylglycerol-β-coniferyl ether.

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Vanillin derivative and Coniferyl aldehyde derivative) reaction Condensation Reaction (e.g., using LDA) start->reaction reduction1 First Reduction (e.g., LiAlH4) reaction->reduction1 hydrolysis Hydrolysis reduction1->hydrolysis reduction2 Second Reduction (e.g., NaBH4) hydrolysis->reduction2 extraction Work-up & Extraction reduction2->extraction column_chrom Silica Gel Column Chromatography extraction->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporation Solvent Evaporation combine->evaporation final_product Purified Guaiacylglycerol- β-coniferyl ether evaporation->final_product

Caption: Synthetic and purification workflow for guaiacylglycerol-β-coniferyl ether.

Troubleshooting Decision Tree for Purification

G start Start Purification (Crude Product) check_separation Good separation on TLC? start->check_separation proceed_column Proceed with Column Chromatography check_separation->proceed_column Yes optimize_tlc Optimize TLC Solvent System check_separation->optimize_tlc No purity_ok Desired Purity Achieved? proceed_column->purity_ok check_degradation Product Degradation Observed? purity_ok->check_degradation No end_success Pure Product Obtained purity_ok->end_success Yes optimize_tlc->check_separation Re-evaluate isomers_coelute Isomers Co-eluting? check_degradation->isomers_coelute deactivated_silica Use Deactivated Silica or Alternative Stationary Phase check_degradation->deactivated_silica Yes prep_tlc Consider Preparative TLC for small scale isomers_coelute->prep_tlc Yes ion_exchange Consider Ion Exchange Chromatography isomers_coelute->ion_exchange deactivated_silica->proceed_column Retry Column prep_tlc->end_success ion_exchange->end_success

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Resolving NMR Spectral Overlap in Lignin Model Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of lignin (B12514952) model compounds. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you resolve common issues with spectral overlap in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR analysis of lignin.

Question: My 1D ¹H NMR spectrum is a complex mess of overlapping signals in the aromatic (6.0-8.5 ppm) and aliphatic side-chain (2.5-6.0 ppm) regions. How can I even begin to analyze it?

Answer: Severe signal overlap in 1D ¹H NMR is a common challenge when analyzing complex mixtures like lignin derivatives, given the narrow range of ¹H chemical shifts.[1] The first step is to move from one-dimensional to two-dimensional (2D) NMR techniques to spread the signals out over a second frequency axis.[2][3][4]

  • Recommended Action: Start with a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. This will resolve the proton signals based on the chemical shift of the carbon atom they are directly attached to. Since ¹³C chemical shifts have a much wider range (over 200 ppm) than protons, this significantly reduces overlap and improves peak resolution.[4] The HSQC spectrum will clearly separate the aromatic, side-chain, and methoxy (B1213986) regions, providing a clean map of one-bond ¹H-¹³C correlations.[5][6][7]

Question: I've run an HSQC, and it has helped, but some signals in the side-chain region (e.g., β-O-4', β-β', β-5') are still crowded. How can I assign these specific linkages confidently?

Answer: While HSQC is excellent for resolving signals, assigning specific substructures within crowded regions often requires information about longer-range correlations.

  • Recommended Action 1: Heteronuclear Multiple Bond Correlation (HMBC): Run a ¹H-¹³C HMBC experiment. This technique reveals correlations between protons and carbons that are two to three bonds away (²JCH, ³JCH).[8] For example, you can confirm a β-O-4' linkage by observing a correlation between the Hα proton and the Cβ carbon, or between the Hα/Hβ protons and the aromatic carbons of the neighboring unit.[9] This is invaluable for piecing together the molecular structure.[10]

  • Recommended Action 2: Selective 1D TOCSY: If you can identify a unique, well-resolved proton signal belonging to a specific spin system (e.g., an Hα proton), a selective 1D Total Correlation Spectroscopy (TOCSY) experiment can be highly effective. This experiment irradiates a single proton and reveals all other protons within the same spin system (i.e., connected through a chain of proton-proton couplings). This allows you to "pull out" the entire spectrum of a single substructure from the overlapped mixture.[2]

Question: I am trying to quantify the different types of hydroxyl (OH) groups (aliphatic vs. phenolic), but their proton signals are broad and overlap with other peaks. What is the best method for this?

Answer: Direct quantification of OH groups using ¹H NMR is notoriously difficult due to variable chemical shifts and peak broadening from chemical exchange. A more robust method involves chemical derivatization followed by NMR of a different nucleus.

  • Recommended Action: ³¹P NMR Spectroscopy: Derivatize your lignin sample with a phosphitylating reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). Then, acquire a quantitative ³¹P NMR spectrum. The phosphorus chemical shifts of the resulting phosphite (B83602) esters are highly sensitive to the electronic environment of the original hydroxyl group, providing distinct, well-resolved signals for aliphatic OH, and different types of phenolic OH (guaiacyl, syringyl, p-hydroxyphenyl).[4][11] This method is widely used for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between an HSQC and an HMBC experiment?

A1: The key difference lies in the correlations they detect.

  • HSQC (Heteronuclear Single Quantum Coherence) shows correlations between a proton and the carbon it is directly attached to (one bond, ¹JCH).[8] It is used to identify which proton is on which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between a proton and carbons that are two, three, or sometimes four bonds away (²JCH, ³JCH, ⁴JCH).[8] It is used to connect different parts of a molecule and establish its overall carbon skeleton.

Logic Diagram: HSQC vs. HMBC

G cluster_hsbc Key 2D NMR Experiments cluster_info Information Provided HSQC HSQC (Heteronuclear Single Quantum Coherence) Info_HSQC Direct ¹H-C Correlation (¹JCH) HSQC->Info_HSQC Detects HMBC HMBC (Heteronuclear Multiple Bond Correlation) Info_HMBC Long-Range ¹H-C Correlations (²JCH, ³JCH) HMBC->Info_HMBC Detects

Caption: Relationship between HSQC and HMBC experiments.

Q2: Can changing the NMR solvent help resolve signal overlap?

A2: Yes, changing the solvent can be a simple yet effective strategy. Different solvents can induce significant changes in chemical shifts for certain protons, a phenomenon known as solvent effects.[12] For instance, switching from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can alter the chemical environment and shift signals that were previously overlapping. DMSO-d₆ is a common and effective solvent for dissolving lignin samples for NMR analysis.[13]

Q3: Are there NMR techniques that can simplify the ¹H spectrum by removing coupling?

A3: Yes, these are known as "pure shift" NMR experiments. These advanced techniques aim to simplify complex ¹H spectra by collapsing the multiplet structure of each signal into a single peak (a singlet).[1][2] This dramatically increases spectral resolution and makes it much easier to distinguish individual signals in a crowded region. While computationally more demanding, methods like PSYCHE or Zangger-Sterk (ZS) can be powerful tools for analyzing highly complex mixtures.

Data Presentation: Lignin Substructure Chemical Shifts

Severe spectral overlap occurs because the characteristic signals of different lignin substructures fall within similar chemical shift ranges. The table below summarizes typical ¹H and ¹³C chemical shift ranges for major lignin units observed in HSQC spectra (solvent: DMSO-d₆).[3][6][14]

SubstructureLinkage / UnitAtom¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm)
β-O-4' Aryl etherCα-Hα71.0 - 72.54.80 - 5.05
Cβ-Hβ85.5 - 87.04.25 - 4.40
Cγ-Hγ59.5 - 60.53.30 - 3.80
β-5' PhenylcoumaranCα-Hα86.5 - 87.55.40 - 5.55
Cβ-Hβ53.0 - 54.03.45 - 3.60
Cγ-Hγ62.5 - 63.53.70 - 4.10
β-β' ResinolCα-Hα84.5 - 85.54.60 - 4.75
Cβ-Hβ53.5 - 54.53.00 - 3.15
Cγ-Hγ70.5 - 71.53.75 - 4.20
Aromatics Guaiacyl (G)C2-H2110.5 - 112.06.90 - 7.30
C5-H5114.5 - 116.06.70 - 6.85
C6-H6118.5 - 120.06.85 - 7.00
Syringyl (S)C2/6-H2/6103.5 - 105.06.65 - 6.80
Methoxy -OCH₃C-H55.5 - 56.53.70 - 3.85

Experimental Protocols

Protocol: 2D ¹H-¹³C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for lignin analysis.

  • Sample Preparation: Dissolve 50-80 mg of the dry lignin model compound in approximately 0.55 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[15] Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity and resolution.

  • Acquisition Parameters (Example for 600 MHz):

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker systems).[15]

    • ¹H (F2) Dimension: Set the spectral width to cover all proton signals (e.g., 12-15 ppm).[15]

    • ¹³C (F1) Dimension: Set the spectral width to cover all expected carbon signals (e.g., 0-160 ppm for aliphatic and aromatic regions).

    • ¹JCH Coupling Constant: Set the one-bond coupling constant (¹JCH) to an average value for C-H bonds in lignin, typically 145-150 Hz.[15]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64 per increment) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1.5-2.0 seconds.[15]

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct and baseline correct the spectrum. Reference the solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.5 ppm).[13]

Workflow for Resolving Spectral Overlap

G Start Start: 1D ¹H Spectrum Shows Severe Overlap HSQC Acquire 2D ¹H-¹³C HSQC Start->HSQC Analysis1 Analyze HSQC: Are key signals resolved? HSQC->Analysis1 HMBC Acquire 2D ¹H-¹³C HMBC Analysis1->HMBC No Selective Acquire Selective 1D TOCSY/NOESY Analysis1->Selective No, but specific spin systems need isolation Analysis2 Combine Data: Assign Linkages & Substructures Analysis1->Analysis2 Yes HMBC->Analysis2 Selective->Analysis2 End Structural Elucidation Complete Analysis2->End

Caption: A typical workflow for tackling NMR spectral overlap.

References

Technical Support Center: HPLC Analysis of L lignin Dimers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address co-elution issues in the High-Performance Liquid Chromatography (HPLC) analysis of lignin (B12514952) dimers.

Frequently Asked Questions (FAQs)

Q1: How can I identify co-elution in my chromatogram?

A1: Co-elution, where two or more compounds elute simultaneously, can be identified through several indicators. Asymmetrical peaks, such as those with shoulders or significant tailing, are a primary sign.[1] In some instances, what appears to be a single, symmetrical peak might actually be a composite of multiple co-eluting compounds.[1] The use of a Diode Array Detector (DAD) can help assess peak purity by comparing UV-Vis spectra across the peak.[2][3] If the spectra are not identical, it suggests the presence of multiple components.[2][3] Similarly, Mass Spectrometry (MS) can be used to examine the mass spectra across a chromatographic peak; differing mass spectra indicate co-elution.[2][3]

Q2: What are the common causes of peak co-elution in lignin dimer analysis?

A2: The primary cause of co-elution in lignin dimer analysis is the structural similarity of the various dimeric compounds. Lignin dimers often share the same core structures (e.g., β-O-4, β-5, 5-5) and differ only in the substitution patterns on the aromatic rings (e.g., guaiacyl vs. syringyl units), leading to very similar retention behaviors on a given stationary phase. Other contributing factors can include an unoptimized HPLC method (e.g., inappropriate mobile phase composition or gradient), column degradation, or improper sample preparation.

Q3: Can my sample preparation contribute to co-elution?

A3: Yes, sample preparation can significantly impact chromatographic resolution. A complex sample matrix can introduce interfering compounds that co-elute with the lignin dimers of interest. Inadequate filtration can lead to column contamination and peak distortion.[4] Furthermore, the solvent used to dissolve the sample can cause peak splitting or broadening if it is significantly stronger than the initial mobile phase.[1][5] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[5][6]

Q4: When should I consider using an alternative to traditional reversed-phase HPLC?

A4: If extensive method optimization on a C18 column does not resolve co-elution, it may be time to consider alternative approaches. Two-dimensional liquid chromatography (2D-LC) offers significantly higher resolving power by using two different separation mechanisms.[7] For instance, a size-exclusion chromatography (SEC) separation in the first dimension followed by a reversed-phase separation in the second can effectively separate complex lignin samples.[7] Supercritical fluid chromatography (SFC) is another powerful technique for the analysis of lignin-derived compounds, often providing different selectivity compared to HPLC.[8][9]

Troubleshooting Guides

This section provides a systematic approach to resolving co-elution issues during the HPLC analysis of lignin dimers.

Guide 1: Initial Diagnosis and System Check

Before making significant changes to your HPLC method, it's crucial to ensure the system is performing optimally.

  • Assess Peak Shape: Look for signs of co-elution such as peak shoulders, tailing, or fronting.[1][2][3]

  • Check System Suitability:

    • Column Health: A contaminated or degraded column can lead to poor peak shape and resolution.[6] Flush the column with a strong solvent. If performance does not improve, consider replacing it.

    • Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.[6]

    • Flow Rate Consistency: Ensure the pump is delivering a stable and accurate flow rate.[6]

  • Peak Purity Analysis:

    • Using a DAD: If available, use the peak purity function of your software to compare spectra across the peak.

    • Using a Mass Spectrometer: Examine the mass spectra at the beginning, apex, and end of the peak. Any significant differences suggest co-elution.

Guide 2: HPLC Method Optimization

If the HPLC system is functioning correctly, the next step is to optimize the chromatographic method to improve separation.

Workflow for Troubleshooting Co-elution

G Troubleshooting Workflow for Co-elution in HPLC A Identify Co-elution (Peak Shoulders, Tailing, Asymmetry) B System Suitability Check A->B C Optimize Mobile Phase B->C System OK D Optimize Stationary Phase C->D Limited Improvement G Resolution Achieved C->G Success E Optimize Temperature & Flow Rate D->E Limited Improvement D->G Success F Advanced Techniques E->F Co-elution Persists E->G Success F->G Success

Caption: A logical workflow for diagnosing and resolving co-elution issues in HPLC analysis.

1. Mobile Phase Modification:

  • Gradient Optimization: Adjusting the gradient slope is often the first step. A shallower gradient provides more time for separation and can resolve closely eluting peaks.[5]

  • Change Organic Modifier: If using acetonitrile (B52724), switching to methanol (B129727) (or vice versa) can alter the selectivity of the separation due to different solvent properties.[2][5]

  • Adjust pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for phenolic compounds by suppressing the ionization of acidic hydroxyl groups.[5]

2. Stationary Phase Selection:

  • If optimizing the mobile phase is insufficient, changing the column chemistry is a powerful way to alter selectivity.[10]

  • Alternative C18 Chemistries: Not all C18 columns are the same. Consider a C18 column with a different bonding density or end-capping.

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity for aromatic compounds through π-π interactions and can be effective for separating lignin dimers.

  • Biphenyl Columns: Offer enhanced retention and selectivity for aromatic and conjugated systems.[2]

3. Temperature and Flow Rate Adjustments:

  • Temperature: Increasing the column temperature generally decreases viscosity and can improve efficiency, but may also alter selectivity.[4] Lowering the temperature can increase retention and may improve resolution for some compounds.[4]

  • Flow Rate: Decreasing the flow rate can enhance resolution by allowing more time for partitioning between the mobile and stationary phases, but will increase the analysis time.[4][5]

Chemical Basis for Lignin Dimer Co-elution

G Structural Similarities Leading to Co-elution cluster_0 Common Lignin Dimer Linkages cluster_1 Aromatic Ring Substitutions A β-O-4 (Aryl ether) D Structurally Similar Dimers (e.g., G(β-O-4)G vs. G(β-O-4)S) A->D B β-5 (Phenylcoumaran) B->D C 5-5 (Biphenyl) C->D G Guaiacyl (G) (1 -OCH3) G->D S Syringyl (S) (2 -OCH3) S->D E Co-elution in HPLC D->E

Caption: Diagram illustrating how common linkages and substitutions in lignin result in structurally similar dimers, a primary cause of co-elution.

Data and Protocols

Table 1: Comparison of HPLC Parameters for Lignin Dimer Separation
ParameterSetting 1Setting 2Setting 3Expected Outcome
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Biphenyl (e.g., 150 x 4.6 mm, 2.7 µm)Altered selectivity, especially for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Acetic AcidWater + 10 mM Ammonium FormateImproved peak shape and altered selectivity.
Mobile Phase B AcetonitrileMethanolAcetonitrile/Methanol (50:50)Significant change in selectivity.
Gradient 5-95% B in 30 min10-60% B in 45 min (Shallow)20-80% B in 20 min (Steep)A shallower gradient generally improves resolution.
Temperature 30 °C45 °C25 °CAffects viscosity, efficiency, and selectivity.
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/minLower flow rates can increase resolution but also run time.
Experimental Protocol: General Reversed-Phase HPLC Method for Lignin Dimers

This protocol provides a starting point for the analysis of lignin dimers. Optimization will likely be required.

  • Sample Preparation:

    • Accurately weigh and dissolve the lignin sample in a suitable solvent (e.g., methanol, or a mixture of acetonitrile and water).

    • The final concentration should be within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and DAD or MS detector.

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[11]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5][11]

    • Injection Volume: 5-10 µL.

    • Detection: DAD at 280 nm.[11]

  • Gradient Elution Program:

    • Initial Conditions: 95% A, 5% B.

    • Gradient:

      • 0-5 min: Hold at 5% B.

      • 5-35 min: Linear gradient to 60% B.

      • 35-40 min: Linear gradient to 95% B.

      • 40-45 min: Hold at 95% B.

      • 45.1-50 min: Return to initial conditions and equilibrate.

Experimental Protocol: Supercritical Fluid Chromatography (SFC) for Lignin Dimers

Adapted from a published method, this protocol offers an alternative to HPLC.[8][9]

  • Sample Preparation:

    • Dissolve the sample in methanol.

    • Filter through a 0.22 µm syringe filter.

  • SFC System and Column:

    • System: An SFC system equipped with a CO2 pump, modifier pump, back pressure regulator (BPR), and a suitable detector (e.g., DAD, MS, or Charged Aerosol Detector - CAD).

    • Column: Torus 1-AA (100 x 3 mm, 1.7 µm).[9]

  • Chromatographic Conditions:

    • Mobile Phase A: Liquid CO2.[8][9]

    • Mobile Phase B: Methanol.[8][9]

    • Flow Rate: 1.25 mL/min.[8][9]

    • Back Pressure: 130 bar.[8][9]

    • Column Temperature: 30 °C.[8][9]

  • Gradient Elution Program:

    • 0–1 min: 2% B.

    • 1–3.5 min: 2–12% B.

    • 3.5–7 min: 12–20% B.

    • 7–9.5 min: 20–35% B.

    • 9.5–10 min: Return to 2% B for equilibration.[9]

References

stability of threo-Guaiacylglycerol beta-coniferyl ether in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for threo-Guaiacylglycerol-beta-coniferyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting assistance for common experimental challenges.

Troubleshooting Guides

This section provides solutions to potential issues you may encounter during your experiments with threo-Guaiacylglycerol-beta-coniferyl ether.

Issue 1: Inconsistent or unexpected experimental results.

Potential CauseRecommended Action
Compound Degradation The β-O-4 ether linkage in guaiacylglycerol-β-aryl ethers is susceptible to cleavage under certain conditions. Review the stability data in Table 1 and consider if your experimental conditions (e.g., solvent, pH, temperature, light exposure) could be causing degradation.
Solvent Impurities Trace impurities in solvents (e.g., peroxides in older ethers, acidic impurities) can catalyze degradation. Use fresh, high-purity solvents.
Incorrect Concentration Verify the concentration of your stock and working solutions. If the compound has degraded, the actual concentration will be lower than calculated.
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutions can lead to degradation. Prepare single-use aliquots of your stock solution.

Issue 2: Visible changes in the compound solution (e.g., color change, precipitation).

Potential CauseRecommended Action
Degradation Degradation products may be colored or have different solubility properties. Refer to the degradation pathways in Figure 2.
Poor Solubility While soluble in several organic solvents, the compound may precipitate if the solvent polarity is changed (e.g., by adding an aqueous buffer). Confirm the solubility of the compound in your final experimental medium.
Contamination Accidental contamination of your solution could lead to unexpected reactions or precipitation.

Frequently Asked Questions (FAQs)

Q1: In which solvents is threo-Guaiacylglycerol-beta-coniferyl ether soluble?

A1: threo-Guaiacylglycerol-beta-coniferyl ether is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1]

Q2: What are the optimal storage conditions for threo-Guaiacylglycerol-beta-coniferyl ether?

A2: For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. Stock solutions should also be stored at -20°C or -80°C in tightly sealed vials. To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.

Q3: What factors can affect the stability of threo-Guaiacylglycerol-beta-coniferyl ether in solution?

A3: The stability of threo-Guaiacylglycerol-beta-coniferyl ether can be influenced by several factors:

  • pH: The β-O-4 ether linkage is more susceptible to cleavage under acidic conditions. A study on the related compound guaiacylglycerol-β-guaiacyl ether showed it to be stable in aqueous solutions with a pH range of 3-10 at ambient temperature.[2][3]

  • Temperature: Elevated temperatures can promote the degradation of the compound. Significant degradation of guaiacylglycerol-β-guaiacyl ether has been observed at temperatures between 150-250°C.[2][3]

  • Solvent Type: The choice of solvent can impact stability. While specific quantitative data for threo-guaiacylglycerol-beta-coniferyl ether is limited, studies on similar compounds suggest that the presence of water can suppress homolytic degradation pathways.[2][3]

  • Light Exposure: Photodegradation can occur, especially under UV irradiation. It is advisable to protect solutions from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. For sensitive experiments, degassing solvents may be considered.

Q4: How can I assess the stability of threo-Guaiacylglycerol-beta-coniferyl ether in my specific experimental conditions?

A4: You can perform a stability study using an analytical technique like High-Performance Liquid Chromatography (HPLC). The experimental protocol section below provides a detailed methodology for conducting such a study.

Q5: What are the likely degradation products of threo-Guaiacylglycerol-beta-coniferyl ether?

A5: Degradation primarily involves the cleavage of the β-O-4 ether linkage. This can occur through homolytic or acidolytic pathways, leading to the formation of smaller phenolic compounds. For the related guaiacylglycerol-β-guaiacyl ether, degradation products include guaiacol (B22219) and vanillin.[2][3] For threo-guaiacylglycerol-beta-coniferyl ether, cleavage would likely result in guaiacylglycerol (B1216834) and coniferyl alcohol or their degradation products.

Quantitative Data Summary

Due to the limited availability of direct quantitative stability data for threo-guaiacylglycerol-beta-coniferyl ether in various organic solvents, the following table provides a qualitative summary based on the known reactivity of the closely related compound, guaiacylglycerol-β-guaiacyl ether, and general principles of organic chemistry. Researchers should use this as a guide and perform their own stability assessments for their specific experimental conditions.

Table 1: Qualitative Stability of threo-Guaiacylglycerol-beta-coniferyl ether in Different Solvent Conditions (Inferred)

Solvent SystemTemperaturepHExpected StabilityNotes
DMSO, Acetone, Chloroform, Dichloromethane, Ethyl AcetateRoom TemperatureNeutralGenerally StableRecommended for short-term storage and preparation of working solutions. Protect from light.
Protic Solvents (e.g., Methanol, Ethanol)Room TemperatureNeutralModerately StablePotential for slow solvolysis over extended periods.
Aqueous BuffersRoom Temperature3-10Relatively StableStability decreases outside this pH range.[2][3]
Aqueous BuffersRoom Temperature< 3Potentially UnstableAcid-catalyzed hydrolysis of the β-O-4 ether linkage is likely.
Any Solvent> 50°CAnyPotentially UnstableThermal degradation becomes more significant at elevated temperatures.

Experimental Protocols

Protocol 1: Assessing the Stability of threo-Guaiacylglycerol-beta-coniferyl ether using HPLC

This protocol outlines a method to determine the stability of threo-Guaiacylglycerol-beta-coniferyl ether in a specific solvent over time.

1. Materials:

  • threo-Guaiacylglycerol-beta-coniferyl ether
  • High-purity solvent of interest (e.g., DMSO, Acetone)
  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)
  • C18 HPLC column
  • Mobile phase (e.g., Acetonitrile and water gradient)
  • Autosampler vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of threo-Guaiacylglycerol-beta-coniferyl ether and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.
  • Set Up Time Points: Aliquot the stock solution into several autosampler vials, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Incubation: Store the vials under the desired experimental conditions (e.g., specific temperature, light or dark).
  • HPLC Analysis:
  • At each time point, inject a sample onto the HPLC system.
  • Use a suitable gradient elution method to separate the parent compound from any potential degradation products.
  • Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., determined by a UV scan).
  • Data Analysis:
  • Integrate the peak area of the threo-Guaiacylglycerol-beta-coniferyl ether at each time point.
  • Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.
  • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in test solvent) aliquot Aliquot into Vials (for each time point) stock->aliquot incubate Incubate under Experimental Conditions (Temp, Light) aliquot->incubate hplc HPLC Analysis (at each time point) incubate->hplc data Data Processing (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing compound stability.

degradation_pathway cluster_cleavage β-O-4 Ether Cleavage cluster_products Primary Degradation Products cluster_secondary Further Reactions parent threo-Guaiacylglycerol- beta-coniferyl ether homolytic Homolytic Cleavage (e.g., high temp) parent->homolytic acidolytic Acidolytic Cleavage (e.g., low pH) parent->acidolytic prod1 Guaiacylglycerol radical homolytic->prod1 prod2 Coniferyl alcohol radical homolytic->prod2 prod3 Guaiacylglycerol acidolytic->prod3 prod4 Coniferyl alcohol carbocation acidolytic->prod4 secondary Rearrangement & Further Degradation prod1->secondary prod2->secondary prod3->secondary prod4->secondary

References

preventing side reactions in guaiacylglycerol-β-coniferyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of guaiacylglycerol-β-coniferyl ether and related lignin (B12514952) model compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you identify the cause and implement effective solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant FAQs
Low yield of the desired β-O-4 ether product. - Condensation/Repolymerization reactions: Reactive intermediates, such as quinone methides or carbocations, can react with other molecules to form undesired high molecular weight products or char.[1][2]- Introduce a capping agent: Use a scavenger like phenol (B47542) to trap reactive intermediates.[1]- Protect reactive groups: Protect the phenolic hydroxyl group (e.g., via methylation) to prevent quinone methide formation or the benzylic hydroxyl group to prevent dehydration and carbocation formation.[2]- Control reaction conditions: Carefully control temperature and reaction time to minimize side reactions.[1]- How can I prevent condensation and repolymerization reactions?- What are the most effective protecting groups for this synthesis?
Formation of multiple, difficult-to-separate products. - Isomer formation: The synthesis typically produces a mixture of erythro and threo diastereomers, which can be challenging to separate by standard chromatography.[3]- Optimize reaction conditions: While complete stereoselectivity is difficult, adjusting reaction conditions may favor one isomer. The erythro isomer is often predominant in synthetic routes.[3]- Employ advanced purification techniques: Consider preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for isomer separation.[3]- How can I control the stereochemistry of the reaction to favor one isomer?- What are the best methods for purifying the final product?
Over-reduction of the coniferyl alcohol moiety. - Harsh reductive conditions: Strong reducing agents can reduce the allylic alcohol in the coniferyl ether side chain to an allyl group.[4][5]- Use milder or more selective reaction conditions: Employing photoredox conditions can help prevent over-reduction and preserve the functionality of the side chain.[4][5]- How do I prevent the reduction of the allylic alcohol on the coniferyl side chain?
Formation of char or insoluble materials. - High reaction temperatures and/or prolonged reaction times: These conditions can promote intermolecular condensation reactions leading to char formation.[1]- Optimize reaction temperature and time: Conduct time-course and temperature-gradient studies to find the optimal conditions that favor product formation over degradation.- Use a capping agent: Phenol can reduce char yield by capping reactive intermediates.[1]- How can I prevent condensation and repolymerization reactions?

Frequently Asked Questions (FAQs)

Side Reactions and Prevention

Q1: How can I prevent condensation and repolymerization reactions?

A1: Condensation and repolymerization are significant side reactions that lower the yield of the desired guaiacylglycerol-β-coniferyl ether. These reactions are often mediated by reactive intermediates.[1] Key prevention strategies include:

  • Trapping Reactive Intermediates: Introduce a "capping agent" such as phenol into the reaction mixture.[1] These agents are highly reactive towards the intermediates that lead to polymerization, effectively scavenging them. Another approach is to trap carbocations that may form by conducting the reaction in the presence of an alcohol like n-butanol.[2]

  • Protecting Groups: Strategically using protecting groups on reactive sites is a common and effective method.

    • Phenolic Hydroxyl Group: Methylation of the free phenolic hydroxyl group can prevent the formation of reactive quinone methide intermediates.[2]

    • Benzylic Position: Protecting the benzylic hydroxyl group can prevent its elimination to form a carbocation, a key intermediate in condensation pathways. Formaldehyde has been used to block these positions.[1]

  • Selective Oxidation: An alternative to protecting the benzylic hydroxyl group is its selective oxidation to a ketone. This modification decreases the bond dissociation energy of the β-O-4 linkage, potentially facilitating its cleavage under milder conditions while preventing dehydration.[1][2]

Q2: What are the most effective protecting groups for this synthesis?

A2: The choice of protecting group is critical and depends on the specific reaction conditions. For the phenolic hydroxyl group, a common strategy is methylation to prevent the formation of reactive quinone methides.[2] For the aliphatic hydroxyl groups, silyl (B83357) ethers (e.g., TBS, TIPS) are frequently employed due to their ease of introduction, stability under various reaction conditions, and selective removal. Acetyl groups can also be used, particularly for characterization purposes.[3]

Q3: How do I prevent the reduction of the allylic alcohol on the coniferyl side chain?

A3: Over-reduction of the allylic alcohol to an allyl group is a common side reaction under harsh reductive conditions.[4][5] To avoid this, consider using milder and more selective methods. Photoredox catalysis has been shown to be an effective strategy for cleaving related linkages while preserving the allylic alcohol functionality.[4][5]

Stereochemistry and Purification

Q4: How can I control the stereochemistry of the reaction to favor one isomer?

A4: The synthesis of guaiacylglycerol-β-coniferyl ether typically results in a mixture of erythro and threo diastereomers.[3] While achieving complete stereocontrol is challenging, the reaction mechanism often inherently favors the formation of the erythro isomer.[3] The ratio of isomers can be influenced by the reaction conditions, such as temperature and the choice of reagents. It is recommended to analyze the isomeric ratio in your product mixture using techniques like NMR spectroscopy.[3]

Q5: What are the best methods for purifying the final product?

A5: The presence of multiple isomers and side products makes purification a critical step.[3]

  • Thin-Layer Chromatography (TLC): Preparative TLC is a commonly cited method for purifying guaiacylglycerol-β-coniferyl ether and its derivatives. Multiple developments may be necessary to achieve good separation.[3]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard technique for purification, though complete separation of diastereomers can be difficult.

  • Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective method for separation. However, these compounds often purify as oils or glasses.[3]

Experimental Protocols

Synthesis of Guaiacylglycerol-β-coniferyl Aldehyde Ether

This protocol is adapted from the synthesis of guaiacylglycerol-β-coniferyl aldehyde ether, a key intermediate for guaiacylglycerol-β-coniferyl ether.[3]

  • Starting Materials: Coniferyl aldehyde and vanillin (B372448) derivatives.

  • Step 1: Intermediate Synthesis: A key step involves the reaction of appropriate precursors to form the basic β-O-4 linkage. This often involves the reaction of a phenoxide with a brominated intermediate.

  • Step 2: Deprotection: A solution of the protected intermediate (e.g., 1.36 g, 2.71 mmol) in THF (15 ml) is stirred under a nitrogen atmosphere at 0°C.

  • 1N HCl (7.5 ml) is added dropwise to the solution.

  • The reaction is stirred for 2 hours.

  • The solution is then partitioned between ethyl acetate (B1210297) and brine.

  • The ethyl acetate layer is washed with brine until neutral and dried over Na2SO4.

  • The solvent is removed in vacuo to yield the crude product as a yellow glass.

  • Purification: The crude product is purified by preparative TLC on silica gel, developed twice with 3% methanol (B129727) in methylene (B1212753) chloride, to yield the pure guaiacylglycerol-β-coniferyl aldehyde ether.[3]

Acetylation for NMR Analysis

Acetylation of the final product is often performed to aid in structure confirmation by NMR spectroscopy, as the acetylated protons can be more clearly distinguished.[3]

  • Dissolve approximately 50 mg of the purified product in 2 ml of THF.

  • Add 2 ml of a 1:1 mixture of acetic anhydride (B1165640) and pyridine (B92270).

  • Allow the reaction to proceed overnight at room temperature.

  • Remove the solvent and excess reagents in vacuo. Acetic anhydride and pyridine can be removed azeotropically by adding and evaporating benzene.

  • Purify the acetylated product by TLC using a 1:1 mixture of ethyl acetate and n-hexane.[3]

Quantitative Data

Parameter Value Conditions/Notes Reference
Erythro:Threo Isomer Ratio ~3.5 : 1.0Determined by NMR spectroscopy of the ester protons in a synthetic intermediate.[3]
Yield of Guaiacylglycerol-β-coniferyl Aldehyde Ether 90%From the diol derivative after deprotection and purification.[3]

Visualizations

Logical Workflow for Preventing Side Reactions

G Workflow for Minimizing Side Reactions start Start Synthesis Planning problem Identify Potential Side Reactions (Condensation, Repolymerization, Over-reduction) start->problem strategy Select Prevention Strategy problem->strategy protect Use Protecting Groups (e.g., methylation of phenolic OH) strategy->protect Chemical Modification trap Trap Reactive Intermediates (e.g., use capping agents like phenol) strategy->trap Reaction Additives control Optimize Reaction Conditions (Temperature, Time, Milder Reagents) strategy->control Process Control synthesis Perform Synthesis protect->synthesis trap->synthesis control->synthesis analysis Analyze Product Mixture (NMR, TLC, HPLC) synthesis->analysis troubleshoot Troubleshoot if Side Products are High analysis->troubleshoot troubleshoot->strategy Re-evaluate end Purified Product troubleshoot->end If successful G Formation Pathway of Common Side Products start Guaiacylglycerol Precursor (with free phenolic OH) intermediate1 Quinone Methide Intermediate start->intermediate1 Oxidation/ Elimination intermediate2 Carbocation Intermediate (from benzylic -OH loss) start->intermediate2 Acidic Conditions/ Dehydration main_product Desired β-O-4 Product start->main_product Desired Reaction Pathway side_product1 Undesired C-C Bonds (Repolymerization) intermediate1->side_product1 Nucleophilic Attack prevention1 Protect Phenolic OH (e.g., Methylation) intermediate2->side_product1 Electrophilic Aromatic Substitution prevention2 Protect Benzylic OH or Use Capping Agent side_product2 Char/Insoluble Polymers side_product1->side_product2 Further Reaction prevention1->start Blocks formation of prevention2->start Blocks formation of

References

optimizing reaction conditions for catalytic cleavage of β-O-4 linkages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the catalytic cleavage of β-O-4 linkages, a critical step in lignin (B12514952) depolymerization and valorization.

Frequently Asked Questions (FAQs)

Q1: What is the significance of cleaving β-O-4 linkages?

The β-O-4 (aryl ether) linkage is the most abundant type of bond in the lignin polymer, accounting for 45-60% of all linkages.[1][2] Its selective cleavage is a key strategy for the depolymerization of lignin into valuable aromatic monomers and other low-molecular-weight chemicals.[3] Efficiently breaking this bond is crucial for the sustainable production of chemicals and fuels from biomass.

Q2: What are the common catalytic strategies for β-O-4 bond cleavage?

Several catalytic strategies are employed, including:

  • Acid catalysis: Utilizes Brønsted or Lewis acids to protonate the ether oxygen, facilitating cleavage.[3][4][5]

  • Base catalysis: Employs strong bases to deprotonate hydroxyl groups, initiating cleavage through neighboring group participation.[6][7]

  • Reductive cleavage (Hydrogenolysis): Involves the use of a catalyst (e.g., Pd, Ni) and a hydrogen source to break the C-O bond.

  • Oxidative cleavage: Uses an oxidant and often a metal catalyst to break the β-O-4 bond, which can sometimes be more selective.[8][9][10]

  • Photocatalysis and Electrocatalysis: Emerging methods that utilize light or electrical energy to drive the cleavage reaction under milder conditions.[2][10]

Q3: How does the choice of solvent affect the reaction?

The solvent plays a critical role in the efficiency of β-O-4 bond cleavage. It can influence catalyst activity, substrate solubility, and the stability of intermediates. For instance, in base-catalyzed reactions, polar aprotic solvents like DMSO may lead to faster cleavage rates compared to protic solvents like tert-butanol (B103910) due to differences in the solvation of the base.[11] Some studies suggest that solvents with lower polarity might favor faster reaction rates in certain systems.[11][12] Methanol has been shown to be beneficial for the initial protonation steps in some acid-catalyzed reactions.[13][14]

Q4: What are common side reactions to be aware of?

A major challenge in lignin depolymerization is the tendency of the reactive intermediates to undergo repolymerization or condensation reactions, which reduces the yield of desired monomers.[6][7][9][10] Other potential side reactions include undesired C-C bond cleavage and modifications to the aromatic rings or side chains.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Problem 1: Low Conversion of Lignin or Model Compound

Possible Cause Troubleshooting Step
Insufficient Catalyst Activity - Increase catalyst loading. - Screen different catalysts known for β-O-4 cleavage (e.g., transition metals, solid acids/bases). - Ensure the catalyst is properly activated if required.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature. Be aware that excessively high temperatures can lead to undesired side reactions.[9] - Consult literature for optimal temperature ranges for your specific catalytic system.
Inappropriate Solvent - Test a range of solvents with varying polarities and coordinating abilities.[11][12] - Ensure the lignin or model compound is fully soluble in the chosen solvent at the reaction temperature.
Short Reaction Time - Increase the reaction time and monitor the conversion at different time points to determine the optimal duration.
Catalyst Deactivation - See "Problem 3: Catalyst Deactivation or Low Reusability" below.

Problem 2: Low Selectivity Towards Desired Monomers (High Yield of Undesired Products)

Possible Cause Troubleshooting Step
Harsh Reaction Conditions - Decrease the reaction temperature or pressure. Harsh conditions can lead to non-selective bond cleavage and degradation of products.[9] - Reduce the concentration of the acid or base catalyst.
Repolymerization/Condensation Reactions - Add a "capping agent" such as phenol (B47542) or boric acid to stabilize reactive intermediates and prevent repolymerization.[6][7] - Optimize the reaction conditions (lower temperature, shorter time) to minimize the lifetime of reactive intermediates.
Catalyst is Not Selective - Experiment with different catalytic materials. For example, some catalysts may favor C-O cleavage while others might promote C-C cleavage. - Modify the existing catalyst by changing the support or adding a promoter to enhance selectivity.
Oxidation of Products - If using an oxidative cleavage method, optimize the oxidant concentration and reaction time to prevent over-oxidation of the desired monomers.

Problem 3: Catalyst Deactivation or Low Reusability

Possible Cause Troubleshooting Step
Coking or Fouling - Implement a catalyst regeneration step, such as calcination for supported metal catalysts, to burn off carbonaceous deposits. - Modify the reaction conditions (e.g., lower temperature, different solvent) to minimize coke formation.
Leaching of Active Species - For supported catalysts, consider stronger catalyst-support interactions or different support materials to prevent the active metal from leaching into the reaction medium. - Test for leached metal in the reaction solution after the experiment.
Sintering of Metal Nanoparticles - Use a support material that provides better dispersion and stabilization of the metal nanoparticles. - Consider lower reaction temperatures if sintering is observed.
Poisoning by Substrate Impurities or Products - Purify the lignin substrate to remove potential catalyst poisons. - Investigate if the reaction products are inhibiting the catalyst and consider strategies for in-situ product removal.

Quantitative Data Summary

Table 1: Effect of Different Bases on the Cleavage of a C2 β-O-4 Model Compound

BaseActivation Barrier (kcal/mol)Reaction Exergonicity (kcal/mol)
NaOH11.9-24.9
KOH6.1-29.6
LiOH(Gas phase only)-22.3
NaOtBu12.8-23.9

Data from DFT mechanistic study on base-catalyzed cleavage.[6][7]

Table 2: Influence of Solvent on the Half-life of a Non-phenolic β-O-4 Model Compound with KOtBu

SolventHalf-life (hours)
tert-Butanol (tBuOH)~6.0
Dimethylsulfoxide (DMSO)~3.0
1,4-Dioxane~0.7
Tetrahydrofuran (THF)~0.2

Reaction conditions: 0.5 mol/L KOtBu at 30°C.[11]

Experimental Protocols

Protocol 1: Synthesis of a β-O-4 Lignin Model Compound (2-phenoxy-1-phenylethanone type)

This protocol is adapted from a general procedure for synthesizing keto aryl ethers.[15]

  • Reactant Preparation: Dissolve phenol (73 mmol) in 100 mL of acetone (B3395972) in a Schlenk flask.

  • Base Addition: Add potassium carbonate (K₂CO₃) (75 mmol) to the solution and stir at room temperature for 30 minutes.

  • Addition of Bromoacetophenone: Dissolve 2-bromoacetophenone (B140003) (70 mmol) in 50 mL of acetone. Slowly add this solution to the Schlenk flask.

  • Reaction: Reflux the resulting mixture at 60°C for 12 hours.

  • Work-up: After the reaction, filter to remove the K₂CO₃.

  • Purification: Remove the acetone under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel or by recrystallization to yield the target β-O-4 model compound.

Protocol 2: General Procedure for Catalytic Cleavage of a β-O-4 Model Compound

This is a general guideline; specific conditions should be optimized for each catalytic system.

  • Reactor Setup: Add the lignin model compound (e.g., 0.25 mmol) and the catalyst (e.g., 50 mg of a heterogeneous catalyst) to a high-pressure reactor.

  • Solvent Addition: Add the desired solvent (e.g., 3 mL of methanol).

  • Atmosphere: Seal the reactor and purge it several times with the reactant gas (e.g., O₂ for oxidative cleavage, H₂ for hydrogenolysis). Pressurize the reactor to the desired pressure (e.g., 0.5 MPa O₂).[9]

  • Reaction: Heat the reactor to the target temperature (e.g., 110°C) and maintain it for the specified reaction time (e.g., 12 hours) with constant stirring.[9]

  • Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the pressure.

  • Sample Analysis: Collect the liquid and solid phases. If using a heterogeneous catalyst, separate it by centrifugation or filtration.[9] Analyze the liquid phase using techniques like GC-MS or HPLC to identify and quantify the products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: Define Reaction Parameters (Catalyst, Solvent, T, P) prep_reactor Prepare Reactor with Substrate and Catalyst start->prep_reactor 1 add_solvent Add Solvent prep_reactor->add_solvent 2 purge_pressurize Purge and Pressurize with Reactant Gas add_solvent->purge_pressurize 3 heat_stir Heat to Reaction Temp and Stir for Set Time purge_pressurize->heat_stir 4 cool_depressurize Cool and Depressurize heat_stir->cool_depressurize 5 separate Separate Catalyst (Filtration/Centrifugation) cool_depressurize->separate 6 analyze Analyze Liquid Phase (GC-MS, HPLC) separate->analyze 7 end End: Determine Conversion and Selectivity analyze->end 8

Caption: General experimental workflow for catalytic cleavage of β-O-4 linkages.

Troubleshooting_Logic start Low Monomer Yield? check_conversion Check Conversion start->check_conversion check_selectivity Check Selectivity start->check_selectivity low_conversion Low Conversion check_conversion->low_conversion Yes low_selectivity Low Selectivity check_selectivity->low_selectivity Yes optimize_conditions Optimize Conditions: - Increase Temperature - Increase Time - Change Solvent low_conversion->optimize_conditions check_catalyst Check Catalyst: - Increase Loading - Test New Catalyst - Check for Deactivation low_conversion->check_catalyst harsheness Reduce Harshness: - Lower Temperature - Lower Pressure - Lower [Catalyst] low_selectivity->harsheness repolymerization Address Repolymerization: - Add Capping Agent - Shorter Reaction Time low_selectivity->repolymerization

Caption: Troubleshooting logic for addressing low monomer yield in β-O-4 cleavage.

References

Technical Support Center: Analysis of threo-Guaiacylglycerol-β-coniferyl ether Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the degradation product analysis of threo-guaiacylglycerol-β-coniferyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for threo-guaiacylglycerol-β-coniferyl ether?

A1: The primary degradation of the β-O-4 ether linkage in threo-guaiacylglycerol-β-coniferyl ether occurs through two main pathways: homolytic cleavage and acidolytic cleavage.[1][2][3]

  • Homolytic cleavage: This pathway involves the breaking of the β-O-4 bond to form radical intermediates. It is more prevalent under neutral or weakly acidic conditions and at higher temperatures.[1][2]

  • Acidolytic cleavage: This pathway is favored under acidic conditions and involves the formation of a benzylic carbocation, leading to the cleavage of the ether bond.[1][2][3]

The specific degradation products will vary depending on the reaction conditions such as temperature, pH, and the presence of catalysts.[4][5]

Q2: I see many unexpected peaks in my GC-MS chromatogram after pyrolysis. What could be the cause?

A2: Unexpected peaks in a pyrogram of a lignin (B12514952) model compound can arise from several sources:

  • Secondary reactions: At higher temperatures, the primary degradation products can undergo further cracking and repolymerization, leading to a complex mixture of smaller molecules and condensed aromatic compounds.[4][6]

  • Contamination: Impurities in the starting material, solvent, or derivatizing agents can lead to extraneous peaks. Ensure high-purity reagents and proper cleaning of all glassware.

  • In-source fragmentation in the mass spectrometer: The high energy of the ionization source in the mass spectrometer can cause further fragmentation of the analyte molecules, which might be mistaken for separate compounds.[7]

  • Degradation at the injection port: The lignin model compound itself may degrade upon vaporization at the hot injection port of the gas chromatograph, leading to artifacts.[8]

Q3: My mass spectrometry results for the degradation products are not reproducible. What are some common reasons for this?

A3: Reproducibility issues in the mass spectrometric analysis of lignin degradation products are common due to the complexity of the samples.[9] Key factors include:

  • Ionization efficiency: The ionization efficiency of lignin-derived compounds can vary significantly depending on their structure and the ionization technique used (e.g., ESI, APCI).[7][9] Negative mode ESI is often preferred for these phenolic compounds.[9]

  • Matrix effects: In complex mixtures, other components in the sample can suppress or enhance the ionization of the analytes of interest. Proper sample cleanup and dilution are crucial.

  • In-source reactions: As mentioned previously, reactions and fragmentation can occur within the ion source, leading to variability.[7] Optimizing source parameters can help minimize this.

  • Sample stability: Degradation products may not be stable over time. It is advisable to analyze samples as soon as possible after the reaction and to store them under appropriate conditions (e.g., cold and dark).

Q4: How can I improve the separation of my degradation products by liquid chromatography (LC)?

A4: Achieving good separation of the complex mixture of lignin degradation products can be challenging. Here are some tips to improve your LC separation:

  • Column selection: Use a column with high resolving power, such as a sub-2 µm particle size column or a superficially porous particle column. A C18 stationary phase is a good starting point, but other phases like phenyl-hexyl or pentafluorophenyl (PFP) can offer different selectivity for aromatic compounds.

  • Gradient optimization: A well-optimized gradient elution is essential. Start with a shallow gradient to resolve the less retained compounds and increase the organic solvent percentage more steeply to elute the more hydrophobic compounds in a reasonable time.

  • Mobile phase additives: Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape for phenolic compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analytes themselves.

  • Temperature control: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency and reduce viscosity, leading to better resolution.

Q5: What are the major expected degradation products from the acidolysis of threo-guaiacylglycerol-β-coniferyl ether?

A5: The acid-catalyzed degradation (acidolysis) of threo-guaiacylglycerol-β-coniferyl ether primarily yields guaiacol (B22219) and coniferyl alcohol.[10] Other potential products include vanillin, coniferaldehyde, and Hibbert's ketones, which are arylpropanones formed from the cleavage of the glycerol (B35011) side chain.[2] The exact product distribution will depend on the severity of the acid treatment.

Quantitative Data Summary

The following table summarizes typical degradation products observed under different conditions. Please note that yields are highly dependent on the specific experimental setup.

Degradation MethodKey ProductsTypical Analytical TechniqueReference
Pyrolysis Guaiacol, 2-methoxybenzaldehyde, phenolic compoundsPy-GC/MS[4]
Acidolysis Guaiacol, Coniferyl alcohol, Hibbert's ketonesGC-MS, LC-MS[2][3][10]
Microbial Degradation Vanillin, p-hydroxybenzoic acid, ferulic acidLC-MS, GC-MS[11][12]
Subcritical Water Guaiacol and other phenolic monomersHPLC-HRMS[5][13]

Experimental Protocols

Protocol 1: Acidolysis of threo-Guaiacylglycerol-β-coniferyl ether followed by GC-MS Analysis
  • Reaction Setup:

    • In a sealed reaction vial, dissolve 10 mg of threo-guaiacylglycerol-β-coniferyl ether in 5 mL of a 9:1 (v/v) mixture of dioxane and 0.2 M HCl.

    • Purge the vial with an inert gas (e.g., nitrogen or argon).

    • Heat the reaction mixture at 85 °C for 4 hours with stirring.

  • Sample Preparation for GC-MS:

    • After cooling the reaction mixture to room temperature, neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the organic products three times with 10 mL of ethyl acetate (B1210297).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • For GC-MS analysis, derivatize the dried residue by adding 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 60 °C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set the injector temperature to 250 °C.

    • Use a temperature program such as: start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 600.

Protocol 2: Enzymatic Degradation using Laccase
  • Reaction Setup:

    • Prepare a 50 mM sodium acetate buffer (pH 5.0).

    • To 10 mL of the buffer, add 1 mg of threo-guaiacylglycerol-β-coniferyl ether (dissolved in a minimal amount of a co-solvent like DMSO if necessary).

    • Add 10 units of laccase from Trametes versicolor.

    • Incubate the mixture at 30 °C with shaking for 24-48 hours.

  • Sample Preparation for LC-MS:

    • Stop the reaction by adding 1 mL of acetonitrile (B52724).

    • Centrifuge the mixture to remove any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • LC-MS Analysis:

    • Inject 5 µL of the filtered sample into the LC-MS system.

    • Use a C18 reversed-phase column.

    • Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • A typical gradient could be: 5% B to 95% B over 30 minutes.

    • The mass spectrometer can be operated in negative ion electrospray ionization (ESI) mode.

Visualizations

Degradation_Pathways Start threo-Guaiacylglycerol- β-coniferyl ether Homolytic Homolytic Cleavage (Neutral/Weakly Acidic, High Temp) Start->Homolytic Acidolytic Acidolytic Cleavage (Acidic Conditions) Start->Acidolytic Radical Radical Intermediates Homolytic->Radical Carbocation Benzylic Carbocation Acidolytic->Carbocation Products1 Guaiacol, Coniferyl Alcohol, Other Phenolics Radical->Products1 Products2 Guaiacol, Coniferyl Alcohol, Hibbert's Ketones Carbocation->Products2 Experimental_Workflow Start Degradation Experiment (e.g., Acidolysis, Pyrolysis, Enzymatic) Quench Reaction Quenching & Neutralization Start->Quench Extraction Liquid-Liquid Extraction (for organic products) Quench->Extraction Cleanup Sample Cleanup/Filtration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization if needed Analysis Instrumental Analysis Cleanup->Analysis GCMS GC-MS Derivatization->GCMS Analysis->GCMS LCMS LC-MS Analysis->LCMS NMR NMR Analysis->NMR Data Data Processing & Product Identification GCMS->Data LCMS->Data NMR->Data Library Spectral Library Matching Data->Library Quant Quantification Data->Quant Structure Structural Elucidation Data->Structure

References

Technical Support Center: Minimizing Condensation Reactions in Lignin Model Compound Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in lignin (B12514952) model compound studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize unwanted condensation reactions during your experiments, thereby improving product yields and ensuring the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are condensation reactions in the context of lignin studies, and why are they problematic?

A1: Condensation reactions in lignin studies refer to the undesirable formation of new carbon-carbon (C-C) bonds between lignin fragments or model compounds.[1] These reactions are problematic because they lead to the formation of larger, more complex, and often insoluble polymers, which significantly reduces the yield of desired low-molecular-weight products.[2] This makes the recovered lignin more difficult to decompose and analyze, hindering efforts to produce valuable aromatic monomers and other chemicals.[3]

Q2: What are the primary mechanisms that lead to lignin condensation?

A2: Lignin condensation primarily occurs through three main mechanisms:

  • Carbocation-induced reactions: Under acidic conditions, the benzylic hydroxyl group can be protonated and eliminated as water, forming a reactive carbocation. This carbocation can then be attacked by electron-rich aromatic rings of other lignin molecules, forming new C-C bonds.[4]

  • Quinone methide formation: Under neutral and basic conditions, phenolic hydroxyl groups can lead to the formation of highly reactive quinone methide intermediates. These intermediates are readily attacked by nucleophiles, including other lignin fragments, resulting in polymerization.[5]

  • Radical coupling: At high temperatures, the cleavage of ether linkages can generate free radicals. These highly unstable species can then undergo irreversible radical-radical coupling reactions, leading to the formation of larger molecules.[3]

Q3: What are the key experimental factors that influence the rate of condensation reactions?

A3: Several experimental factors can significantly influence the extent of condensation:

  • Temperature: Higher temperatures generally accelerate the rates of reactions that lead to condensation, such as the formation of radicals and carbocations.[6]

  • pH (Acidity/Alkalinity): Acidic conditions promote carbocation formation, while alkaline conditions favor the generation of quinone methides, both of which are key intermediates in condensation pathways.[4][5]

  • Solvent System: The choice of solvent can impact lignin solubility and the stability of reactive intermediates. Some solvents can participate in the reaction and help to stabilize reactive species, thereby reducing condensation.[7]

  • Residence Time: Longer reaction times provide more opportunities for reactive intermediates to encounter other lignin fragments and undergo condensation.[6]

  • Catalyst: The type of catalyst used can influence the reaction pathways and the formation of intermediates that lead to condensation.

Troubleshooting Guides

This section provides solutions to common problems encountered during lignin model compound studies.

Problem 1: Low yield of desired monomeric products and formation of a dark, insoluble precipitate.

  • Possible Cause: Extensive condensation reactions are occurring, leading to the formation of high-molecular-weight, insoluble polymers.

  • Troubleshooting Steps:

    • Introduce a Capping Agent: Protect the reactive sites on the lignin model compounds.

      • Formaldehyde (B43269): Add formaldehyde to the reaction mixture to form stable 1,3-dioxane (B1201747) structures with the side-chain hydroxyl groups, preventing them from participating in condensation reactions.[8][9]

      • Methylation: Methylate the phenolic hydroxyl groups to prevent the formation of reactive quinone methide intermediates.[10]

    • Optimize Reaction Temperature and Time: Reduce the reaction temperature and shorten the residence time to minimize the formation of reactive intermediates.[6]

    • Employ a Trapping Strategy:

      • Reductive Catalytic Fractionation (RCF): Perform the reaction in the presence of a hydrogenation catalyst and a hydrogen source. This will catalytically cleave ether linkages and immediately stabilize the resulting reactive fragments by hydrogenation, preventing them from condensing.[11]

    • Re-evaluate Your Solvent System: Consider using a solvent that can help to stabilize reactive intermediates. For example, alcohols can trap carbocations under acidic conditions.[12]

Problem 2: The isolated lignin is dark in color and shows poor signals in 2D-HSQC NMR spectra.

  • Possible Cause: The lignin has undergone significant structural changes and condensation, leading to a complex mixture of products with broad and poorly resolved NMR signals.

  • Troubleshooting Steps:

    • Implement Milder Extraction/Reaction Conditions: The issue described by a researcher using 2-methyl tetrahydrofuran (B95107) at 80°C with an HCl catalyst suggests that even these seemingly mild conditions can induce condensation.[13]

      • Reduce Acid Concentration: Lower the concentration of the acid catalyst to reduce the rate of carbocation formation.

      • Consider Alternative Catalysts: Explore the use of solid acid catalysts that may offer better control over the reaction.

    • Utilize a Protective Group Strategy: As mentioned in the previous problem, using formaldehyde to protect the hydroxyl groups during extraction can preserve the lignin structure and lead to cleaner NMR spectra.[13] The addition of formaldehyde can form 1,3-dioxane structures with the Cα and Cγ hydroxyl groups, preventing condensation.[13]

Problem 3: Difficulty in precipitating and isolating the desired lignin product from the reaction mixture.

  • Possible Cause: The formation of a wide range of products with varying polarities and molecular weights, including soluble oligomers that are difficult to precipitate.

  • Troubleshooting Steps:

    • Optimize the Precipitation Procedure:

      • Anti-solvent choice and volume: Experiment with different anti-solvents and adjust the volume added to achieve optimal precipitation.

      • Temperature: Cooling the solution during precipitation can often improve the yield of the precipitate.

    • Employ a Different Work-up Procedure:

      • Liquid-Liquid Extraction: If precipitation is problematic, consider using liquid-liquid extraction to separate the desired products from the reaction mixture based on their differential solubility in two immiscible liquid phases.

      • Chromatography: For smaller scale experiments, column chromatography can be an effective method to isolate and purify specific products from a complex mixture.

Data Presentation

The following tables summarize quantitative data on the effectiveness of different strategies for minimizing lignin condensation, focusing on the yield of monomeric products.

Table 1: Effect of Formaldehyde Stabilization on Monomer Yields from Hydrogenolysis

Biomass SourceTreatmentGuaiacyl Monomer Yield (mol %)Syringyl Monomer Yield (mol %)Total Monomer Yield (mol % of Klason Lignin)Reference
BeechWithout Formaldehyde--~7[8][9]
BeechWith Formaldehyde--47[8][9]
High-Syringyl PoplarWithout Formaldehyde--~11[8][9]
High-Syringyl PoplarWith Formaldehyde--78[8][9]

Table 2: Impact of Reaction Conditions on Lignin Extraction and Monomer Yield in a Flow-through Reactor

Solvent SystemTemperature (°C)Residence Time (min)Total Delignification (wt %)Hydrogenolysis Monomer Yield (wt % of extracted lignin)Reference
Methanol2251855.642.4[6]
Methanol-Water (1:1 v/v)200972.8Lower (significant condensation)[6]
Methanol-Water (1:1 v/v)250-93-[6]

Table 3: Monomer Yields from Reductive Catalytic Fractionation (RCF) of Corn Stover

CatalystAcid Co-catalystTemperature (°C)Monomer Yield (%)Reference
Ni/CNone25027.2[2]
Ni/CNone20028.3[2]
Ni/CAcidified Carbon20032[2]
Ni/CPhosphoric Acid20038[2]

Experimental Protocols

1. Formaldehyde Stabilization of Lignin During Extraction

  • Materials:

    • Lignocellulosic biomass (e.g., beech wood, poplar)

    • Formaldehyde solution (37 wt% in water)

    • Dioxane

    • 0.2 M HCl solution

    • Deionized water

    • Nitrogen gas

    • High-pressure reactor

  • Procedure:

    • In a high-pressure reactor, combine the biomass, a solution of formaldehyde in dioxane/water, and the HCl catalyst. A typical ratio would be 1:10:1 (biomass:solvent:catalyst) by weight, with the solvent being a 9:1 v/v mixture of dioxane and 0.2 M HCl. The amount of formaldehyde added is typically in molar excess relative to the estimated lignin content.

    • Purge the reactor with nitrogen gas to create an inert atmosphere.

    • Seal the reactor and heat to the desired reaction temperature (e.g., 80-100°C) with stirring for a specified time (e.g., 2-4 hours).

    • After the reaction, cool the reactor to room temperature.

    • Filter the reaction mixture to separate the solid cellulose (B213188) pulp from the liquid phase containing the solubilized, formaldehyde-stabilized lignin.

    • The lignin can be precipitated from the liquid phase by adding it to an anti-solvent, such as water.

    • The precipitated lignin is then collected by filtration, washed with deionized water, and dried.

2. Reductive Catalytic Fractionation (RCF) of Lignin Model Compounds

This protocol provides a general laboratory-scale procedure for the RCF of lignin model compounds, based on established methods.[11][15][16]

  • Materials:

    • Lignin model compound

    • Solvent (e.g., methanol, ethanol)

    • Heterogeneous catalyst (e.g., Ru/C, Pd/C, Ni/C)

    • Hydrogen gas (H₂)

    • High-pressure batch reactor equipped with a magnetic stirrer

  • Procedure:

    • Load the lignin model compound, solvent, and catalyst into the high-pressure reactor. A typical loading would be a 1:20 ratio of substrate to solvent by weight, with a catalyst loading of 5-10 wt% relative to the substrate.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas to the desired pressure (e.g., 30-40 bar).

    • Heat the reactor to the target reaction temperature (e.g., 200-250°C) while stirring.

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 1-4 hours).

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the solid catalyst.

    • The liquid product can then be analyzed by techniques such as GC-MS and NMR to identify and quantify the monomeric products.

3. Methylation of Lignin to Prevent Condensation

This protocol outlines a method for methylating the phenolic hydroxyl groups of lignin using trimethyl phosphate (B84403) (TMP), which is a safer alternative to traditional methylating agents like dimethyl sulfate.[10][17]

  • Materials:

    • Lignin sample

    • Trimethyl phosphate (TMP)

    • Potassium carbonate (K₂CO₃)

    • Round-bottom flask with a condenser

    • Heating mantle with a magnetic stirrer

  • Procedure:

    • In a round-bottom flask, combine the lignin sample, an excess of trimethyl phosphate (which acts as both the reagent and solvent), and a stoichiometric amount of potassium carbonate as a catalyst. A typical ratio would be 10 equivalents of TMP and 1 equivalent of K₂CO₃ relative to the estimated phenolic hydroxyl content of the lignin.

    • Fit the flask with a condenser and heat the mixture to 120°C with stirring for 1 hour.

    • After the reaction, cool the mixture to room temperature.

    • The methylated lignin can be purified by precipitation in water, followed by filtration, washing, and drying.

    • The extent of methylation can be confirmed by techniques such as ³¹P NMR.

Visualizations

The following diagrams illustrate key concepts and workflows related to minimizing lignin condensation.

Lignin_Condensation_Pathways cluster_conditions Reaction Conditions cluster_intermediates Reactive Intermediates Acidic Acidic Carbocation Carbocation Acidic->Carbocation Neutral/Basic Neutral/Basic Quinone Methide Quinone Methide Neutral/Basic->Quinone Methide High Temperature High Temperature Free Radicals Free Radicals High Temperature->Free Radicals Condensed Products Condensed Products Carbocation->Condensed Products C-C Bond Formation Quinone Methide->Condensed Products Nucleophilic Attack Free Radicals->Condensed Products Radical Coupling Lignin Model Compound Lignin Model Compound Lignin Model Compound->Acidic Lignin Model Compound->Neutral/Basic Lignin Model Compound->High Temperature

Caption: Major pathways of lignin condensation.

Mitigation_Strategies cluster_approaches Mitigation Approaches cluster_methods Specific Methods Lignin Condensation Problem Lignin Condensation Problem Protecting Groups Protecting Groups Lignin Condensation Problem->Protecting Groups Trapping Intermediates Trapping Intermediates Lignin Condensation Problem->Trapping Intermediates Process Optimization Process Optimization Lignin Condensation Problem->Process Optimization Formaldehyde Stabilization Formaldehyde Stabilization Protecting Groups->Formaldehyde Stabilization Methylation Methylation Protecting Groups->Methylation Reductive Catalytic Fractionation (RCF) Reductive Catalytic Fractionation (RCF) Trapping Intermediates->Reductive Catalytic Fractionation (RCF) Solvent Selection Solvent Selection Process Optimization->Solvent Selection Control T & Time Control T & Time Process Optimization->Control T & Time

Caption: Strategies to mitigate lignin condensation.

RCF_Workflow cluster_inputs Inputs Start Start Load Reactor Load Reactor Start->Load Reactor Pressurize & Heat Pressurize & Heat Load Reactor->Pressurize & Heat Reaction Reaction Pressurize & Heat->Reaction Cool & Vent Cool & Vent Reaction->Cool & Vent Filter Filter Cool & Vent->Filter Analysis Analysis Filter->Analysis End End Analysis->End Lignin Model Lignin Model Lignin Model->Load Reactor Solvent Solvent Solvent->Load Reactor Catalyst Catalyst Catalyst->Load Reactor H2 Gas H2 Gas H2 Gas->Pressurize & Heat

Caption: Experimental workflow for RCF.

References

Validation & Comparative

erythro vs threo-Guaiacylglycerol beta-coniferyl ether reactivity comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Lignin (B12514952) Valorization and Drug Discovery

The stereochemistry of lignin, the complex polymer that provides structural integrity to terrestrial plants, plays a pivotal role in its reactivity and amenability to depolymerization. The β-O-4 ether linkage is the most abundant in lignin, and its two diastereomeric forms, erythro and threo, exhibit distinct chemical behaviors. This guide provides a comprehensive comparison of the reactivity of erythro- and threo-guaiacylglycerol-β-coniferyl ether, two key model compounds representing this linkage, supported by experimental data and detailed methodologies. Understanding these differences is crucial for optimizing lignin valorization processes and for the targeted design of novel therapeutics.

Comparative Reactivity Data

The reactivity of the erythro and threo isomers of guaiacylglycerol-β-coniferyl ether is highly dependent on the reaction conditions. The following table summarizes key quantitative data from various studies.

ParameterErythro IsomerThreo IsomerConditionsKey Findings
Relative Reaction Rate 2-8 times faster cleavage of the β-O-4 bond[1][2]Slower cleavageAlkaline pulpingThe erythro form is significantly more reactive, leading to higher delignification efficiency in erythro-rich hardwood lignin.[1]
Relative Reaction Rate Preferentially consumed[1][3]Less reactiveAcid-catalyzed depolymerization (acidolysis)The erythro isomer is consumed more rapidly during acid-catalyzed breakdown.[3]
Relative Reaction Rate Less reactiveMore reactiveOxidative degradation (MnO₂, KMnO₄)Under specific oxidative conditions with manganese dioxide or permanganate, the threo isomer shows preferential degradation.[4]
Relative Reaction Rate No clear preferenceNo clear preferenceOxidative degradation (hypochlorite, chlorite)With hypochlorite (B82951) or chlorite-based oxidants, no significant stereo-preference in degradation was observed.[4]
Thermodynamic Stability More stable (by ~2 kcal/mol)[1]Less stable-The erythro configuration is the thermodynamically more stable isomer.[1]
α-Glucosidase Inhibition Potent inhibitor (EC₅₀ = 18.71 μM)[5]-In vitro enzyme assayThe stereochemistry impacts biological activity, with the erythro isomer showing strong inhibition of α-glucosidase.[5]
Anti-inflammatory Activity -Weaker inhibition of nitric oxide (NO) production[5][6]Macrophage cell cultureThe threo isomer exhibits some anti-inflammatory potential, though weaker in the cited study, indicating stereochemistry modulates this activity.[5][6]

Experimental Protocols

The following are representative methodologies for key experiments cited in the comparison of erythro and threo-guaiacylglycerol-β-coniferyl ether reactivity.

Alkaline Pulping Reactivity Analysis

This protocol is designed to determine the rate of β-O-4 bond cleavage under conditions simulating alkaline pulping.

Objective: To compare the degradation rates of erythro and threo isomers in an alkaline solution at elevated temperatures.

Materials:

  • Erythro-guaiacylglycerol-β-coniferyl ether

  • Threo-guaiacylglycerol-β-coniferyl ether

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Dioxane (as a solvent)

  • Internal standard (e.g., tetracosane)

  • Nitrogen gas

  • Reaction vials/autoclave

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • A stock solution of the erythro or threo isomer is prepared in dioxane.

  • A specific volume of the stock solution is added to a reaction vial.

  • The corresponding volume of NaOH solution is added to the vial.

  • The vial is purged with nitrogen, sealed, and placed in a preheated oil bath or oven at a specific temperature (e.g., 140°C).

  • Aliquots are taken at different time intervals, and the reaction is quenched by cooling and neutralization with an acid (e.g., HCl).

  • The products are extracted with an organic solvent (e.g., ethyl acetate).

  • An internal standard is added to the extracted sample.

  • The sample is analyzed by GC-MS to quantify the remaining amount of the starting isomer and identify degradation products.

  • The disappearance rate of the starting material is calculated to determine the reaction rate constant.

Acid-Catalyzed Depolymerization (Acidolysis)

This method evaluates the susceptibility of the β-O-4 linkage to cleavage in an acidic environment.

Objective: To monitor the consumption of erythro and threo isomers and the formation of cleavage products in the presence of an acid catalyst.

Materials:

  • Erythro-guaiacylglycerol-β-coniferyl ether

  • Threo-guaiacylglycerol-β-coniferyl ether

  • Acid catalyst (e.g., HBr, HCl, or a Lewis acid)

  • Solvent (e.g., dioxane, acetic acid)

  • Internal standard

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • The lignin model compound (erythro or threo) is dissolved in the chosen solvent.

  • The acid catalyst is added to the solution.

  • The reaction mixture is maintained at a constant temperature (e.g., 85°C).

  • Samples are withdrawn at various time points.

  • The reaction in the samples is stopped by neutralization with a base (e.g., sodium bicarbonate).

  • An internal standard is added to each sample.

  • The samples are analyzed by HPLC to determine the concentration of the remaining starting material and the formed products.

  • The rate of disappearance of the starting isomer is plotted over time to compare the reactivity.

Oxidative Degradation Analysis

This protocol assesses the stability of the isomers in the presence of an oxidizing agent.

Objective: To compare the degradation rates of the erythro and threo isomers when subjected to oxidation.

Materials:

  • Erythro-guaiacylglycerol-β-coniferyl ether

  • Threo-guaiacylglycerol-β-coniferyl ether

  • Oxidizing agent (e.g., manganese dioxide, potassium permanganate, sodium hypochlorite)

  • Buffer solution to maintain a specific pH

  • Solvent (e.g., water, acetone)

  • Quenching agent (e.g., sodium sulfite)

  • Analytical instrumentation (e.g., HPLC, GC-MS)

Procedure:

  • The isomer is dissolved in a suitable solvent and placed in a reaction vessel.

  • The buffer solution is added to maintain the desired pH.

  • The oxidizing agent is added to initiate the reaction.

  • The reaction is allowed to proceed at a controlled temperature for a set period.

  • Aliquots are taken at different time intervals, and the reaction is quenched.

  • The remaining amount of the starting isomer and the degradation products are quantified using an appropriate analytical technique.

  • The degradation rates of the two isomers are then compared.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general structure of the compared isomers, a simplified reaction pathway for β-O-4 ether cleavage, and a typical experimental workflow for reactivity studies.

Caption: Chemical structures of erythro- and threo-guaiacylglycerol-β-coniferyl ether.

G A β-O-4 Lignin Model (Erythro or Threo) B Intermediate (e.g., Episulfonium ion, Carbocation) A->B Reaction Conditions (Alkaline, Acidic, or Oxidative) C Cleavage Products (Guaiacol, Coniferyl Alcohol derivatives) B->C Bond Cleavage

Caption: Simplified pathway of β-O-4 ether linkage cleavage.

G cluster_prep Preparation cluster_reaction Reactivity Assay cluster_analysis Analysis cluster_conclusion Conclusion A Synthesize/Isolate Erythro and Threo Isomers C Incubate Isomers under Specific Conditions (e.g., Alkaline, Acidic) A->C B Prepare Reagents and Reaction Media B->C D Take Aliquots at Different Time Points C->D E Quench Reaction and Extract Products D->E F Analyze by HPLC or GC-MS E->F G Quantify Reactant Disappearance and Product Formation F->G H Compare Reaction Rates and Determine Relative Reactivity G->H

Caption: General experimental workflow for comparing isomer reactivity.

References

Unraveling Lignin's Secrets: A Comparative Guide to Degradation Pathway Validation Using Model Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of lignin (B12514952) degradation is paramount for harnessing its potential. This guide provides an objective comparison of common methods used to validate these pathways, employing model compounds that mimic the complex structure of lignin. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying mechanisms, this document serves as a valuable resource for advancing research in biomass valorization and the development of novel biocatalysts.

Lignin, a complex aromatic polymer, is a vast and underutilized renewable resource. Its intricate and robust structure, characterized by a variety of ether and carbon-carbon linkages, makes its degradation a significant challenge. To develop efficient strategies for lignin valorization, a thorough understanding of its degradation pathways is essential. Researchers often employ model compounds, which are simpler molecules representing specific linkages found in lignin, to investigate these complex biochemical reactions. This guide focuses on the validation of degradation pathways for the most abundant linkage in lignin, the β-O-4 aryl ether bond, using various enzymatic and chemical methods.

Comparative Performance of Lignin Degradation Methods

The efficiency of lignin degradation can be assessed by monitoring the cleavage of model compounds and the yield of resulting monomeric aromatic products. The following tables summarize quantitative data from various studies, offering a comparison of different enzymatic and chemical approaches.

Table 1: Enzymatic Degradation of β-O-4 Lignin Model Compounds

EnzymeModel CompoundKey ProductsYield/Degradation RateReference
β-Etherase (LigE/F/G)Guaiacylglycerol-β-guaiacyl ether (GGE)Guaiacol, VanillinFull conversion of GGE in <2 hours[1]
Fungal β-Etherase (Ds-GST1)1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediolGuaiacol42% cleavage[2]
Laccase (from Ganoderma colossum) with HBTKraft Pulp (as a complex substrate)Lignin removal40% lignin removal[3]
Laccase (from Trametes versicolor) with HBTKraft Pulp (as a complex substrate)Lignin removal22% lignin removal[3]
Dye-decolorizing Peroxidase (from Bacillus amyloliquefaciens)Guaiacylglycerol-β-guaiacyl ether (GGE)VanillinBreaks β-O-4 bond and oxidizes Cα to generate vanillin[4]

Table 2: Chemical and Electrochemical Degradation of β-O-4 Lignin Model Compounds

MethodModel CompoundKey ProductsMonomer Yield/Degradation RateReference
Solid Acid Catalyst (Zeolite) with H₂Veratrylglycero-β-guaiacyl ether (VGE)Guaiacol (48.2%), 1-(3,4-dimethoxyphenyl)ethanol (B1196505) (10.3%), 1-(3,4-dimethoxyphenyl)-2-propanol (6.1%), 3,4-dimethoxyphenylpropanol (4.7%), 3,4-dimethoxycinnamyl alcohol (4.1%), 1,2-dimethoxy-4-propylbenzene (B1203786) (2%)≈87% total monomer yield[5]
Ru/Al₂O₃ Catalyst (Aerobic Oxidation)Guaiacyl glycerol-β-guaiacyl ether (GGGE)Guaiacol, Vanillin, Vanillic acid~60% yield of desired products[6]
Pyrolysis-GC/MSGuaiacyl glycerol-β-guaiacyl ether (GGE)Guaiacol, 2-hydroxybenzaldehyde, 2-methoxybenzaldehydeGuaiacol is the major product at low temperatures[7]

Visualizing the Degradation Pathways

Understanding the sequence of reactions is crucial for pathway validation. The following diagrams, generated using the DOT language, illustrate the key steps in the enzymatic and a representative chemical degradation of β-O-4 model compounds.

Enzymatic_Lignin_Degradation cluster_GGE Guaiacylglycerol-β-guaiacyl ether (GGE) cluster_pathway β-Etherase Pathway GGE GGE (β-O-4 Model Compound) LigD Cα-Dehydrogenase (LigD) + NAD+ GGE->LigD Oxidation GGE_oxidized Oxidized GGE Intermediate LigD->GGE_oxidized LigEF β-Etherase (LigE/F) + Glutathione (GSH) GGE_oxidized->LigEF β-O-4 Cleavage Cleavage_Products Guaiacol + α-glutathionyl-β-hydroxypropiovanillone LigEF->Cleavage_Products LigG Glutathione-S-transferase (LigG) Cleavage_Products->LigG Glutathione Cleavage Final_Products Vanillin + Guaiacol LigG->Final_Products Chemical_Lignin_Degradation cluster_VGE Veratrylglycero-β-guaiacyl ether (VGE) cluster_catalysis Solid Acid Catalysis with H₂ VGE VGE (β-O-4 Model Compound) Catalyst Zeolite Catalyst + H₂ VGE->Catalyst Heterolytic Cleavage Intermediates Carbocation Intermediates Catalyst->Intermediates Reactions Hydrogenolysis, Dehydration, Decarbonylation Intermediates->Reactions Monomers Guaiacol + Other Aromatic Monomers Reactions->Monomers

References

A Comparative Analysis of Guaiacyl and Syringyl β-O-4 Model Compounds for Lignin Valorization

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity and properties of guaiacyl (G) and syringyl (S) β-O-4 lignin (B12514952) model compounds, offering a comparative guide for researchers in biorefining and drug development.

The β-O-4 aryl ether linkage is the most abundant bond in lignin, and its efficient cleavage is a primary focus in the conversion of this complex biopolymer into valuable chemicals and materials. Lignin composition varies significantly between plant species, with softwoods being rich in guaiacyl (G) units and hardwoods containing both guaiacyl and syringyl (S) units. Understanding the distinct chemical behaviors of these two fundamental building blocks is paramount for optimizing lignin depolymerization strategies. This guide provides a comparative analysis of guaiacyl and syringyl β-O-4 model compounds, supported by experimental data, to elucidate their differences in reactivity and properties.

Structural and Reactivity Comparison

The key structural difference between guaiacyl and syringyl units lies in the degree of methoxylation on the aromatic ring. Guaiacyl units possess one methoxy (B1213986) group at the C3 position, while syringyl units have two methoxy groups at the C3 and C5 positions. This seemingly minor difference has profound implications for the reactivity of the β-O-4 linkage.

Studies have consistently shown that the β-O-4 linkage in syringyl units is more susceptible to cleavage than in guaiacyl units, particularly under alkaline conditions commonly employed in pulping and biorefining processes.[1][2] This enhanced reactivity is attributed to the electronic effects of the additional methoxy group in the syringyl unit.

Quantitative Data on Reactivity
ParameterGuaiacyl (G) Model CompoundSyringyl (S) Model CompoundConditionsReference
β-O-4 Cleavage RateSlowerFasterAlkaline Delignification[1][3]
Bond Dissociation Energy (β-O-4 homolysis)64.0–68.4 kcal mol⁻¹61.5–67.2 kcal mol⁻¹Computational[4]
Bond Dissociation Energy (α-benzyl ether heterolysis)49.4–71.0 kcal mol⁻¹62.0–69.6 kcal mol⁻¹Computational (with water solvation)[4]

Experimental Protocols

A variety of experimental techniques are employed to compare the reactivity of G and S β-O-4 model compounds. Below are summaries of common methodologies.

Alkaline Delignification Kinetics

Objective: To determine the rate of β-O-4 bond cleavage under alkaline conditions.

Methodology:

  • Model Compound Synthesis: Guaiacylglycerol-β-guaiacyl ether (GGE) and syringylglycerol-β-syringyl ether (SSE) are synthesized as model compounds.

  • Reaction Setup: The model compounds are subjected to alkaline treatment (e.g., with NaOH) at controlled temperatures (e.g., 130-170 °C) in a sealed reactor.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Analysis: The concentration of the remaining model compound and the cleavage products are quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate constants for the disappearance of the model compounds are calculated to compare the cleavage rates.[5]

Thermal Decomposition Analysis

Objective: To investigate the products and pathways of thermal degradation.

Methodology:

  • Pyrolysis Setup: Guaiacol and syringol, as simpler model compounds, are pyrolyzed in a reactor at temperatures ranging from 550 °C to 950 °C.[6]

  • Product Collection: The volatile products are collected and analyzed online using Gas Chromatography (GC).

  • Product Identification: Mass Spectrometry (MS) is used to identify the chemical structures of the pyrolysis products.

  • Quantitative Analysis: The yields of various products, such as phenols, catechols, and methane, are quantified to understand the decomposition mechanisms.[6]

Signaling Pathways and Logical Relationships

The differing reactivity of guaiacyl and syringyl units can be visualized in a simplified reaction pathway diagram. The presence of an additional methoxy group in the syringyl unit influences the electron density of the aromatic ring, thereby affecting the stability of intermediates formed during β-O-4 bond cleavage.

reaction_pathway cluster_G Guaiacyl β-O-4 Cleavage cluster_S Syringyl β-O-4 Cleavage G_start Guaiacyl β-O-4 Model G_intermediate Intermediate (less stabilized) G_start->G_intermediate Alkaline/Thermal Treatment G_end Cleavage Products G_intermediate->G_end Slower Cleavage S_start Syringyl β-O-4 Model S_intermediate Intermediate (more stabilized) S_start->S_intermediate Alkaline/Thermal Treatment S_end Cleavage Products S_intermediate->S_end Faster Cleavage

Experimental Workflow for Comparative Analysis

A typical workflow for the comparative analysis of guaiacyl and syringyl β-O-4 model compounds involves several key stages, from synthesis to data interpretation.

workflow synthesis Synthesis of G and S β-O-4 Model Compounds characterization Structural Characterization (NMR, MS) synthesis->characterization reaction Comparative Reactivity Studies (e.g., Alkaline Hydrolysis, Pyrolysis) characterization->reaction analysis Product Identification and Quantification (GC-MS, HPLC) reaction->analysis kinetics Kinetic Modeling and Rate Constant Determination analysis->kinetics interpretation Mechanistic Interpretation and Comparative Analysis kinetics->interpretation

Conclusion

The comparative analysis of guaiacyl and syringyl β-O-4 model compounds reveals significant differences in their reactivity, primarily driven by the degree of methoxylation on the aromatic ring. Syringyl units, with their two methoxy groups, exhibit a higher propensity for β-O-4 bond cleavage under various processing conditions. This fundamental understanding is crucial for the development of efficient and selective lignin depolymerization technologies. By tailoring reaction conditions to the specific G/S ratio of a given lignin feedstock, researchers can optimize the yield of desired aromatic monomers, paving the way for a more sustainable and economically viable bio-based economy. Further research focusing on more complex model compounds and real lignin substrates will continue to refine our understanding and enhance the valorization of this abundant biopolymer.

References

A Comparative Guide: threo-Guaiacylglycerol beta-coniferyl ether versus veratrylglycerol-β-guaiacyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent lignin (B12514952) model compounds, threo-Guaiacylglycerol beta-coniferyl ether and veratrylglycerol-β-guaiacyl ether. These compounds, both derivatives of guaiacylglycerol, are instrumental in lignin research and are gaining attention for their potential biological activities. This document outlines their chemical properties, comparative biological performance based on available experimental data, and detailed experimental protocols.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in experimental settings. The following table summarizes their key characteristics.

PropertyThis compoundveratrylglycerol-β-guaiacyl ether
Molecular Formula C₂₀H₂₄O₇[1]C₁₈H₂₂O₆[2]
Molecular Weight 376.40 g/mol [1]334.36 g/mol [2]
Appearance Not specified in provided resultsWhite to light yellow crystalline solid[3]
Solubility Not specified in provided resultsSoluble in methanol, ethanol, and dichloromethane[3]
Key Structural Difference Contains a coniferyl ether linkage at the β-position.Contains a guaiacyl ether linkage at the β-position and lacks the terminal double bond and hydroxyl group of the coniferyl side chain.

Comparative Biological Performance

While direct comparative studies are limited, existing data allows for an initial assessment of their relative performance in key biological assays, particularly in the context of anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Specifically, it has been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.

CompoundAssayCell LineIC₅₀ ValueReference
This compoundInhibition of LPS-induced NO productionBV-2 (murine microglia)32.56 μM[4]
Antioxidant Activity

Both compounds are expected to possess antioxidant properties due to their phenolic structures. However, quantitative, directly comparable data from standardized antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not available in the searched literature for both compounds. General studies on lignin model compounds suggest that dimeric structures exhibit greater antioxidant activity than their monomeric precursors.

Further experimental investigation is required to quantify and directly compare the antioxidant capacities of these two specific ethers.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide protocols for the synthesis of these compounds and for a key biological assay.

Synthesis Protocols

A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the provided search results. However, a synthetic method for the closely related guaiacylglycerol-β-coniferyl aldehyde ether has been described and can be adapted. The final step would involve the reduction of the aldehyde to an alcohol.[5]

Adapted Synthesis Workflow:

Figure 1. Adapted synthesis workflow for this compound.

The synthesis of veratrylglycerol-β-guaiacyl ether has been documented, often starting from guaiacol. A general five-step synthetic method has been reported.[6] While a highly detailed, step-by-step protocol is not available in the search results, the key condensation step involves the reaction of an α-bromoacetyl-guaiacol derivative with guaiacol.

General Synthesis Pathway:

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P IkB->IkB Ub Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Release Test_Compound threo-Guaiacylglycerol beta-coniferyl ether Test_Compound->IKK Inhibition? Test_Compound->NFkB_nuc Inhibition? DNA DNA NFkB_nuc->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P ERK_nuc ERK1/2 ERK->ERK_nuc Translocation Test_Compound threo-Guaiacylglycerol beta-coniferyl ether Test_Compound->MEK Inhibition? Test_Compound->ERK Inhibition? TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->TF Activation Gene_Expression Gene Expression (Proliferation, Inflammation) TF->Gene_Expression

References

A Researcher's Guide to Validating HPLC Methods for Lignin Dimer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of lignin (B12514952) dimers is crucial for researchers and scientists in the fields of biorefining, pulp and paper chemistry, and drug development from biomass-derived compounds. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this analysis. However, the complex and heterogeneous nature of lignin samples necessitates robust and validated analytical methods to ensure reliable and reproducible results. This guide provides a comparative overview of different HPLC-based methods for lignin dimer quantification, complete with experimental data and detailed protocols to aid researchers in selecting and validating the most suitable method for their specific needs.

The Workflow of HPLC Method Validation

A systematic approach is essential for the successful validation of any HPLC method. The following diagram illustrates the general workflow, from initial method development to the final validation report.

Caption: General workflow for HPLC method validation.

Comparison of Chromatographic Columns

The choice of stationary phase is critical for achieving adequate separation of lignin dimers. Reversed-phase columns are most commonly employed.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Key AdvantagesIdeal For
C18 (ODS) Octadecylsilyl1.7 - 53.0-4.6 x 100-250High hydrophobicity, good retention for a wide range of nonpolar to moderately polar compounds, widely available.[1][2][3]General purpose analysis of various lignin degradation products.
Phenyl Phenyl54.6 x 250Provides alternative selectivity due to π-π interactions with aromatic rings of lignin dimers.[4]Separation of structurally similar aromatic dimers.
Torus 1-AA N/A (for SFC)1.73 x 100Excellent separation of complex mixtures of lignin monomers and dimers in Supercritical Fluid Chromatography (SFC).[5][6]High-throughput analysis and universal quantification with CAD.

Comparison of Detection Methods

The detector plays a pivotal role in the sensitivity and selectivity of the analysis.

DetectorPrincipleWavelength (nm)AdvantagesDisadvantages
UV-Vis / Diode Array (DAD) UV absorbance of aromatic rings210, 254, 280[1][2][5][6][7]Robust, relatively inexpensive, provides spectral information for peak purity assessment.[7][8][9][10]Limited selectivity for complex mixtures, lower sensitivity compared to MS.
Mass Spectrometry (MS) Mass-to-charge ratioN/AHigh sensitivity and selectivity, provides structural information for identification.[4][11][12][13]Higher cost and complexity, potential for matrix effects.[14]
Charged Aerosol (CAD) Nebulization and charge detectionN/ANear-universal response for non-volatile analytes, independent of chromophores, good for quantification without authentic standards for every compound.[5][6]Not suitable for volatile compounds, response can be non-linear.

Quantitative Method Validation Data: A Comparative Overview

The following table summarizes key validation parameters for different analytical methods used for lignin dimer quantification. This data is essential for assessing the performance and suitability of a method for a specific application.

Analytical MethodLignin Dimers AnalyzedLinearity (R²)Precision (%RSD)LOD (mg/L)LOQ (mg/L)Reference
SFC-CAD β-1 and β-β linked dimers> 0.99Intraday: < 5%, Interday: < 6%0.5 - 1.51.5 - 5.0[5][6]
RP-HPLC-UV Degradation products (vanillin, syringaldehyde, etc.)0.9999 - 1.0000< 2.5%N/AN/A[1]
UHPLC-HRMS Various lignin oligomersN/AN/AN/AN/A[3][15]

Note: N/A indicates that the data was not available in the cited literature. The performance of UHPLC-HRMS methods is typically characterized by high sensitivity, often in the low µg/L to ng/L range.

Experimental Protocols

Detailed and standardized protocols are fundamental for reproducible results. Below are example protocols for sample preparation and HPLC analysis.

Sample Preparation Workflow

Sample_Prep_Workflow start Lignin Sample (e.g., from biomass processing) dissolution Dissolution (e.g., Acetone/Water, THF) start->dissolution filtration Filtration (0.2 µm PTFE filter) dissolution->filtration dilution Dilution (to working concentration) filtration->dilution injection Injection into HPLC dilution->injection

Caption: A typical sample preparation workflow for lignin analysis.

Example HPLC-UV Protocol for Lignin Degradation Products

This protocol is adapted from a method for the analysis of lignin degradation products.[1]

  • Standard Preparation:

    • Prepare individual stock solutions of lignin dimer standards (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the lignin sample and dissolve it in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 1.5% acetic acid (Solvent A).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm and 280 nm.[1]

  • Validation Parameters to Assess:

    • Specificity: Analyze a blank and a spiked sample to ensure no interfering peaks at the retention times of the target analytes.

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.99.[16]

    • Precision:

      • Repeatability (Intra-day precision): Inject a standard solution multiple times (n=6) on the same day and calculate the relative standard deviation (%RSD).

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or instruments.

    • Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the standard and calculate the percentage recovery.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).

    • Robustness: Intentionally make small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.[16][17]

Concluding Remarks

The validation of HPLC methods for lignin dimer quantification is a critical step in ensuring the quality and reliability of research and development in biomass valorization. This guide provides a framework for comparing and selecting appropriate chromatographic conditions and for conducting a thorough method validation. While reversed-phase HPLC with UV detection is a robust and widely accessible technique, methods like SFC-CAD and UHPLC-HRMS offer significant advantages in terms of universal quantification and high sensitivity, respectively. Researchers should carefully consider the specific requirements of their analysis, including the complexity of the sample matrix, the target analytes, and the required sensitivity, to select and validate the most suitable method.

References

A Comparative Guide to the Cleavage of β-O-4 Ethers: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The β-O-4 aryl ether linkage is the most abundant, yet weakest, linkage in lignin (B12514952), making its selective cleavage a primary focus for the valorization of this complex biopolymer into valuable aromatic chemicals. The choice between chemical and enzymatic methods for cleaving these bonds is a critical consideration in the design of efficient biorefinery processes. This guide provides an objective comparison of the performance of these two approaches, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Chemical vs. Enzymatic Cleavage

FeatureChemical Cleavage MethodsEnzymatic Cleavage Methods
Reaction Conditions Harsh (high temperature and pressure), often requires strong acids or bases, or metal catalysts.Mild (near-neutral pH, ambient temperature and pressure).
Selectivity Generally lower, prone to side reactions like condensation, leading to a more complex product mixture.[1][2][3][4]Highly selective for the β-O-4 linkage, often stereospecific, resulting in a well-defined set of products.[5]
Catalyst Often based on precious or transition metals (e.g., Pd, Ru, Ni), or strong acids/bases.[6]Biocatalysts (enzymes), such as β-etherases, which are proteins.
Reaction Time Can range from minutes to several hours.Typically in the range of hours.
Product Yield Varies widely depending on the method, catalyst, and substrate, with monomer yields sometimes limited by side reactions.Can achieve high conversion rates on model compounds, with ongoing research to improve efficiency on complex lignin.
Environmental Impact Often involves hazardous chemicals and significant energy consumption, raising environmental and safety concerns.[7][8]Considered a "greener" alternative due to the use of biodegradable catalysts and milder reaction conditions.
Cost Can be high due to the cost of catalysts, energy-intensive conditions, and downstream separation processes.[9]Enzyme production can be a significant cost factor, though ongoing research aims to reduce this.[10][11]

Quantitative Performance Data

The following tables summarize quantitative data from various studies on the chemical and enzymatic cleavage of β-O-4 ether bonds in lignin model compounds. It is important to note that direct comparison can be challenging due to the use of different substrates, reaction conditions, and analytical methods across studies.

Table 1: Chemical Cleavage of β-O-4 Model Compounds
MethodCatalystSubstrateTemp (°C)Time (h)Monomer Yield (%)Key ProductsReference
AcidolysisH₂SO₄Guaiacylglycerol-β-guaiacyl ether (GGE)1400.67~95 (depolymerization efficiency)C2-G-EG-acetal[12]
HydrogenolysisRu-xantphos2-(2-methoxyphenoxy)-1-phenylethanol13520~95Acetophenone, Guaiacol[3]
HydrogenolysisPd/C2-Phenoxy-1-phenylethanol1502>99Phenol, Toluene[13]
HydrogenolysisNiLa/CNT2-phenoxy-1-phenylethan-1-ol2404High conversionEthyl cyclohexane, Cyclohexanol[6][14]
PhotocatalyticNi/TiO₂β-O-4 alcohol modelRoom Temp-up to 89Ketones, Phenols[15]
Base-catalyzedNaOHKraft Lignin315-8.4 (total monomer)Pyrocatechol
Table 2: Enzymatic Cleavage of β-O-4 Model Compounds
Enzyme SystemSubstrateTemp (°C)Time (h)Conversion/Yield (%)Key ProductsReference
LigD, LigE, LigF, LigG (Sphingobium sp. SYK-6)Guaiacylglycerol-β-guaiacyl ether (GGE)25<2100% conversion3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, Guaiacol[5][16]
Ds-GST1 (Dichomitus squalens)2-(2-methoxyphenoxy)-3-oxo-3-(4-hydroxy-3-methoxyphenyl)propan-1-ol30-36% transformationGuaiacol[4]
LigF (Sphingobium sp. SYK-6)2-(2-methoxyphenoxy)-3-oxo-3-(4-hydroxy-3-methoxyphenyl)propan-1-ol30-50% transformationGuaiacol[4]
Laccase (Aspergillus sp.)β-O-4' model substrateAmbient-Cleavage observedOxidized monomers[17]

Signaling Pathways and Experimental Workflows

Chemical Cleavage Pathway: Acidolysis

Acid-catalyzed cleavage of the β-O-4 ether bond typically proceeds through a protonation step, followed by the elimination of water to form a carbocation intermediate. This intermediate can then undergo C-O bond cleavage to yield monomeric products. However, it is also susceptible to undesirable condensation reactions.[3][4]

cluster_chemical Acid-Catalyzed Cleavage of β-O-4 Ether β-O-4 Lignin β-O-4 Lignin Protonation Protonation β-O-4 Lignin->Protonation + H+ Carbocation Intermediate Carbocation Intermediate Protonation->Carbocation Intermediate - H2O C-O Cleavage C-O Cleavage Carbocation Intermediate->C-O Cleavage Condensation Condensation Carbocation Intermediate->Condensation Side Reaction Monomers Monomers C-O Cleavage->Monomers Condensed Products Condensed Products Condensation->Condensed Products

Caption: Acid-catalyzed cleavage of β-O-4 ethers.

Enzymatic Cleavage Pathway: β-Etherase System

The enzymatic cleavage of β-O-4 ethers by bacterial systems, such as the one from Sphingobium sp. SYK-6, involves a multi-step pathway. A Cα-dehydrogenase (LigD) first oxidizes the α-hydroxyl group to a ketone. This is a crucial activation step, as the β-etherase (LigF/LigE) can then specifically cleave the β-O-4 bond in the oxidized substrate in a glutathione (B108866) (GSH)-dependent manner. A glutathione lyase (LigG) then releases the final monomeric products.[5][7][16]

cluster_enzymatic Enzymatic Cleavage of β-O-4 Ether (Lig System) β-O-4 Substrate β-O-4 Substrate Cα Oxidation Cα Oxidation β-O-4 Substrate->Cα Oxidation LigD (Cα-dehydrogenase) + NAD+ Oxidized Intermediate Oxidized Intermediate Cα Oxidation->Oxidized Intermediate β-O-4 Cleavage β-O-4 Cleavage Oxidized Intermediate->β-O-4 Cleavage LigF/LigE (β-etherase) + GSH GSH Adduct GSH Adduct β-O-4 Cleavage->GSH Adduct Product Release Product Release GSH Adduct->Product Release LigG (Glutathione lyase) Monomers Monomers Product Release->Monomers

Caption: Enzymatic cleavage of β-O-4 ethers by the Lig system.

Experimental Workflow Comparison

The general experimental workflows for chemical and enzymatic cleavage differ significantly in terms of setup and conditions.

cluster_workflows Experimental Workflow Comparison cluster_chemical_workflow Chemical Cleavage cluster_enzymatic_workflow Enzymatic Cleavage Start_Chem Start Setup_Chem High-Pressure Reactor Setup Start_Chem->Setup_Chem React_Chem Reaction at High Temp/Pressure with Catalyst/Reagents Setup_Chem->React_Chem Quench_Chem Quenching & Cooling React_Chem->Quench_Chem Extract_Chem Solvent Extraction Quench_Chem->Extract_Chem Analyze_Chem Product Analysis (GC-MS, HPLC) Extract_Chem->Analyze_Chem End_Chem End Analyze_Chem->End_Chem Start_Enz Start Prepare_Enz Prepare Buffer & Enzyme Solution Start_Enz->Prepare_Enz Incubate_Enz Incubation at Ambient Temp/Pressure Prepare_Enz->Incubate_Enz Stop_Enz Stop Reaction (e.g., heat, pH change) Incubate_Enz->Stop_Enz Centrifuge_Enz Centrifugation to Remove Enzyme Stop_Enz->Centrifuge_Enz Analyze_Enz Product Analysis (HPLC, LC-MS) Centrifuge_Enz->Analyze_Enz End_Enz End Analyze_Enz->End_Enz

Caption: Comparison of experimental workflows.

Experimental Protocols

Chemical Cleavage: Acidolysis of a Lignin Model Compound

This protocol is a generalized procedure based on common acidolysis experiments.[12][18]

Materials:

  • Lignin model compound (e.g., Guaiacylglycerol-β-guaiacyl ether, GGE)

  • 1,4-Dioxane (B91453) (solvent)

  • Ethylene (B1197577) glycol (stabilizing agent)

  • Sulfuric acid (catalyst)

  • Internal standard (for quantification)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • High-pressure reaction vessel

Procedure:

  • Dissolve a known amount of the lignin model compound and the internal standard in a mixture of 1,4-dioxane and ethylene glycol in the high-pressure reaction vessel.

  • Add the required amount of sulfuric acid to the reaction mixture.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Heat the reactor to the desired temperature (e.g., 140 °C) and maintain for the specified reaction time (e.g., 40 minutes), ensuring adequate stirring.

  • After the reaction time, rapidly cool the reactor in an ice bath to quench the reaction.

  • Carefully open the reactor and transfer the mixture to a separatory funnel.

  • Neutralize the acid by adding a quenching solution until the effervescence ceases.

  • Extract the products from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and dry over an anhydrous drying agent.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Analyze the resulting product mixture using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for product identification and quantification against the internal standard.

Enzymatic Cleavage: β-Etherase Assay

This protocol is a generalized procedure for a β-etherase activity assay using a model substrate.[4][5][16][19]

Materials:

  • Purified β-etherase enzyme (e.g., LigF)

  • Lignin model substrate (e.g., 2-(2-methoxyphenoxy)-3-oxo-3-(4-hydroxy-3-methoxyphenyl)propan-1-ol)

  • Buffer solution (e.g., 20 mM HEPES, pH 8.0)

  • Reduced L-glutathione (GSH)

  • Reaction tubes

  • Incubator or water bath

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of the lignin model substrate in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of reduced L-glutathione in the buffer.

  • In a reaction tube, prepare the assay mixture by combining the buffer, the lignin model substrate stock solution, and the GSH stock solution to the desired final concentrations.

  • Pre-incubate the assay mixture at the optimal temperature for the enzyme (e.g., 30 °C) for a few minutes.

  • Initiate the reaction by adding a known amount of the purified β-etherase enzyme to the assay mixture.

  • Incubate the reaction at the optimal temperature with constant mixing for a defined period.

  • Take samples at various time points (including a zero-time point before adding the enzyme).

  • Stop the reaction in the collected samples by adding a quenching agent (e.g., methanol (B129727) or by heat inactivation).

  • Centrifuge the samples to pellet the enzyme.

  • Analyze the supernatant by HPLC to monitor the degradation of the substrate and the formation of products (e.g., guaiacol).

  • Quantify the product formation based on a standard curve to determine the enzyme activity.

Concluding Remarks

The choice between chemical and enzymatic cleavage of β-O-4 ethers is a trade-off between reaction speed and selectivity, as well as operational cost and environmental impact. Chemical methods, while often faster and capable of handling raw lignocellulosic biomass, typically require harsh conditions that lead to a wider range of products and potential environmental concerns.[8] In contrast, enzymatic methods offer high selectivity under mild conditions, producing a more defined stream of valuable chemicals.[5] However, the cost of enzyme production and the need for substrate pre-treatment can be limiting factors.

For applications requiring high-purity, specific aromatic compounds, and where sustainability is a key driver, enzymatic approaches hold significant promise. Ongoing research focused on discovering more robust and efficient enzymes, as well as developing cost-effective enzyme production systems, is likely to further enhance the attractiveness of this "green" approach.[10][11] For processes where rapid, bulk depolymerization is the primary goal and a more heterogeneous product stream is acceptable, chemical methods may remain the more viable option. Ultimately, the optimal strategy may involve a combination of both approaches, leveraging the strengths of each to create an efficient and sustainable lignin biorefinery.

References

A Comparative Guide to the Properties of Threo-Guaiacylglycerol beta-Coniferyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical, spectroscopic, and biological properties of threo-guaiacylglycerol (B1142452) beta-coniferyl ether (threo-GCE), a lignan (B3055560) with notable anti-neuroinflammatory activity. Data is presented in comparison with its diastereomer, erythro-guaiacylglycerol (B1142468) beta-coniferyl ether (erythro-GCE), to highlight the impact of stereochemistry on its biological function. All data is supported by cited experimental literature.

Physicochemical and Biological Properties

The fundamental physicochemical and biological activities of threo-GCE and its erythro isomer are summarized below. The difference in the spatial arrangement of the hydroxyl and ether groups at the α and β carbons of the glycerol (B35011) moiety significantly influences their biological targets.

Propertythreo-Guaiacylglycerol beta-coniferyl ethererythro-Guaiacylglycerol beta-coniferyl ether
CAS Number 869799-76-8[1][2][3]890317-92-7[4]
Molecular Formula C₂₀H₂₄O₇[1][3]C₂₀H₂₄O₇[4]
Molecular Weight 376.40 g/mol [1][2]376.4 g/mol [4]
Physical Description Powder[2]Not specified
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]Not specified
Primary Biological Activity Anti-neuroinflammatory; Nitric Oxide (NO) Production Inhibition[1][2]α-Glucosidase Inhibition[5]
IC₅₀ / EC₅₀ Value IC₅₀: 32.56 µM (Inhibition of LPS-induced NO production in BV-2 cells)[1]EC₅₀: 18.71 µM (α-Glycosidase inhibition)[5]

Spectroscopic Data Comparison

Spectroscopic DataThis compound (and its derivatives)erythro-Guaiacylglycerol beta-coniferyl ether (and its derivatives)
¹H-NMR In the acetylated aldehyde precursor, the β-methine proton appears at δ 4.48 (d, J=6.0 Hz).[6] In the final acetylated ether, the α-methine proton appears at a lower magnetic field compared to the erythro isomer.[6]In the acetylated aldehyde precursor, the β-methine proton appears at δ 4.66 (d, J=5.3 Hz).[6] In the final acetylated ether, the α-methine proton has a smaller coupling constant and appears at a higher magnetic field.[6]
¹³C-NMR Data not readily available in cited literature.A ¹³C NMR spectrum is available in the PubChem database.[4]
IR (Mixture) For a mixture of isomers, characteristic peaks appear at (cm⁻¹): 3500 (O-H), 1605, 1520 (aromatic), 1270, 1155, 1130, 1085, 1028 (C-O ether/alcohol).[6]Same as threo isomer in a mixture.

Experimental Protocols

The following are detailed methodologies for key biological assays cited in this guide.

Anti-Neuroinflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol is based on the methodology used to determine the inhibitory effect of lignans (B1203133) on lipopolysaccharide (LPS)-stimulated nitric oxide production in BV-2 microglial cells.[1][7][8]

A. Cell Culture and Treatment:

  • Cell Line: Murine BV-2 microglial cells.

  • Seeding: Seed BV-2 cells in 96-well plates at a density of 2.5 x 10⁴ to 4 x 10³ cells/well and allow them to adhere overnight.[7][8]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of threo-GCE or other test compounds. Incubate for 30 minutes to 1 hour.[7][9]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.[7][8] Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

B. Nitrite Measurement (Griess Assay):

  • Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add an equal volume of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature.

  • Quantification: Measure the absorbance at approximately 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve prepared using known concentrations of sodium nitrite.

C. Cell Viability Assay (MTT Assay):

  • Purpose: To ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.

  • Procedure:

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.[7]

    • Incubate for 4 hours at 37°C.[7]

    • Remove the MTT solution and add 150-200 µL of DMSO to dissolve the formazan (B1609692) crystals.[7]

    • Measure the absorbance at approximately 490 nm.[7] Cell viability is expressed as a percentage relative to the untreated control cells.

Visualized Workflows and Pathways

Diagram 1: Experimental Workflow for NO Inhibition Assay

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_measure Measurement seed Seed BV-2 cells in 96-well plate adhere Incubate overnight to allow adherence seed->adhere pretreat Pre-treat cells with threo-GCE (1 hr) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hrs stimulate->incubate supernatant Collect Supernatant cells Remaining Cells griess Griess Assay for Nitrite (NO) supernatant->griess mtt MTT Assay for Cell Viability cells->mtt

Caption: Workflow for assessing the anti-neuroinflammatory effect of threo-GCE.

Diagram 2: Postulated Anti-Neuroinflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor (on Microglia) LPS->TLR4 activates MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK triggers NFkB NF-κB Pathway TLR4->NFkB triggers iNOS iNOS Gene Expression MAPK->iNOS upregulates NFkB->iNOS upregulates NO Nitric Oxide (NO) (Neuroinflammation) iNOS->NO produces threoGCE threo-GCE threoGCE->MAPK inhibits threoGCE->NFkB inhibits

Caption: Likely signaling pathway for the anti-inflammatory action of threo-GCE.

Diagram 3: Stereochemistry and Functional Divergence

G Parent Guaiacylglycerol beta-Coniferyl Ether (C₂₀H₂₄O₇) Threo threo Isomer Parent->Threo Diastereomers Erythro erythro Isomer Parent->Erythro Diastereomers AntiInflam Anti-Neuroinflammatory (NO Inhibition) Threo->AntiInflam AlphaGluc α-Glucosidase Inhibition Erythro->AlphaGluc

Caption: Divergent biological activities arising from the stereochemistry of GCE.

References

Safety Operating Guide

Proper Disposal of threo-Guaiacylglycerol beta-coniferyl ether: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of threo-Guaiacylglycerol beta-coniferyl ether, a lignan (B3055560) compound often used in research, is critical to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this compound should be treated as potentially hazardous. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal, based on general best practices for laboratory chemical waste management.

Immediate Safety Precautions and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with care, assuming it may possess toxic, irritant, or environmentally harmful properties.

Personal Protective Equipment (PPE): All personnel handling the compound or its waste must wear the following:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety goggles or a face shield to protect against splashes.

  • Lab Coat: A standard laboratory coat to prevent skin contamination.

Ventilation: All handling and preparation for disposal of this compound should be conducted inside a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The following protocol outlines the safe collection, storage, and disposal of this compound waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams. This is crucial for proper waste management and to prevent potentially dangerous chemical reactions.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, as well as contaminated materials such as pipette tips, gloves, and absorbent pads, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solvent, collect the solution in a separate, compatible, and sealable hazardous waste container. Avoid using metal containers for acidic solutions.

  • Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: 869799-76-8.

    • The approximate concentration and volume.

    • The date of accumulation.

    • The name and contact information of the responsible researcher or laboratory.

  • Temporary Storage: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from ignition sources and incompatible chemicals.

  • Consultation and Final Disposal: The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Contact your EHS office to schedule a waste pickup and for any specific institutional requirements.

Data Presentation: Disposal Considerations

Due to the lack of specific quantitative data for the disposal of this compound, the following table summarizes the qualitative disposal parameters based on its chemical nature and general laboratory safety guidelines.

ParameterGuideline
Waste Classification Treat as Hazardous Waste in the absence of specific data.
Sewer Disposal Prohibited. Do not dispose of down the drain.
Trash Disposal Prohibited. Do not dispose of in regular solid waste.
Waste Segregation Collect in a dedicated, properly labeled hazardous waste container.
Container Type Chemically compatible, leak-proof, and sealable.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal procedures outlined are based on established principles of laboratory safety and chemical waste management.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: threo-Guaiacylglycerol beta-coniferyl ether waste ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate Waste ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid Waste store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs end End: Professional Waste Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling threo-Guaiacylglycerol beta-coniferyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with threo-Guaiacylglycerol beta-coniferyl ether. The following procedures are based on the safety data for the closely related compound, threo-Guaiacylglycerol-beta-coniferyl aldehyde ether, and general laboratory best practices.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.

PPE Category Specific Recommendations Reasoning
Eye and Face Protection Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Minimizes inhalation of any potential dust or aerosols.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Procedure Detailed Steps
General Handling - Avoid contact with skin, eyes, and clothing. - Avoid formation of dust and aerosols. - Ensure adequate ventilation. - Wash hands thoroughly after handling.
Storage - Keep container tightly closed in a dry and well-ventilated place. - Recommended long-term storage temperature: -20°C. - Recommended short-term storage temperature: 2-8°C.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Scenario Action
Spill - Wear appropriate PPE. - Avoid breathing vapors, mist, or gas. - Prevent further leakage if safe to do so. - Pick up and arrange disposal without creating dust. - Sweep up and shovel. - Keep in suitable, closed containers for disposal.
Skin Contact - Immediately flush skin with plenty of water. - Remove contaminated clothing.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes.
Inhalation - Move the person to fresh air.
Ingestion - Do NOT induce vomiting. - Rinse mouth with water.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.

  • Container Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Storage of Waste : Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request : Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow: Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Enclosure B->C D Prepare Solution in Chemical Fume Hood C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Store Compound at Recommended Temperature F->G

Workflow for safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.